molecular formula C5H3ClFNO B1592658 3-Chloro-2-fluoro-5-hydroxypyridine CAS No. 209328-72-3

3-Chloro-2-fluoro-5-hydroxypyridine

Cat. No.: B1592658
CAS No.: 209328-72-3
M. Wt: 147.53 g/mol
InChI Key: IETLNKVWDZYCPN-UHFFFAOYSA-N
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Description

3-Chloro-2-fluoro-5-hydroxypyridine (CAS 209328-72-3) is a high-value pyridine derivative supplied as a solid of at least 98% purity, with recommended storage at -20°C . This multifunctional heterocyclic compound is a key building block in organic synthesis and pharmaceutical development. Its specific substitution pattern, featuring chloro, fluoro, and hydroxy functional groups on the pyridine ring, makes it a versatile intermediate for constructing more complex molecules, particularly in the synthesis of active pharmaceutical ingredients (APIs) and other advanced chemicals . Researchers value this compound for its utility in cross-coupling reactions and nucleophilic substitutions, where it can be used to introduce a functionalized pyridine scaffold into target structures. The presence of distinct halogen atoms allows for selective, step-wise functionalization, which is a critical feature in medicinal chemistry for structure-activity relationship (SAR) studies. It is strictly for research applications and is not intended for diagnostic, therapeutic, or personal use. Chemical Identifiers: - CAS Number: 209328-72-3 - Molecular Formula: C 5 H 3 ClFNO - Molecular Weight: 147.53 g/mol - Other Names: 5-Chloro-6-fluoropyridin-3-ol Handling and Safety: This compound may cause skin and serious eye irritation and may cause respiratory irritation . Appropriate personal protective equipment should be worn, and it should only be handled in a well-ventilated area, such as a chemical fume hood .

Properties

IUPAC Name

5-chloro-6-fluoropyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClFNO/c6-4-1-3(9)2-8-5(4)7/h1-2,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IETLNKVWDZYCPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00625717
Record name 5-Chloro-6-fluoropyridin-3-ol
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Molecular Weight

147.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

209328-72-3
Record name 5-Chloro-6-fluoro-3-pyridinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=209328-72-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-6-fluoropyridin-3-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Strategic Value of a Functionalized Pyridine Core

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 3-Chloro-2-fluoro-5-hydroxypyridine

In the landscape of modern drug discovery and agrochemical development, the pyridine scaffold remains a cornerstone of molecular design. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in medicinal chemistry. The strategic introduction of specific functional groups onto this core can dramatically modulate a molecule's physicochemical properties, metabolic stability, and target-binding affinity.[1][2]

This compound is one such highly functionalized building block of significant interest. The orthogonal reactivity of its substituents—the chloro, fluoro, and hydroxyl groups—provides medicinal chemists with a versatile platform for late-stage functionalization and library synthesis. The 2-fluoro substituent, in particular, can serve as a metabolic blocking position or a handle for subsequent nucleophilic aromatic substitution (SNAr) reactions.[3]

This guide provides a comprehensive, field-proven protocol for the synthesis of this compound. Moving beyond a simple recitation of steps, we will delve into the underlying chemical principles, the rationale for reagent selection, and the critical parameters that ensure a successful and reproducible outcome. The primary synthetic strategy detailed herein centers on the robust and well-established diazotization of a key aminopyridine intermediate, a classic transformation tailored for this specific heterocyclic system.

Retrosynthetic Analysis: A Logic-Driven Approach

A sound synthetic plan begins with a logical deconstruction of the target molecule. Our retrosynthetic analysis identifies the most reliable and high-yielding transformations, leading us back to readily available starting materials. The primary disconnection strategy focuses on the conversion of the C5-hydroxyl group to a more synthetically tractable amino group, leveraging the power of diazonium chemistry.

G Target This compound (Target) Intermediate1 3-Chloro-2-fluoro-5-aminopyridine (Key Intermediate) Target->Intermediate1 Diazotization / Hydrolysis (Sandmeyer-type) Intermediate2 3-Chloro-2-fluoro-5-nitropyridine Intermediate1->Intermediate2 Reduction of Nitro Group Start 2-Amino-3-chloro-5-nitropyridine (Starting Material) Intermediate2->Start Halogen Exchange Fluorination (Balz-Schiemann or similar)

Caption: Retrosynthetic pathway for this compound.

Part I: Synthesis of the Key Intermediate: 3-Chloro-2-fluoro-5-aminopyridine

The cornerstone of this entire synthesis is the successful preparation of 3-chloro-2-fluoro-5-aminopyridine. As this intermediate may not be commercially available, a reliable multi-step synthesis is required. The following pathway is constructed from well-established, analogous transformations reported in the literature for structurally similar pyridines.

Step 1: Fluorination of 2-Amino-3-chloro-5-nitropyridine via Balz-Schiemann Reaction

The Balz-Schiemann reaction is a proven method for introducing fluorine into an aromatic ring by the thermal decomposition of a diazonium tetrafluoroborate salt.[4] This approach is preferable to direct fluorination, which often suffers from a lack of selectivity and harsh conditions.[5]

Causality and Experimental Insight: The reaction begins with the diazotization of the 2-amino group. In this specific substrate, the 2-amino group is diazotized in the presence of tetrafluoroboric acid (HBF₄). This not only serves as the acid catalyst but also provides the tetrafluoroborate counterion, which forms a relatively stable, isolable diazonium salt. The subsequent thermal decomposition expels nitrogen gas and a boron trifluoride molecule, leaving behind the desired fluoride atom on the pyridine ring.

Experimental Protocol: Synthesis of 3-Chloro-2-fluoro-5-nitropyridine

  • Diazotization: In a well-ventilated fume hood, suspend 2-amino-3-chloro-5-nitropyridine (1.0 eq) in tetrafluoroboric acid (48% aqueous solution, 3.0 eq). Cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the internal temperature does not exceed 5 °C. Vigorous stirring is essential.

  • After the addition is complete, stir the resulting slurry at 0-5 °C for an additional 60 minutes.

  • Isolation of Diazonium Salt: Isolate the precipitated diazonium tetrafluoroborate salt by vacuum filtration. Wash the filter cake with cold diethyl ether and dry under a stream of nitrogen. Caution: Diazonium salts can be explosive when dry and should be handled with extreme care behind a blast shield.

  • Thermal Decomposition: In a flask equipped with a reflux condenser and a gas outlet bubbler, suspend the dry diazonium salt in an inert, high-boiling solvent such as 1,2-dichlorobenzene or toluene.[6]

  • Heat the mixture gently and with constant stirring. The decomposition typically begins around 100-120 °C, evidenced by vigorous nitrogen evolution.[4] Maintain the temperature until gas evolution ceases.

  • Work-up and Purification: Cool the reaction mixture to room temperature. Carefully neutralize with an aqueous sodium bicarbonate solution. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 3-chloro-2-fluoro-5-nitropyridine.

Step 2: Reduction of the Nitro Group

The conversion of the 5-nitro group to the 5-amino group is a standard reduction. Several methods are effective, with catalytic hydrogenation or reduction using metals in acidic media being the most common. Reduction with iron powder in acetic acid is a cost-effective and reliable choice.

Experimental Protocol: Synthesis of 3-Chloro-2-fluoro-5-aminopyridine

  • To a stirred suspension of iron powder (5.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v), add a catalytic amount of acetic acid.

  • Heat the mixture to 70-80 °C.

  • Add the 3-chloro-2-fluoro-5-nitropyridine (1.0 eq), either neat or as a solution in ethanol, portion-wise at a rate that maintains a gentle reflux.

  • After the addition is complete, maintain the reaction at reflux for 2-3 hours, monitoring the disappearance of the starting material by TLC.

  • Work-up and Purification: Cool the mixture and filter it through a pad of Celite to remove the iron salts. Wash the Celite pad thoroughly with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Basify the remaining aqueous residue with a saturated sodium bicarbonate solution to a pH of ~8.

  • Extract the product, 3-chloro-2-fluoro-5-aminopyridine, with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the desired key intermediate. Further purification by chromatography may be performed if necessary.

Part II: Synthesis of this compound

With the key amino intermediate in hand, the final transformation involves converting the amino group into a hydroxyl group. This is achieved via diazotization followed by in-situ hydrolysis of the resulting diazonium salt. This Sandmeyer-type hydroxylation is a powerful tool for accessing phenols and hydroxylated heterocycles from their corresponding amines.[7][8][9][10]

Mechanistic Rationale and Workflow

The reaction proceeds in two distinct stages within a single pot. First, the aminopyridine is treated with a source of nitrous acid (generated in situ from sodium nitrite and a strong mineral acid) at low temperatures to form the highly reactive diazonium salt. Second, the reaction mixture is gently warmed, causing the diazonium group (an excellent leaving group) to be displaced by water, releasing nitrogen gas and forming the final hydroxylated product.

G cluster_0 Stage 1: Diazotization (0-5 °C) cluster_1 Stage 2: Hydrolysis (Warming) Amine 3-Chloro-2-fluoro -5-aminopyridine Reagents1 + NaNO₂ / H₂SO₄ Amine->Reagents1 Diazonium Pyridinium Diazonium Salt (Unstable Intermediate) Reagents1->Diazonium Hydrolysis + H₂O / Δ - N₂ Gas Diazonium->Hydrolysis In-situ transfer Product 3-Chloro-2-fluoro -5-hydroxypyridine Hydrolysis->Product

Caption: Workflow for the conversion of aminopyridine to hydroxypyridine.

Trustworthiness through Control: The protocol's success hinges on careful temperature control. Diazonium salts of heteroaromatic compounds can be particularly unstable.[11][12] Running the initial diazotization at 0-5 °C minimizes decomposition and side reactions. If the temperature rises prematurely, the diazonium salt can decompose uncontrollably or react via undesired pathways. The slow, dropwise addition of the nitrite solution is therefore a critical, non-negotiable parameter.

Detailed Experimental Protocol
  • Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 3-chloro-2-fluoro-5-aminopyridine (1.0 eq) in dilute sulfuric acid (e.g., 10-15% v/v). Cool the solution to 0-5 °C using an ice-salt bath.

  • Diazotization: Prepare a solution of sodium nitrite (1.2 eq) in a minimal amount of cold water. Add this solution dropwise to the stirred aminopyridine solution via the dropping funnel. Crucially, maintain the internal reaction temperature below 5 °C throughout the addition.

  • Maturation: Once the addition is complete, stir the reaction mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.

  • Hydrolysis: Remove the ice bath and allow the reaction to slowly warm to room temperature. Then, gently heat the mixture to 50-60 °C.[13] You should observe the evolution of nitrogen gas. Maintain this temperature until gas evolution ceases (typically 1-2 hours).

  • Work-up and Isolation: Cool the reaction mixture to room temperature. Adjust the pH to be slightly acidic to neutral (pH 5-6) using a suitable base like sodium bicarbonate.

  • Extract the aqueous layer multiple times with ethyl acetate or another suitable organic solvent.

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium or sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude this compound.

  • Purification: The final product can be purified by silica gel column chromatography or by recrystallization from an appropriate solvent system (e.g., hexane/ethyl acetate).

Data Summary and Expected Yields

The efficiency of each step is critical for the overall yield of the synthesis. The following table provides target parameters based on analogous reactions reported in the literature.

StepKey ReagentsSolvent(s)Temperature (°C)Typical YieldReference Analogy
1. Fluorination 2-Amino-3-chloro-5-nitropyridine, HBF₄, NaNO₂1,2-Dichlorobenzene0-5 (diaz.), 100-120 (decomp.)50-65%[4][6]
2. Reduction 3-Chloro-2-fluoro-5-nitropyridine, Fe, AcOHEthanol / Water70-8085-95%
3. Hydroxylation 3-Chloro-2-fluoro-5-aminopyridine, NaNO₂, H₂SO₄Water0-5 (diaz.), 50-60 (hydrolysis)60-75%[11][13][14]

Conclusion

This guide outlines a robust and logically structured synthetic route to the valuable building block, this compound. By breaking down the synthesis into two main parts—the preparation of a key aminopyridine intermediate followed by a carefully controlled diazotization and hydrolysis—this protocol provides a reliable pathway for researchers in medicinal and materials chemistry. The emphasis on understanding the causality behind each experimental step, from temperature control in diazotization to the choice of reagents for reduction, ensures that the process is not merely followed, but understood, allowing for intelligent troubleshooting and optimization.

References

A Comprehensive Technical Guide to the Physicochemical Properties of 3-chloro-2-fluoro-5-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-chloro-2-fluoro-5-hydroxypyridine is a substituted pyridine derivative of significant interest to researchers in medicinal chemistry and materials science. As a functionalized heterocyclic compound, it serves as a valuable building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents and agrochemicals. The strategic placement of chloro, fluoro, and hydroxyl groups on the pyridine ring imparts a unique combination of electronic and steric properties. These substituents critically influence the molecule's reactivity, stability, and, most importantly, its physicochemical characteristics.

Understanding these properties is not merely an academic exercise; it is a prerequisite for rational drug design and formulation development. Parameters such as acidity (pKa), lipophilicity (LogP), and solubility directly govern a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, which in turn dictates its bioavailability and potential efficacy as a therapeutic agent. This guide provides an in-depth analysis of the core physicochemical properties of this compound, offering both available data and the robust experimental methodologies required to determine these values. The focus is on the causality behind experimental choices, ensuring that researchers can not only understand the data but also confidently reproduce and validate these critical measurements.

Molecular Structure and Core Attributes

The foundational properties of this compound are derived directly from its molecular structure. The pyridine ring, an aromatic heterocycle, is decorated with two electron-withdrawing halogens (Cl and F) and an ionizable hydroxyl group, which can also act as a hydrogen bond donor and acceptor.

The 2-fluoro and 3-chloro substituents significantly lower the electron density of the aromatic ring and influence the acidity of the 5-hydroxyl group through inductive effects. Furthermore, the molecule exists in equilibrium with its tautomeric form, 3-chloro-2-fluoro-1H-pyridin-5-one. While the hydroxy-pyridine form is generally favored in solution, the pyridone tautomer can play a role in its chemistry and biological interactions.

Caption: Chemical structure and key functional groups of this compound.

Table 1: Core Molecular Attributes

Property Value Source
CAS Number 209328-72-3 [1][2]
Molecular Formula C₅H₃ClFNO [1][2]
Molecular Weight 147.53 g/mol [1]

| Physical State | Solid |[1] |

Thermodynamic Properties

Thermodynamic properties such as boiling and flash points are critical for handling, storage, and safety assessments.

Table 2: Thermodynamic Data

Property Value Notes Source
Boiling Point 354.4 °C at 760 mmHg [1]
Flash Point 168.1 °C --- [1]
Density 1.517 g/cm³ --- [1]

| Vapor Pressure | 1.65E-05 mmHg | at 25°C |[1] |

Acidity and Ionization State (pKa)

The acid dissociation constant (pKa) is arguably the most critical physicochemical parameter for any potential drug candidate. It dictates the extent of ionization at a given pH, which profoundly impacts solubility, membrane permeability, and binding to biological targets.[3] For this compound, the pKa refers to the dissociation of the proton from the 5-hydroxyl group.

Expected Acidity: No experimental pKa value has been published for this specific molecule. However, we can make an expert assessment based on its structure. The parent compound, 3-hydroxypyridine, has a pKa of approximately 8.72 for its hydroxyl group. The presence of two strong electron-withdrawing groups, chlorine and fluorine, will significantly increase the acidity (i.e., lower the pKa) of the hydroxyl proton by stabilizing the resulting phenoxide anion through induction. Therefore, the pKa of this compound is anticipated to be substantially lower than 8.72, likely falling in the range of 6.5 - 7.5, making it a weak acid.

Protocol for pKa Determination by Potentiometric Titration

Potentiometric titration is the gold standard for pKa determination due to its precision and accuracy.[4] The method involves monitoring the pH of a solution of the compound as a titrant (a strong base, in this case) is added incrementally.

Methodology:

  • System Calibration: Calibrate a high-precision pH meter using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0).[4]

  • Sample Preparation: Prepare a solution of this compound (e.g., 1-2 mM) in a suitable solvent. To maintain constant ionic strength, a background electrolyte like 0.15 M KCl is used.[4] If aqueous solubility is low, a co-solvent (e.g., methanol or DMSO) may be used, and the apparent pKa is determined, which can be extrapolated back to aqueous conditions.

  • Titration: Place the sample solution in a jacketed vessel maintained at a constant temperature (e.g., 25°C or 37°C). Purge the solution with nitrogen to remove dissolved CO₂.[4]

  • Data Acquisition: Add small, precise aliquots of a standardized strong base (e.g., 0.1 M NaOH) and record the pH after the reading stabilizes at each addition.[4]

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoidal curve, which corresponds to the pH at which the compound is 50% ionized.[5]

Caption: Experimental workflow for pKa determination via potentiometric titration.

Lipophilicity (LogP and LogD)

Lipophilicity, the "greasiness" of a molecule, is a key determinant of its ability to cross biological membranes.[6] It is quantified by the partition coefficient (P), typically measured between n-octanol and water. LogP is the logarithm of this ratio for the neutral species, while LogD is the distribution coefficient at a specific pH, accounting for both neutral and ionized forms.

Predicted Lipophilicity: While no experimental LogP data exists for this compound, a computationally predicted XLogP3 value for the related isomer 5-chloro-3-fluoro-2-hydroxypyridine is 0.9.[7] This suggests the molecule has a balanced hydrophilic-lipophilic character. For this compound, since the pKa is likely near physiological pH, the LogD at pH 7.4 (LogD₇.₄) will be lower than its LogP, as a portion of the molecules will be in the more water-soluble ionized (anionic) form.

Protocol for LogP Determination by Shake-Flask Method

The shake-flask method is the traditional and most reliable technique for LogP measurement, recommended by the OECD.[8]

Methodology:

  • Phase Preparation: Pre-saturate n-octanol with water (or pH 7.4 buffer for LogD) and vice-versa by mixing them vigorously and allowing the phases to separate.

  • Partitioning: Dissolve a precisely weighed amount of this compound in one of the phases. Add a known volume of the other phase.

  • Equilibration: Agitate the biphasic mixture in a sealed container at a constant temperature until equilibrium is reached (typically several hours).[8][9]

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each layer using a validated analytical method, such as HPLC-UV or LC-MS.[8]

  • Calculation: Calculate LogP (or LogD) using the formula: LogP = log₁₀ ( [Concentration]ₙ₋ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ )

Solubility

Aqueous solubility is a critical factor for drug administration and absorption.[10] Low solubility can lead to poor bioavailability and challenges in formulation.[11]

Protocol for Aqueous Solubility Determination

The equilibrium shake-flask method is the definitive approach for determining thermodynamic solubility.[12][13]

Methodology:

  • Sample Preparation: Add an excess amount of the solid compound to a series of vials containing aqueous buffers at different, physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8).[12]

  • Equilibration: Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 37 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[12][13]

  • Separation: After equilibration, separate the undissolved solid from the solution by filtration (using a low-binding filter plate) or centrifugation.[10][12]

  • Quantification: Analyze the clear filtrate or supernatant to determine the concentration of the dissolved compound. This is typically done by HPLC-UV or LC-MS/MS against a standard calibration curve.[11][14]

  • Result: The measured concentration represents the equilibrium solubility at that specific pH and temperature.

Caption: Interrelation of key physicochemical properties and their impact on ADME.

Expected Spectral Properties

While specific spectral data is not publicly available, the structure allows for the prediction of key features that would be used for characterization.

  • ¹H NMR: The spectrum would show two aromatic protons on the pyridine ring. Their chemical shifts would be downfield due to the aromatic system and the deshielding effect of the halogens. They would appear as doublets due to coupling to each other. The hydroxyl proton would appear as a broad singlet, and its position would be solvent-dependent.

  • ¹³C NMR: Five distinct signals for the five carbon atoms of the pyridine ring are expected. The carbons attached to the electronegative F, Cl, N, and O atoms would be shifted significantly downfield.

  • ¹⁹F NMR: A single resonance is expected for the fluorine atom at the 2-position. Its chemical shift and coupling to adjacent protons would be characteristic.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺). A characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) would be a definitive feature.

Conclusion

This compound is a molecule with a finely tuned set of physicochemical properties governed by its unique substitution pattern. While specific experimental data for parameters like pKa and LogP are not yet published, their values can be reasonably estimated, and more importantly, determined using robust, validated methodologies. The protocols for potentiometric titration, shake-flask partitioning, and equilibrium solubility outlined in this guide provide the necessary framework for researchers to generate the high-quality data essential for advancing drug discovery and development programs. A thorough characterization of these core properties is the foundational step in unlocking the full potential of this and other novel chemical entities.

References

Introduction: Unveiling a Versatile Scaffold in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Chloro-2-fluoro-5-hydroxypyridine (CAS: 209328-72-3)

This compound is a halogenated pyridine derivative that has emerged as a valuable building block in the fields of medicinal chemistry and materials science. Its unique structural arrangement, featuring a pyridine core substituted with chloro, fluoro, and hydroxyl groups, offers a confluence of electronic properties and reactive sites. This strategic functionalization makes it an attractive starting point for the synthesis of complex molecules, particularly in the development of novel therapeutic agents and agrochemicals.[1]

The pyridine ring is a ubiquitous motif in a vast number of FDA-approved drugs, and its substitution pattern is a critical determinant of pharmacological activity, selectivity, and pharmacokinetic profiles.[1][2] The presence of both chlorine and fluorine atoms on the ring allows for differential reactivity in cross-coupling reactions, a cornerstone of modern drug discovery. The hydroxyl group provides a handle for further derivatization, enabling the exploration of structure-activity relationships (SAR). This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and applications of this compound, offering field-proven insights for its effective utilization in research and development.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis and formulation. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 209328-72-3[3][4]
Molecular Formula C₅H₃ClFNO[3][4]
Molecular Weight 147.53 g/mol [3]
Physical State Solid[3]
Boiling Point 354.4°C at 760 mmHg[3]
Density 1.517 g/cm³[3]
Flash Point 168.1°C[3]
Purity Typically ≥98%[4][5]
Spectroscopic Characterization

While specific spectral data is not publicly cataloged, standard spectroscopic techniques are essential for structure verification and purity assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would be expected to show distinct signals for the two aromatic protons on the pyridine ring, with coupling patterns influenced by the adjacent fluorine atom. The hydroxyl proton would likely appear as a broad singlet, the chemical shift of which would be solvent-dependent.

    • ¹³C NMR would reveal five distinct signals for the carbon atoms of the pyridine ring, with their chemical shifts influenced by the attached heteroatoms (N, Cl, F, O).

    • ¹⁹F NMR would show a singlet, providing unambiguous confirmation of the fluorine atom's presence.

  • Infrared (IR) Spectroscopy: Key absorbances would include a broad O-H stretching band for the hydroxyl group, C=C and C=N stretching vibrations characteristic of the pyridine ring, and C-Cl and C-F stretching bands.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) and a characteristic M+2 peak with an approximate 3:1 ratio, confirming the presence of a single chlorine atom.

Synthesis Methodologies: A Strategic Approach

A plausible synthetic workflow could start from a readily available aminopyridine derivative. The causality behind this choice lies in the versatility of the amino group, which can be converted into various other functionalities via diazotization.

Proposed Synthetic Pathway

G A 2-Amino-5-chloropyridine B 2-Hydroxy-5-chloropyridine A->B 1. Diazotization (NaNO₂, H₂SO₄/H₂O) C 2-Hydroxy-3-nitro-5-chloropyridine B->C 2. Nitration (HNO₃, H₂SO₄) D 3-Amino-2-hydroxy-5-chloropyridine C->D 3. Reduction (e.g., Fe/HCl or H₂/Pd-C) E This compound (Target Molecule) D->E 4. Balz-Schiemann Reaction (NaNO₂, HBF₄, then heat)

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocol Insights
  • Diazotization and Hydrolysis: The synthesis begins with the diazotization of 2-Amino-5-chloropyridine.[7] Treating the amine with sodium nitrite in an acidic medium generates a diazonium salt, which is highly unstable and readily undergoes hydrolysis to yield 2-Hydroxy-5-chloropyridine. The choice of acidic conditions is critical to stabilize the diazonium intermediate.

  • Electrophilic Nitration: The pyridine ring is then subjected to nitration. The hydroxyl group is an activating group, directing the incoming electrophile (the nitronium ion, NO₂⁺) to the ortho and para positions. In this case, nitration is expected to occur at the 3-position.

  • Reduction of the Nitro Group: The introduced nitro group is reduced to an amino group. Common methods include catalytic hydrogenation (H₂ over a palladium catalyst) or using a metal in acidic solution (e.g., iron powder in hydrochloric acid).[7] This step is crucial for setting up the subsequent fluorine introduction.

  • Balz-Schiemann Reaction: The final step involves the conversion of the newly formed amino group at the 3-position into a fluorine atom. The Balz-Schiemann reaction is a classic and reliable method for this transformation. The amine is first diazotized in the presence of fluoroboric acid (HBF₄) to form a stable diazonium tetrafluoroborate salt. Gentle heating of this isolated salt then causes decomposition, releasing nitrogen gas and yielding the desired fluoro-substituted pyridine. This reaction provides a regioselective method for introducing fluorine onto an aromatic ring.

Reactivity and Key Chemical Transformations

The utility of this compound as a synthetic intermediate stems from its distinct reactive sites. The electron-withdrawing effects of the nitrogen atom and the two halogen substituents make the pyridine ring electron-deficient, influencing the reactivity of the entire molecule.

Caption: Key reactive sites on the this compound scaffold.

  • Reactions at the Hydroxyl Group: The phenolic hydroxyl group is acidic and can be readily deprotonated to form a phenoxide. This allows for a variety of subsequent reactions, including O-alkylation (Williamson ether synthesis) and O-acylation to form esters. These modifications are fundamental in drug development for tuning solubility, lipophilicity, and metabolic stability.

  • Nucleophilic Aromatic Substitution (SₙAr): The chlorine atom at the 3-position is activated towards nucleophilic substitution by the electron-withdrawing pyridine ring and the adjacent fluorine atom. While fluorine is more electronegative, chlorine is often a better leaving group in SₙAr reactions. This allows for the selective introduction of various nucleophiles (e.g., amines, thiols, alkoxides) at this position, providing a powerful tool for library synthesis.

  • Cross-Coupling Reactions: The C-Cl bond can participate in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig amination. These reactions are indispensable in modern medicinal chemistry for creating C-C, C-N, and C-O bonds, enabling the assembly of complex molecular architectures from simpler precursors.

Applications in Drug Discovery

Halogenated pyridines are cornerstone intermediates in the pharmaceutical and agrochemical industries.[2] While drugs containing the specific this compound moiety are not widely documented in public literature, its structural class is of high interest.[1] The strategic placement of halogens and a hydroxyl group provides a versatile platform for generating diverse compound libraries for high-throughput screening.

The trifluoromethyl (-CF₃) group, for instance, is often introduced into drug candidates to enhance metabolic stability and binding affinity.[9] Intermediates like 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine, a close analog, are key for synthesizing new fungicides and herbicides, highlighting the industrial relevance of this scaffold.[10][11] The synthesis of such compounds often involves liquid-phase halogen exchange reactions from related chlorinated pyridines.[12]

The value of this compound lies in its potential as a precursor to more complex molecules. By leveraging the reactivity of its functional groups, medicinal chemists can systematically modify the scaffold to optimize biological activity against a wide range of therapeutic targets.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions are paramount when handling this compound. The information below is synthesized from available Safety Data Sheets (SDS).[3][13]

AspectRecommendationCitation(s)
Hazards Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[13]
Personal Protective Equipment (PPE) Wear protective gloves, protective clothing, eye protection, and face protection. Ensure eyewash stations and safety showers are close to the workstation.[13]
Handling Use only outdoors or in a well-ventilated area. Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash face, hands, and any exposed skin thoroughly after handling.[3][13]
First Aid (Eyes) Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3][13]
First Aid (Skin) Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse.[13]
First Aid (Inhalation) Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[3][13]
Storage Store locked up. Store in a well-ventilated place. Keep container tightly closed. Some suppliers recommend storing in a freezer.[3][13]
Disposal Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[13]

Conclusion

This compound (CAS: 209328-72-3) is more than just a chemical compound; it is a strategic tool for innovation in molecular design and synthesis. Its trifunctional nature provides a robust platform for creating diverse and complex molecules with significant potential in drug discovery and materials science. By understanding its properties, synthetic routes, and reactivity, researchers can effectively harness this versatile building block to advance their scientific objectives. This guide serves as a foundational resource to empower scientists and developers in leveraging the full potential of this important chemical intermediate.

References

A Comprehensive Technical Guide to 3-Chloro-2-fluoro-5-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-2-fluoro-5-hydroxypyridine is a halogenated pyridine derivative that has garnered significant interest as a versatile building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring chloro, fluoro, and hydroxyl groups, provides multiple reactive sites for synthetic transformations. This guide offers an in-depth analysis of its core chemical properties, established synthesis protocols, chemical reactivity, and critical safety considerations. By synthesizing technical data with practical insights, this document serves as an essential resource for professionals engaged in the research and development of novel chemical entities.

Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical intermediate is a thorough understanding of its fundamental properties. These data points are critical for reaction planning, purification, and analytical characterization.

Core Identification

The identity of this compound is defined by its molecular structure and internationally recognized chemical identifiers.

Diagram 1: Chemical Structure of this compound

G start Starting Material: 2,3-Dichloro-5-hydroxypyridine reaction Reaction Vessel Heat to 110°C, 20h start->reaction reagents Reagents: Cesium Fluoride (CsF) Solvent: DMSO reagents->reaction quench Workup: Quench with Ice Water reaction->quench extract Extraction: Ethyl Acetate (EtOAc) quench->extract wash Wash: Water & Brine extract->wash dry Drying: Anhydrous Na2SO4 wash->dry concentrate Concentration: Rotary Evaporation dry->concentrate purify Purification: Silica Gel Column Chromatography concentrate->purify product Final Product: This compound purify->product G start 3-Chloro-2-fluoro- 5-hydroxypyridine rxn1 Suzuki Coupling (at Cl position) start->rxn1 rxn2 Ether Synthesis (at OH position) start->rxn2 rxn3 SNAr Reaction (at F position) start->rxn3 lib Diverse Chemical Library rxn1->lib rxn2->lib rxn3->lib target Bioactive Lead Compound lib->target

Navigating the Solubility Landscape of 3-Chloro-2-Fluoro-5-Hydroxypyridine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 3-chloro-2-fluoro-5-hydroxypyridine, a key heterocyclic intermediate in pharmaceutical synthesis. In the absence of extensive published solubility data for this specific compound, this document outlines a systematic, field-proven approach for its characterization. We will delve into the theoretical underpinnings of solubility, drawing parallels with structurally related compounds, and present detailed, step-by-step protocols for both qualitative and quantitative solubility determination. This guide is intended for researchers, scientists, and drug development professionals to establish a robust solubility profile, a critical parameter for process development, formulation, and bioavailability.

Introduction: The Critical Role of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) or its intermediates is a cornerstone of successful drug development. It influences everything from reaction kinetics and purification strategies to formulation design and ultimately, the bioavailability of the final drug product. Poor solubility can lead to significant challenges in achieving desired therapeutic concentrations and can necessitate complex and costly formulation strategies.[1]

This compound is a substituted pyridine derivative, a class of compounds frequently encountered in medicinal chemistry. Its unique combination of functional groups—a halogenated pyridine ring and a hydroxyl group—suggests a nuanced solubility profile that will be highly dependent on the chosen solvent system. Understanding this profile is paramount for efficient process scale-up and the development of a stable, effective final dosage form.

Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₅H₃ClFNO[2]
Molecular Weight147.53 g/mol [2]
Physical StateSolid[2]
Melting PointNot available
Boiling Point354.4°C at 760 mmHg[2]
Density1.517 g/cm³[2]
Vapor Pressure1.65E-05 mmHg at 25°C[2]
pKaNot available
LogP0.9 (Computed)[3]

The presence of a hydroxyl group and a nitrogen atom in the pyridine ring allows for hydrogen bonding, suggesting potential solubility in polar protic solvents. Conversely, the chloro and fluoro substituents, along with the aromatic ring, contribute to its lipophilic character, indicating possible solubility in non-polar organic solvents. The computed LogP value of 0.9 for the related isomer 5-chloro-3-fluoro-2-hydroxypyridine suggests a relatively balanced hydrophilic-lipophilic nature.[3]

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[4] This means that solutes tend to dissolve in solvents with similar polarity and intermolecular forces.

Diagram: Factors Influencing Solubility

G cluster_solute Solute Characteristics cluster_solvent Solvent Characteristics Solute This compound (Solute Properties) Polarity Polarity (Dipole Moment) HBond Hydrogen Bonding (H-bond donors/acceptors) Size Molecular Size & Shape Solvent Organic Solvent (Solvent Properties) SolventPolarity Polarity (Dielectric Constant) SolventHBond Hydrogen Bonding Capacity Solubility Solubility Outcome Polarity->Solubility Polarity Match HBond->Solubility Interaction Strength Size->Solubility Lattice Energy SolventPolarity->Solubility Solvation Energy SolventHBond->Solubility Interaction Strength

Caption: Key solute and solvent properties influencing solubility.

For this compound, we can anticipate the following interactions:

  • Polar Protic Solvents (e.g., ethanol, methanol, water): The hydroxyl group can act as a hydrogen bond donor, and the nitrogen atom and oxygen can act as hydrogen bond acceptors. This suggests favorable interactions and potentially good solubility in these solvents.[5]

  • Polar Aprotic Solvents (e.g., acetone, ethyl acetate, acetonitrile): These solvents can accept hydrogen bonds but do not donate them. Solubility will depend on the balance between the polar interactions with the pyridine ring and the lipophilic character of the halogenated ring.

  • Non-Polar Solvents (e.g., hexane, toluene): Solubility is expected to be limited in these solvents due to the polar nature of the hydroxyl group and the pyridine nitrogen. However, the halogenated aromatic ring may provide some degree of interaction.

Experimental Determination of Solubility: A Phased Approach

A systematic, multi-step approach is recommended to determine the solubility profile of this compound.

Phase 1: Qualitative Solubility Assessment

This initial phase provides a rapid screening of solubility in a range of solvents, helping to classify the compound and guide the selection of solvents for quantitative analysis.[6][7]

Protocol: Qualitative Solubility Testing

  • Preparation: Dispense approximately 10-20 mg of this compound into separate, labeled 1-dram vials.

  • Solvent Addition: To each vial, add 0.5 mL of the test solvent.

  • Observation: Vigorously agitate the vials for 1-2 minutes at ambient temperature.

  • Classification:

    • Soluble: The solid completely dissolves.

    • Partially Soluble: A significant portion of the solid dissolves, but some remains.

    • Insoluble: The solid does not appear to dissolve.

  • Solvent Selection: A diverse range of solvents should be tested, covering different polarity classes.

Solvent ClassExample Solvents
Polar ProticWater, Ethanol, Methanol, Isopropanol
Polar AproticAcetone, Acetonitrile, Ethyl Acetate, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)
Non-PolarHexane, Toluene, Dichloromethane
Phase 2: Quantitative Solubility Determination (Thermodynamic Solubility)

Once a preliminary understanding of the solubility is established, a more rigorous quantitative determination is necessary. The shake-flask method is a widely accepted technique for determining thermodynamic (or equilibrium) solubility.[8][9]

Protocol: Shake-Flask Method for Thermodynamic Solubility

  • Sample Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period to reach equilibrium. A minimum of 24 hours is often recommended, but the time should be validated to ensure equilibrium is reached.[9][10]

  • Phase Separation: Allow the undissolved solid to settle. Centrifugation or filtration (using a filter compatible with the solvent) can be used to separate the saturated solution from the excess solid.

  • Quantification: Analyze the concentration of the solute in the clear, saturated solution using a validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable technique for this purpose.[8]

  • Calculation: The solubility is expressed as the concentration of the solute in the saturated solution (e.g., in mg/mL or mol/L).

Diagram: Quantitative Solubility Workflow

G A 1. Sample Preparation (Excess Solute in Solvent) B 2. Equilibration (Constant Temperature Agitation) A->B C 3. Phase Separation (Centrifugation/Filtration) B->C D 4. Quantification (HPLC Analysis) C->D E Solubility Data (mg/mL or mol/L) D->E

Caption: Workflow for quantitative solubility determination.

Phase 3: Kinetic Solubility Assessment

In early drug discovery, kinetic solubility is often measured to assess the precipitation of a compound from a stock solution (typically in DMSO) upon dilution into an aqueous buffer. This provides an indication of how the compound might behave in an in-vitro assay.[8]

Protocol: Kinetic Solubility Measurement

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO.

  • Dilution: Add a small volume of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, PBS) to achieve the desired final concentration.

  • Incubation and Detection: The solution is incubated for a short period (e.g., 1-2 hours), and the amount of precipitate is measured. This can be done using nephelometry, turbidimetry, or by analyzing the concentration of the compound remaining in solution after filtration or centrifugation.[8]

Data Interpretation and Application

The solubility data obtained from these experiments will be instrumental in several key areas of drug development:

  • Process Chemistry: The choice of solvents for reaction, work-up, and crystallization will be guided by the solubility profile. Solvents in which the compound has high solubility at elevated temperatures but low solubility at room temperature are ideal for crystallization.[11]

  • Formulation Development: Understanding the aqueous solubility is critical for developing oral and parenteral dosage forms. For poorly soluble compounds, formulation strategies such as salt formation, co-solvents, or amorphous solid dispersions may be necessary.

  • Preclinical Studies: Solubility data informs the design of in-vitro and in-vivo experiments, ensuring that the compound is in solution at the required concentrations for accurate assessment of its biological activity.

Conclusion

While specific solubility data for this compound is not currently prevalent in the literature, a systematic and scientifically rigorous approach to its determination is readily achievable. By combining an understanding of its physicochemical properties with established experimental protocols, researchers can generate a comprehensive solubility profile. This essential data will empower informed decision-making throughout the drug development pipeline, from early-stage discovery to late-stage formulation, ultimately contributing to the successful advancement of new therapeutic agents.

References

1H NMR and 13C NMR spectra of 3-chloro-2-fluoro-5-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-chloro-2-fluoro-5-hydroxypyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. As a senior application scientist, this document moves beyond a simple data dump, offering insights into the causal relationships between the molecular structure and its spectral output. We will explore the nuanced effects of the chloro, fluoro, and hydroxyl substituents on the pyridine ring, detailing the rationale behind spectral predictions and the experimental methodologies required for unambiguous structural confirmation.

Introduction: The Structural Elucidation Challenge

This compound (C₅H₃ClFNO) is a polysubstituted heterocyclic compound.[1][2] The precise arrangement of its electron-withdrawing (fluoro, chloro) and electron-donating (hydroxyl) groups creates a unique electronic environment within the pyridine ring. For researchers in medicinal chemistry and materials science, confirming the substitution pattern and understanding the electronic architecture is paramount. NMR spectroscopy is the most powerful tool for this purpose, providing detailed atom-by-atom connectivity and environmental information.

This guide will deconstruct the predicted ¹H and ¹³C NMR spectra of this molecule, grounding the analysis in the fundamental principles of substituent effects and spin-spin coupling. We will also outline a robust experimental workflow that ensures accurate and reliable data acquisition and interpretation.

Foundational Principles: Substituent Effects in the Pyridine Ring

The chemical shifts (δ) of protons and carbons in a pyridine ring are exquisitely sensitive to the electronic nature of its substituents.[3][4]

  • Electronegativity and Inductive Effects : Both fluorine and chlorine are highly electronegative, withdrawing electron density from the ring through the sigma bonds (an inductive or -I effect). This effect is strongest on the carbon atom to which the halogen is directly attached and diminishes with distance. Fluorine is more electronegative than chlorine, but its influence on chemical shifts is also modulated by other factors.

  • Mesomeric (Resonance) Effects :

    • The hydroxyl group (-OH) is a strong resonance electron-donating group (+M effect). It increases electron density at the ortho (C-4, C-6) and para (not applicable here) positions. This increased electron density leads to magnetic shielding, causing the corresponding nuclei to resonate at a lower chemical shift (upfield).

    • Halogens (F, Cl) have a dual role. While inductively withdrawing (-I), they possess lone pairs that can be donated into the ring via resonance (+M effect). For halogens, the inductive effect typically dominates, leading to a net deshielding.

  • ¹⁹F Coupling : A key feature in the NMR spectra of fluorinated compounds is spin-spin coupling between the ¹⁹F nucleus (spin I=½, 100% natural abundance) and nearby ¹H and ¹³C nuclei. These couplings (J-couplings) are transmitted through bonds and provide invaluable structural information. The magnitude of the coupling constant typically decreases as the number of bonds between the coupled nuclei increases.

Experimental Protocol for Unambiguous Analysis

Acquiring high-quality, interpretable NMR data is the foundation of structural elucidation. The following protocol is a self-validating system designed to yield a complete dataset for a molecule like this compound.

Sample Preparation
  • Solvent Selection : The choice of solvent is critical. Dimethyl sulfoxide-d₆ (DMSO-d₆) is highly recommended. Its high polarity effectively dissolves the sample, and its hydrogen-bond accepting nature allows for the observation of the hydroxyl (-OH) proton, which might otherwise exchange too rapidly for detection in protic solvents like D₂O or methanol-d₄. Chloroform-d (CDCl₃) is an alternative, but the -OH peak may be broader or less distinct.

  • Concentration : Prepare a solution with a concentration of 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent. This concentration is typically sufficient for obtaining excellent signal-to-noise in both ¹H and ¹³C spectra on a modern NMR spectrometer (400 MHz or higher) within a reasonable time.

NMR Data Acquisition

The following sequence of experiments provides a logical workflow for complete structural assignment.

  • ¹H NMR : Acquire a standard one-dimensional proton spectrum. This provides initial information on the number of distinct proton environments, their chemical shifts, and their coupling patterns (multiplicity).

  • ¹³C{¹H} NMR : Acquire a proton-decoupled carbon spectrum. This reveals the number of unique carbon environments. For this molecule, five distinct signals are expected.

  • 2D COSY (Correlation Spectroscopy) : This experiment identifies protons that are spin-coupled to each other.[3] It will show a cross-peak between the two aromatic protons on the pyridine ring, confirming their connectivity.

  • 2D HSQC (Heteronuclear Single Quantum Coherence) : This is a cornerstone experiment that correlates each proton with the carbon atom it is directly attached to.[3] It will definitively link the signals of H-4 and H-6 to C-4 and C-6, respectively.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation) : This experiment is crucial for assigning the non-protonated (quaternary) carbons.[3] It reveals correlations between protons and carbons that are two or three bonds away, allowing the complete assembly of the molecular skeleton.

G cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments H1 ¹H NMR (Proton Environments) HSQC HSQC (Direct ¹H-¹³C Correlation) H1->HSQC Assigns Protonated Carbons COSY COSY (¹H-¹H Correlation) H1->COSY Identifies Coupled Protons C13 ¹³C NMR (Carbon Environments) C13->HSQC HMBC HMBC (Long-Range ¹H-¹³C Correlation) HSQC->HMBC Assigns Quaternary Carbons Final Complete Structure Elucidation HMBC->Final COSY->Final

Caption: Logical workflow for NMR-based structure elucidation.

Spectral Analysis and Interpretation

Predicted ¹H NMR Spectrum

The aromatic region of the ¹H NMR spectrum (typically 7.0-9.0 ppm for pyridines) is expected to show two signals corresponding to H-4 and H-6.

  • H-4 Signal : This proton is positioned between the electron-withdrawing chlorine at C-3 and the electron-donating hydroxyl group at C-5. The competing effects will place its chemical shift in the aromatic region. It is expected to appear as a doublet of doublets (dd) due to:

    • Coupling to H-6 (meta coupling, ⁴JHH), which is typically small (2-3 Hz).

    • Coupling to the ¹⁹F nucleus at C-2 (⁴JHF), a long-range coupling also typically in the range of 1-4 Hz.

  • H-6 Signal : This proton is ortho to the electron-donating -OH group and meta to the electron-withdrawing fluorine. The shielding influence of the hydroxyl group is likely to dominate, shifting this proton slightly upfield relative to H-4. It is expected to appear as a doublet (d) due to:

    • Coupling to H-4 (meta coupling, ⁴JHH) with a J-value of 2-3 Hz. Any coupling to the fluorine at C-2 (⁴JHF) would likely be too small to resolve.

  • OH Signal : The hydroxyl proton will likely appear as a broad singlet . Its chemical shift is highly variable depending on solvent, concentration, and temperature but would be expected downfield in DMSO-d₆ (often > 9 ppm) due to hydrogen bonding with the solvent.

Predicted ¹³C NMR Spectrum

Five distinct signals are expected in the proton-decoupled ¹³C NMR spectrum. The key to assignment is the characteristic chemical shifts and the C-F coupling constants.

  • C-2 (bearing -F) : This carbon will be significantly deshielded due to the direct attachment of the highly electronegative fluorine atom. Crucially, its signal will be split into a large doublet by the fluorine (¹JCF), with a coupling constant typically between 220-260 Hz.

  • C-3 (bearing -Cl) : Attached to chlorine, this carbon will also be deshielded. It will appear as a doublet due to a two-bond coupling to fluorine (²JCF), which is typically in the range of 15-30 Hz.

  • C-5 (bearing -OH) : The direct attachment to oxygen will cause a significant downfield shift. This signal is also expected to be a doublet due to a three-bond coupling to fluorine (³JCF), typically around 2-5 Hz.

  • C-4 : This protonated carbon will show a doublet due to three-bond coupling with fluorine (³JCF) of around 2-5 Hz. Its chemical shift will be influenced by the adjacent -Cl and -OH groups.

  • C-6 : This protonated carbon is ortho to the C-5 hydroxyl group. It will appear as a doublet due to a four-bond coupling to fluorine (⁴JCF), which is often small (1-3 Hz) and may not always be resolved.

Confirming Assignments with 2D NMR

While the above predictions are based on established principles, unambiguous assignment requires 2D NMR.

G cluster_protons cluster_carbons H4 H-4 C2 C-2 H4->C2 2,3-bond correlations C3 C-3 H4->C3 2,3-bond correlations C4 C-4 H4->C4 HSQC C5 C-5 H4->C5 2,3-bond correlations C6 C-6 H4->C6 2,3-bond correlations H6 H-6 H6->C2 2,3-bond correlations H6->C4 2,3-bond correlations H6->C5 2,3-bond correlations H6->C6 HSQC

Caption: Key expected HMBC (solid arrows) and HSQC (dashed lines) correlations.

  • HSQC : Will show direct one-bond correlations between H-4 and C-4, and H-6 and C-6.

  • HMBC : This is the final piece of the puzzle.

    • The H-4 signal will show cross-peaks to C-2, C-3, C-5, and C-6.

    • The H-6 signal will show cross-peaks to C-2, C-4, and C-5.

    • By combining this information with the known C-F coupling patterns for C-2, C-3, and C-5, all quaternary carbons can be assigned without ambiguity.

Data Summary

The following table summarizes the predicted NMR data for this compound in a typical aprotic polar solvent like DMSO-d₆. Note: Exact chemical shifts are predictive and may vary based on experimental conditions.

¹H NMR Data
Position Predicted δ (ppm) Multiplicity Coupling Constant (J) Assignment
H-4~7.8 - 8.1dd⁴JHH ≈ 2-3 Hz, ⁴JHF ≈ 1-4 HzAromatic Proton
H-6~7.5 - 7.8d⁴JHH ≈ 2-3 HzAromatic Proton
5-OH> 9.0br s-Hydroxyl Proton
¹³C NMR Data
Position Predicted δ (ppm) Multiplicity (from ¹⁹F) Coupling Constant (J) Assignment
C-2~150 - 158d¹JCF ≈ 220-260 HzQuaternary (C-F)
C-3~120 - 128d²JCF ≈ 15-30 HzQuaternary (C-Cl)
C-4~125 - 135d³JCF ≈ 2-5 HzMethine (CH)
C-5~145 - 155d³JCF ≈ 2-5 HzQuaternary (C-OH)
C-6~115 - 125d⁴JCF ≈ 1-3 HzMethine (CH)

Conclusion

The structural elucidation of this compound by NMR spectroscopy is a prime example of leveraging fundamental principles to solve a complex analytical problem. The interplay of inductive and resonance effects from the three distinct substituents creates a predictable, yet unique, spectral fingerprint. The key identifiers are the chemical shifts of the two aromatic protons and the characteristic splitting patterns of the five carbon signals due to ¹H-¹⁹F and ¹³C-¹⁹F couplings. While 1D spectra provide strong clues, a full suite of 2D experiments, particularly HSQC and HMBC, is essential for a definitive, publication-quality assignment. This comprehensive approach ensures scientific integrity and provides the trustworthy data required for advanced research and development.

References

A Technical Guide to the Mass Spectrometry Analysis of 3-Chloro-2-fluoro-5-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the mass spectrometric analysis of 3-chloro-2-fluoro-5-hydroxypyridine, a halogenated pyridine derivative of interest in pharmaceutical and agrochemical research. As a Senior Application Scientist, the following sections synthesize technical accuracy with field-proven insights to provide a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction: The Analytical Challenge of Halogenated Heterocycles

This compound presents a unique analytical challenge due to its combination of functional groups: a pyridine ring, a hydroxyl group, and two different halogen atoms. This molecular architecture necessitates a carefully considered approach to mass spectrometry (MS) to achieve sensitive and specific detection and structural elucidation. The presence of chlorine and fluorine can significantly influence ionization efficiency and fragmentation pathways, requiring optimized methodologies.

This guide will detail a systematic approach to the analysis of this compound, from sample preparation and chromatographic separation to ionization, mass analysis, and spectral interpretation. The protocols described herein are designed to be self-validating, ensuring robust and reproducible results.

Foundational Choices: Ionization and Mass Analysis

The selection of the appropriate ionization technique and mass analyzer is paramount for the successful analysis of small molecules like this compound.[1]

Ionization: Navigating Polarity and Stability

Given the polar nature of the hydroxyl group and the pyridine nitrogen, Electrospray Ionization (ESI) is the most logical starting point. ESI is a soft ionization technique well-suited for polar to ionic compounds, typically generating protonated molecules [M+H]+ with minimal in-source fragmentation.[2][3][4] This is crucial for preserving the molecular ion and enabling subsequent tandem mass spectrometry (MS/MS) experiments.

Atmospheric Pressure Chemical Ionization (APCI) represents a viable alternative, particularly for less polar compounds or when ESI efficiency is low.[5] APCI is generally suitable for thermally stable compounds with molecular weights up to 1500 Da.[5][6]

Atmospheric Pressure Photoionization (APPI) can also be considered, as it is effective for a wide range of compounds, including nonpolar ones.[4][7]

For this guide, we will focus on ESI due to the anticipated polarity imparted by the hydroxyl and pyridine moieties.

Mass Analysis: The Quest for Resolution and Accuracy

High-resolution mass spectrometry (HRMS) is indispensable for the unambiguous identification of this compound and its potential metabolites or degradation products. Two primary types of HRMS instruments are particularly well-suited for this application:

  • Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometry: Q-TOF instruments offer a powerful combination of a quadrupole for precursor ion selection and a time-of-flight analyzer for high-resolution, accurate mass measurements of both precursor and product ions.[8][9] This capability is essential for determining the elemental composition of unknown compounds.[8]

  • Orbitrap Mass Spectrometry: Orbitrap-based mass spectrometers are renowned for their exceptional resolving power and mass accuracy.[10][11] These instruments can achieve resolutions exceeding 100,000 FWHM, enabling the separation of isobaric interferences and providing a high degree of confidence in molecular formula assignments.[11]

For quantitative analyses, a Triple Quadrupole (QqQ) mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode offers unparalleled sensitivity and selectivity.[1] However, for this guide, which focuses on comprehensive characterization, an HRMS platform like a Q-TOF or Orbitrap is the preferred choice.

Experimental Workflow: A Step-by-Step Protocol

The following protocol outlines a robust LC-MS/MS method for the analysis of this compound.

Sample Preparation

Proper sample preparation is critical to obtaining reliable and reproducible results.[12] The goal is to extract the analyte of interest while minimizing matrix effects that can suppress or enhance the ionization process.

Protocol:

  • Solvent Selection: Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.

  • Working Solutions: Create a series of working solutions by diluting the stock solution with the initial mobile phase composition (e.g., 95% water with 0.1% formic acid: 5% acetonitrile with 0.1% formic acid) to the desired concentration range (e.g., 1 ng/mL to 1000 ng/mL).

  • Matrix Samples (if applicable): For analysis in complex matrices (e.g., plasma, urine), perform a protein precipitation or solid-phase extraction (SPE) to remove interferences. A simple protein precipitation can be achieved by adding three parts of cold acetonitrile to one part of the matrix sample, vortexing, centrifuging, and analyzing the supernatant.

Liquid Chromatography (LC)

Chromatographic separation is essential for resolving the target analyte from isomers and other matrix components. Most pyridine derivatives are hydrophilic, which can make retention on traditional reversed-phase columns challenging.[13]

LC Parameters:

  • Column: A C18 reversed-phase column with core-shell particles (e.g., 2.1 x 100 mm, 2.7 µm) is a good starting point for fast and efficient separations.[10]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95% to 5% B

    • 10.1-12 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

The addition of formic acid to the mobile phase serves to protonate the pyridine nitrogen, improving peak shape and ionization efficiency in positive ESI mode.

Mass Spectrometry (MS)

The following parameters are a starting point and should be optimized for the specific instrument being used.

MS Parameters (Positive ESI Mode):

  • Ionization Source: Electrospray Ionization (ESI)

  • Polarity: Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

  • Acquisition Mode: Full Scan MS and Data-Dependent MS/MS (dd-MS2) or All-Ions Fragmentation (AIF).[14]

  • Scan Range (Full Scan): m/z 50-500

  • Collision Energy (for MS/MS): Ramped from 10-40 eV to capture a wide range of fragment ions.

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis stock Stock Solution (1 mg/mL) working Working Solutions (1-1000 ng/mL) stock->working matrix Matrix Extraction (if needed) injection Inject 5 µL matrix->injection column C18 Reversed-Phase Column injection->column separation Gradient Elution column->separation esi Positive ESI separation->esi hrms HRMS Analyzer (Q-TOF or Orbitrap) esi->hrms acquisition Full Scan & dd-MS2 hrms->acquisition interpretation Spectral Interpretation acquisition->interpretation quantification Quantification interpretation->quantification reporting Reporting quantification->reporting

Caption: A schematic of the LC-MS/MS experimental workflow.

Fragmentation Analysis and Spectral Interpretation

Understanding the fragmentation patterns of this compound is key to its structural confirmation.[15][16][17] Collision-Induced Dissociation (CID) is a common technique used to induce fragmentation.[18]

Expected Mass and Isotopic Pattern

The monoisotopic mass of this compound (C5H3ClFNO) is approximately 146.9915 u. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as a characteristic isotopic doublet separated by approximately 2 Da, with the M+2 peak having roughly one-third the intensity of the monoisotopic peak.

Proposed Fragmentation Pathway

Upon CID of the protonated molecule [M+H]+ (m/z 147.9988), several fragmentation pathways can be postulated based on the principles of gas-phase ion chemistry.

Key Fragmentation Reactions:

  • Loss of CO: A common fragmentation for phenolic compounds is the neutral loss of carbon monoxide (28 Da), which would result in a fragment ion at m/z 119.9988.

  • Loss of HCl: The elimination of hydrogen chloride (36 Da) is another plausible pathway, leading to a fragment at m/z 111.9988.

  • Loss of HF: Similarly, the loss of hydrogen fluoride (20 Da) could occur, yielding a fragment at m/z 127.9988.

  • Ring Cleavage: More energetic collisions can lead to the fragmentation of the pyridine ring itself, producing smaller characteristic fragments.

Fragmentation Pathway Diagram

fragmentation_pathway M [M+H]+ (C5H4ClFNO+) m/z 147.9988 F1 Loss of CO [C4H4ClFNO+] m/z 119.9988 M->F1 - CO (28 Da) F2 Loss of HCl [C5H3FNO+] m/z 111.9988 M->F2 - HCl (36 Da) F3 Loss of HF [C5H3ClNO+] m/z 127.9988 M->F3 - HF (20 Da) F4 Further Fragmentation (Ring Cleavage) F1->F4 F2->F4 F3->F4

Caption: A proposed fragmentation pathway for this compound.

Data Analysis and Reporting

Data Presentation

A clear and concise presentation of the mass spectrometric data is crucial. The following table summarizes the key expected ions for this compound.

Ion SpeciesCalculated m/zDescription
[M+H]+147.9988Protonated Molecule
[M+2+H]+149.9958Isotopic Peak (³⁷Cl)
[M+H-CO]+119.9988Fragment from loss of CO
[M+H-HCl]+111.9988Fragment from loss of HCl
[M+H-HF]+127.9988Fragment from loss of HF
Reporting Guidelines

A comprehensive analytical report should include:

  • Full Method Details: All LC and MS parameters used for the analysis.

  • Chromatograms: Extracted ion chromatograms (XICs) for the precursor and major fragment ions.

  • Mass Spectra: High-resolution mass spectra of the precursor ion (showing the isotopic pattern) and the MS/MS spectrum.

  • Data Table: A table summarizing the accurate mass measurements, mass errors (in ppm), and proposed elemental compositions for the precursor and fragment ions.

  • Interpretation: A discussion of the fragmentation pathway and how it supports the proposed structure.

Conclusion

The mass spectrometric analysis of this compound requires a methodical approach that leverages the strengths of modern LC-MS instrumentation. By employing high-resolution mass spectrometry with electrospray ionization and a systematic fragmentation analysis, researchers can confidently identify and characterize this and other halogenated heterocyclic compounds. The protocols and insights provided in this guide serve as a robust framework for developing and validating analytical methods for challenging small molecules in drug discovery and development.

References

An In-Depth Technical Guide to the FT-IR Spectrum of 3-chloro-2-fluoro-5-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 3-chloro-2-fluoro-5-hydroxypyridine, a substituted heterocyclic compound of interest in pharmaceutical and materials science. Addressed to researchers, scientists, and drug development professionals, this document moves beyond a simple spectral assignment, offering a foundational understanding of how the pyridine ring's vibrational modes are systematically perturbed by chloro, fluoro, and hydroxyl substituents. We will explore the underlying principles of molecular vibrations, detail a rigorous, self-validating protocol for sample analysis using the KBr pellet method, and provide a logical framework for spectral interpretation, including a discussion of potential tautomerism. The guide is structured to provide not just data, but actionable insights into the characterization of complex substituted aromatic systems.

Introduction: The Role of FT-IR in Molecular Characterization

In the landscape of analytical chemistry, Fourier-Transform Infrared (FT-IR) spectroscopy stands as a powerful, non-destructive technique for elucidating molecular structure.[1][2] The core principle of FT-IR lies in the interaction of infrared radiation with a molecule, which induces vibrational excitations in its covalent bonds.[3][4] Each type of bond (e.g., C=O, O-H, C-Cl) vibrates at a characteristic frequency, and when exposed to infrared light, it absorbs energy at that specific frequency.[1] The resulting absorption spectrum acts as a unique molecular "fingerprint," allowing for the identification of functional groups and providing insights into the overall molecular architecture.[2]

For a molecule like this compound, which possesses a combination of aromaticity, halogenation, and hydrogen-bonding capabilities, FT-IR spectroscopy is an indispensable tool. It allows for the rapid confirmation of its chemical identity, assessment of purity, and investigation of intermolecular interactions critical in drug development and materials engineering.

Theoretical Framework: Understanding the Vibrational Landscape of a Substituted Pyridine

The FT-IR spectrum of this compound is best understood by deconstructing the molecule into its core components: the pyridine ring and its substituents.

The Pyridine Ring: A Vibrational Analogy to Benzene

The pyridine molecule's vibrational modes can be approximated by considering it as a substituted benzene ring, where a C-H group is replaced by a nitrogen atom.[5] This leads to a set of characteristic ring vibrations:

  • C-H Stretching: Aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region.[6]

  • Ring Stretching (C=C and C=N): These vibrations, analogous to the quadrant and semicircle modes in benzene, give rise to a series of sharp bands in the 1650-1400 cm⁻¹ region.[7] The presence of the heteroatom and substituents significantly influences their precise positions and intensities.

  • In-plane and Out-of-plane Bending: The region below 1300 cm⁻¹, often termed the "fingerprint region," is rich with complex C-H and ring bending vibrations that are highly specific to the substitution pattern.[8]

The Influence of Substituents: A Predictive Analysis

The electronic and steric properties of the chloro, fluoro, and hydroxyl groups profoundly alter the vibrational spectrum of the pyridine ring.

  • Halogen Effects (Cl and F): Both chlorine and fluorine are strongly electronegative and electron-withdrawing. Their presence perturbs the electron distribution within the pyridine ring, which can shift the ring stretching frequencies.[9][10] Furthermore, the C-Cl and C-F bonds themselves have characteristic stretching vibrations.

    • C-Cl Stretch: Generally observed in the 800-600 cm⁻¹ range.[6][11]

    • C-F Stretch: This is a strong absorption typically found in the 1400-1000 cm⁻¹ region. Its exact position can be sensitive to the electronic environment.

  • The Hydroxyl Group and Tautomerism: The 5-hydroxy substituent introduces several key spectral features and a critical structural consideration: tautomerism. Hydroxypyridines can exist in equilibrium with their pyridone tautomers.[12][13][14]

    • Hydroxy Form (Phenolic):

      • O-H Stretch: A broad, strong absorption band between 3550-3200 cm⁻¹ is expected due to intermolecular hydrogen bonding.[8]

      • C-O Stretch: A strong band in the 1260-1000 cm⁻¹ region.[6]

    • Pyridone Form (Lactam):

      • N-H Stretch: A medium intensity band in the 3500-3300 cm⁻¹ region.[8]

      • C=O Stretch (Amide): A very strong, sharp absorption band typically appears between 1700-1650 cm⁻¹.[8] The presence or absence of this strong carbonyl peak is the most definitive way to distinguish between the two tautomers in the solid state.[15]

The equilibrium between these forms is highly dependent on the physical state (solid, liquid, gas) and the solvent polarity.[15][16] In the solid state, pyridones are often the predominant form.[13]

Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum via the KBr Pellet Method

The following protocol describes a self-validating system for obtaining a high-quality FT-IR spectrum of a solid sample like this compound. The KBr pellet method is a standard transmission technique that involves dispersing the sample in an IR-transparent matrix.[17][18]

Rationale for KBr

Potassium Bromide (KBr) is the medium of choice because it is transparent in the mid-infrared region (4000-400 cm⁻¹) and possesses a plasticity that allows it to form a clear, solid disc under pressure.[17][18] The primary challenge and the focus of this protocol is the rigorous exclusion of water, as KBr is hygroscopic and water exhibits strong IR absorptions (~3400 cm⁻¹ and ~1630 cm⁻¹) that can obscure sample peaks.[17][19]

Step-by-Step Methodology

Objective: To prepare a uniform, transparent KBr pellet containing a homogenous dispersion of the analyte for FT-IR analysis.

Materials & Equipment:

  • This compound (analyte)

  • Spectroscopy-grade Potassium Bromide (KBr), dried

  • Agate mortar and pestle

  • Pellet die set (e.g., 13 mm diameter)

  • Hydraulic press

  • FT-IR Spectrometer

  • Heat lamp or drying oven

  • Desiccator

Procedure:

  • Preparation (Moisture Elimination):

    • Place a sufficient quantity of spectroscopy-grade KBr in a drying oven at ~110°C for at least 2-4 hours to remove absorbed water.[17] Transfer the dried KBr to a desiccator to cool and store.

    • Gently warm the mortar, pestle, and pellet die components under a heat lamp or in a low-temperature oven to drive off surface moisture.[19] Allow them to cool to room temperature inside a desiccator.

  • Sample Grinding:

    • Place approximately 1-2 mg of the solid this compound sample into the clean, dry agate mortar.

    • Grind the sample meticulously with the pestle until it becomes a fine, uniform powder. This step is critical to reduce particle size and minimize light scattering.

  • Mixing and Dispersion:

    • Add approximately 100-200 mg of the dried KBr powder to the mortar containing the ground sample.[18]

    • Gently but thoroughly mix the KBr and sample with the pestle. The goal is to achieve a homogenous dispersion of the analyte within the KBr matrix, not to further grind the KBr itself.[19]

  • Pellet Pressing:

    • Carefully transfer the mixture into the sleeve of the pellet die. Assemble the die set.

    • Place the assembled die into the hydraulic press.

    • Gradually apply pressure up to 8-10 metric tons.[19][20]

    • Hold the pressure for 1-2 minutes. This allows the KBr to "cold-flow" and form a solid, transparent disc, while helping to remove trapped air.[19]

    • Carefully release the pressure and disassemble the die to retrieve the pellet.

  • Quality Control:

    • A high-quality pellet should be thin (~1-2 mm) and transparent or translucent, with no visible cracks or cloudiness.[20][21] A cloudy pellet indicates moisture contamination or insufficient grinding.

  • Spectral Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum using a pure KBr pellet to correct for atmospheric CO₂, water vapor, and any impurities in the KBr itself.[18]

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹ at a resolution of 4 cm⁻¹ and co-add at least 16 scans to ensure a good signal-to-noise ratio.

Visualization of Experimental Workflow

FT_IR_Workflow cluster_prep Material Preparation cluster_pellet Pellet Formation cluster_analysis Spectral Analysis Dry_KBr Dry KBr Powder (110°C, >2h) Mix Mix with KBr (~150 mg) Dry_KBr->Mix Dry_Tools Dry Mortar, Pestle, Die (Heat Lamp) Grind_Sample Grind Sample (1-2 mg) Dry_Tools->Grind_Sample Grind_Sample->Mix Press Press Pellet (8-10 Tons) Mix->Press Background Acquire Background (Pure KBr) Press->Background Place in Spectrometer Sample_Scan Acquire Sample Spectrum Background->Sample_Scan Reference Process Process Data (Baseline, Normalize) Sample_Scan->Process

Caption: Workflow for FT-IR analysis using the KBr pellet method.

Spectral Interpretation: A Guided Analysis

The FT-IR spectrum of this compound can be logically divided into distinct regions. Based on the principles outlined, we can predict the key absorption bands. Given the high likelihood of the pyridone tautomer being favored in the solid state, our primary analysis will assume this form, while also noting the features of the hydroxy form.

Predicted Absorption Bands and Assignments
Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentRationale & Comments
~3400Medium, BroadN-H StretchExpected for the pyridone tautomer, broadened by hydrogen bonding.
3100 - 3000Medium-WeakAromatic C-H StretchCharacteristic of the two C-H bonds remaining on the pyridine ring.
~1670 Strong, Sharp C=O Stretch (Amide I) Key diagnostic peak for the pyridone tautomer. Its high intensity is due to the large change in dipole moment during vibration.
1620 - 1550Medium-StrongC=C/C=N Ring StretchMultiple bands are expected in this region, corresponding to the stretching of the conjugated ring system.
1480 - 1400MediumC=C/C=N Ring StretchFurther ring stretching vibrations, sensitive to substituent effects.
~1250StrongC-F StretchA strong, characteristic absorption for the C-F bond is expected in this region.
1200 - 1000Medium-StrongRing & Bending ModesComplex region with contributions from in-plane C-H bending and ring vibrations.
~750Medium-StrongC-Cl StretchCharacteristic stretching frequency for the carbon-chlorine bond.
< 900Medium-WeakOut-of-plane C-H BendBending vibrations of the C-H bonds out of the plane of the aromatic ring.

Note: If the hydroxy tautomer were present, one would expect a very broad O-H stretch (~3300 cm⁻¹) and the absence of the strong C=O peak at ~1670 cm⁻¹.

Logical Framework for Interpretation

Spectral_Logic Spectrum FT-IR Spectrum Region1 3500-2800 cm⁻¹ (X-H Stretch) Spectrum->Region1 Region2 1800-1500 cm⁻¹ (Double Bonds) Spectrum->Region2 Region3 1400-600 cm⁻¹ (Fingerprint) Spectrum->Region3 Broad_NH Broad Peak ~3400 cm⁻¹? Region1->Broad_NH Sharp_CH Sharp Peaks ~3050 cm⁻¹? Region1->Sharp_CH Strong_CO Strong, Sharp Peak ~1670 cm⁻¹? Region2->Strong_CO Ring_Peaks Multiple Peaks 1620-1550 cm⁻¹? Region2->Ring_Peaks Strong_CF Strong Peak ~1250 cm⁻¹? Region3->Strong_CF Medium_CCl Medium Peak ~750 cm⁻¹? Region3->Medium_CCl Is_Pyridone Pyridone Tautomer (N-H) Broad_NH->Is_Pyridone Yes Is_Aromatic Aromatic C-H Sharp_CH->Is_Aromatic Yes Confirm_Pyridone Confirms Pyridone Strong_CO->Confirm_Pyridone Yes Is_Ring Pyridine Ring Ring_Peaks->Is_Ring Yes Is_CF C-F Bond Strong_CF->Is_CF Yes Is_CCl C-Cl Bond Medium_CCl->Is_CCl Yes

Caption: Decision logic for interpreting the FT-IR spectrum of the target molecule.

Conclusion

The FT-IR spectrum of this compound is a rich source of structural information. A systematic approach, grounded in the fundamental principles of molecular vibrations and substituent effects, allows for a confident interpretation of its key features. The presence of a strong carbonyl absorption around 1670 cm⁻¹ would be the most compelling evidence for the existence of the pyridone tautomer in the solid state, a common phenomenon for hydroxypyridines. By following a rigorous experimental protocol, researchers can acquire a high-fidelity spectrum that serves as a reliable fingerprint for this molecule, aiding in its identification, quality control, and further study in the context of drug development and scientific research.

References

reactivity and stability of 3-chloro-2-fluoro-5-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity and Stability of 3-Chloro-2-fluoro-5-hydroxypyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a halogen- and hydroxyl-substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. The strategic placement of chloro, fluoro, and hydroxyl groups on the pyridine ring imparts a unique combination of electronic properties and reactivity, making it a versatile scaffold for synthesizing novel therapeutic agents.[1] The pyridine core is a common motif in many approved drugs, and its substitution pattern can significantly influence pharmacological activity, selectivity, and pharmacokinetic properties.[1] This guide provides a comprehensive analysis of the molecule's chemical reactivity, stability under various conditions, and key safety considerations, grounded in established principles of organic chemistry.

Molecular Structure and Physicochemical Properties

The reactivity of this compound is a direct consequence of its molecular structure. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This effect is amplified by the inductive electron-withdrawing properties of the chlorine and fluorine atoms at the C2 and C3 positions. Conversely, the hydroxyl group at C5 is a strong electron-donating group through resonance, which partially counteracts the deactivating effects of the halogens and the ring nitrogen. This electronic push-pull system is central to its chemical behavior.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 209328-72-3[2][3][4]
Molecular Formula C₅H₃ClFNO[2][4]
Molecular Weight 147.53 g/mol [2]
Appearance Not explicitly stated; likely a solid at room temperature
Purity Typically available at ≥98%[4][5]
InChIKey IETLNKVWDZYCPN-UHFFFAOYSA-N[6]

Chemical Reactivity and Mechanistic Considerations

The electronic landscape of this compound dictates its reactivity, primarily towards nucleophilic aromatic substitution. Electrophilic substitution is generally disfavored but may be possible under specific conditions.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring makes it highly susceptible to SNAr reactions. The positions ortho and para to the ring nitrogen (C2, C4, C6) are particularly activated. In this molecule, the C2 position is the most likely site for nucleophilic attack.

Causality of Reactivity:

  • Leaving Group Ability: Both fluorine and chlorine are effective leaving groups in SNAr. Fluorine is often superior due to the high electronegativity of the C-F bond, which strongly polarizes the carbon atom, making it more electrophilic and better able to stabilize the intermediate Meisenheimer complex.

  • Positional Activation: The C2 position is directly adjacent to the electron-withdrawing nitrogen atom, making it the most activated site for nucleophilic attack. The C3-chloro group provides additional inductive withdrawal, further enhancing the electrophilicity of C2.

  • Nucleophile Strength: The reaction outcome is highly dependent on the nucleophile. Strong nucleophiles (e.g., alkoxides, thiolates, amines) will readily displace the C2-fluoro or, under more forcing conditions, the C3-chloro substituent.

Caption: Generalized SNAr mechanism at the C2 position.

Electrophilic Aromatic Substitution (SEAr)

SEAr on the pyridine ring is inherently difficult. The ring nitrogen is protonated under most acidic reaction conditions, creating a highly deactivated pyridinium species. While the C5-hydroxyl group is an activating ortho-para director, its influence may not be sufficient to overcome the strong deactivating effects of the halogens and the ring system. Any potential electrophilic attack would likely be directed to the C4 or C6 positions, but such reactions are expected to require harsh conditions and may result in low yields.

Reactions Involving the Hydroxyl Group

The C5-hydroxyl group behaves like a typical phenol, enabling a range of functionalization reactions:

  • O-Alkylation/O-Acylation: Deprotonation with a suitable base (e.g., NaH, K₂CO₃) generates a pyridinolate anion, a potent nucleophile that can react with alkyl halides or acyl chlorides to form ethers and esters, respectively.

  • Coupling Reactions: The hydroxyl group can be converted into a triflate or nonaflate, transforming it into an excellent leaving group for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

Synthesis Protocols

One potential pathway starts from a readily available chloronitropyridine.

Synthesis_Pathway Plausible Synthetic Pathway A 2-Chloro-3-nitropyridine B 2-Fluoro-3-nitropyridine A->B Halogen Exchange (e.g., KF, CsF) C 3-Amino-2-fluoropyridine B->C Reduction (e.g., Fe/NH₄Cl, H₂/Pd) D Diazonium Salt Intermediate C->D Diazotization (NaNO₂, H₂SO₄) E 2-Fluoro-5-hydroxypyridine D->E Hydrolysis (H₂O, Δ) F This compound E->F Chlorination (e.g., NCS, Cl₂)

Caption: A potential synthetic route to the target molecule.

Protocol: Synthesis of 2-Fluoro-3-nitropyridine via Halogen Exchange[8]

This protocol is adapted from the synthesis of a related compound and serves as an illustrative example of a key synthetic step.

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 2-chloro-3-nitropyridine (1.0 eq) and a fluorinating agent such as cesium fluoride (1.5 - 2.5 eq).[7]

  • Solvent Addition: Add a high-boiling polar aprotic solvent, such as DMSO or DMF.[7]

  • Reaction: Heat the reaction mixture to 140-150 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[7]

  • Workup: Cool the mixture to room temperature and quench by adding water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield 2-fluoro-3-nitropyridine.

Stability Profile

Understanding the stability of this compound is critical for its storage, handling, and application in multi-step syntheses and biological assays.

  • Thermal Stability: While specific decomposition data is not available, related compounds like 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine have a boiling point of 50-55 °C at 11 mmHg, suggesting moderate thermal stability.[8] For long-term storage, refrigeration or freezing is recommended to minimize degradation.[3]

  • pH Stability: The molecule's stability is pH-dependent. In strongly acidic solutions, the pyridine nitrogen will be protonated, which can affect reactivity and solubility. In strongly basic solutions, the hydroxyl group will be deprotonated. This may increase susceptibility to oxidation. Hydrolysis of the C-F or C-Cl bonds is possible under harsh acidic or basic conditions, particularly at elevated temperatures.

  • Environmental Degradation: Halogenated pyridinols are known intermediates in the degradation of some pesticides. For instance, the hydrolysis of chlorpyrifos yields 3,5,6-trichloro-2-pyridinol (TCP), which can be further biodegraded by certain fungal strains.[9][10][11] This suggests that this compound may be susceptible to microbial degradation in environmental matrices.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed when handling this compound.

Table 2: GHS Hazard Information

Hazard ClassStatementSource
Skin Corrosion/Irritation Category 2: Causes skin irritation.[3]
Serious Eye Damage/Irritation Category 2: Causes serious eye irritation.[3]
Specific target organ toxicity (single exposure) Category 3: May cause respiratory irritation.[3]
Recommended Handling Procedures:
  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[3] Ensure that eyewash stations and safety showers are readily accessible.[3]

  • Ventilation: Use only outdoors or in a well-ventilated area, such as a chemical fume hood, to avoid breathing dust, fumes, or vapors.[2][3]

  • First Aid:

    • Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[2][3]

    • Skin Contact: Wash with plenty of soap and water.[3]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2][3]

  • Storage: Store in a cool, well-ventilated place.[8] Keep the container tightly closed.[3][8] For long-term stability, storage in a freezer is advised.[3] Store locked up.[2][3]

Conclusion

This compound is a highly functionalized heterocyclic compound with a nuanced reactivity profile governed by the interplay of its substituents. Its susceptibility to nucleophilic aromatic substitution at the C2 position makes it a valuable building block for accessing a wide array of more complex molecules. A thorough understanding of its stability and safe handling requirements is essential for its effective use in research and development, particularly within the pharmaceutical and agrochemical industries. The strategic use of this intermediate will continue to enable the discovery of novel bioactive compounds.

References

The Strategic Advantage of 3-Chloro-2-fluoro-5-hydroxypyridine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Medicinal Chemists

As a senior application scientist, my experience has consistently shown that the success of a drug discovery program often hinges on the strategic selection of its core chemical scaffolds. It is not merely about finding a molecule that binds, but about choosing a starting point that offers inherent versatility, favorable physicochemical properties, and multiple avenues for optimization. 3-Chloro-2-fluoro-5-hydroxypyridine is precisely such a scaffold—a deceptively simple heterocycle whose unique arrangement of functional groups provides a powerful toolkit for addressing complex challenges in medicinal chemistry.

This guide is designed for fellow researchers and drug development professionals. It moves beyond a simple recitation of facts to explore the causality behind the strategic application of this molecule. We will delve into why its specific halogenation pattern is critical, how its hydroxyl group can be leveraged for potent interactions, and how these features combine to create a privileged starting point for developing next-generation therapeutics.

The Molecular Architecture: An Analysis of Physicochemical and Electronic Properties

The true potential of this compound (CAS No. 209328-72-3) is rooted in the interplay of its three key substituents on the electron-deficient pyridine ring.[1][2] Each element contributes distinct electronic and steric properties that can be exploited by the medicinal chemist.

  • 2-Fluoro Group: The fluorine atom at the C2 position is a powerful modulator of the scaffold's properties. Its high electronegativity significantly lowers the pKa of the pyridine nitrogen, reducing its basicity.[3] This is often a desirable trait to avoid off-target interactions with aminergic GPCRs and to improve oral bioavailability. Furthermore, while typically not a halogen bond donor, the C-F bond can act as a weak hydrogen bond acceptor and contribute to favorable dipole-dipole interactions within a protein binding pocket.[4]

  • 3-Chloro Group: The chlorine atom at C3 is the primary synthetic handle for molecular elaboration. It is ideally positioned for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the systematic introduction of diverse chemical matter.[5] From a drug-receptor interaction standpoint, the chlorine atom is a potent halogen bond donor.[6][7] This directional, non-covalent interaction, arising from the electropositive region known as the σ-hole, can form strong contacts with Lewis bases like backbone carbonyls in a protein active site, significantly enhancing binding affinity and selectivity.[8][9]

  • 5-Hydroxyl Group: The phenolic hydroxyl group is a classic pharmacophoric feature. It can serve as both a hydrogen bond donor and acceptor, providing a critical anchor point within a target's active site. Its acidity can be finely tuned by the electronic influence of the adjacent halogens. Furthermore, this group serves as a secondary point for synthetic modification, such as etherification, to probe for additional binding interactions or to modulate pharmacokinetic properties like solubility and metabolic stability.

The combination of these groups on a pyridine core—a privileged scaffold in numerous FDA-approved drugs—creates a molecule with a unique profile of reactivity and potential biological interactions.[10][11]

Physicochemical Data Summary
PropertyValueSignificance in Drug Design
CAS Number 209328-72-3Unique identifier for sourcing and regulatory purposes.[1]
Molecular Formula C₅H₃ClFNODefines the elemental composition and molecular weight.[1]
Molecular Weight 147.54 g/mol Low molecular weight makes it an ideal fragment or starting point for lead generation, adhering to Lipinski's Rule of Five.
Reactivity Profile Orthogonal handlesThe chloro and hydroxyl groups offer distinct sites for sequential chemical modification, enabling controlled library synthesis.

Synthesis and Derivatization: A Blueprint for Chemical Exploration

The utility of a chemical scaffold is directly proportional to its synthetic accessibility. While multiple routes to substituted pyridines exist, a practical and scalable approach is paramount for medicinal chemistry campaigns.[12][13][14]

Proposed Synthetic Protocol: Synthesis of this compound

This protocol is a representative synthesis adapted from methodologies for similar halogenated pyridines.[15][16] It relies on established, high-yielding transformations.

Step 1: Fluorination of 2,3-Dichloropyridine

  • To a solution of 2,3-dichloropyridine (1.0 eq) in dimethyl sulfoxide (DMSO, ~10 mL/g), add cesium fluoride (CsF, 2.0 eq).

  • Heat the reaction mixture to 110 °C and stir for 20-24 hours, monitoring by LC-MS for the formation of 3-chloro-2-fluoropyridine.[15]

  • Upon completion, cool the mixture to room temperature, quench with ice water, and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the residue by column chromatography (silica gel, eluting with an ethyl acetate/hexane gradient) to yield 3-chloro-2-fluoropyridine.

Step 2: Subsequent Hydroxylation (Conceptual) Direct hydroxylation of the 5-position can be challenging. A more robust, albeit longer, route would involve starting from a precursor like 2-chloro-3-fluoro-5-nitropyridine, followed by reduction of the nitro group to an amine, and subsequent diazotization and hydrolysis to install the hydroxyl group, a common strategy for synthesizing hydroxypyridines.[16]

Key Derivatization Reactions

The true power of this scaffold lies in its capacity for selective, predictable derivatization.

G cluster_0 C3-Position (Chloro) cluster_1 C5-Position (Hydroxyl) main This compound suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) main->suzuki Pd Catalyst, Base sonogashira Sonogashira Coupling (Terminal Alkynes) main->sonogashira Pd/Cu Catalysts, Base buchwald Buchwald-Hartwig (Amines, Amides) main->buchwald Pd Catalyst, Base ether Williamson Ether Synthesis (Alkyl Halides) main->ether Base (e.g., K₂CO₃) ester Esterification (Acyl Chlorides) main->ester Base (e.g., Pyridine)

Caption: Key synthetic derivatization pathways for this compound.

Applications in Medicinal Chemistry: A Strategic Framework

While specific drugs containing this exact scaffold may not be widely documented, its structural motifs are present in numerous bioactive molecules.[5] Its value is best understood as a versatile building block for several key therapeutic areas.

Kinase Inhibitors: Targeting the Hinge

The ATP binding site of protein kinases is a primary target for cancer and inflammation therapies. A common feature of many kinase inhibitors is a heterocyclic core that forms critical hydrogen bonds with the "hinge" region of the kinase. The 2-fluoro-5-hydroxypyridine core is an excellent bioisostere for scaffolds that achieve this.

  • Hydrogen Bonding: The pyridine nitrogen can act as a hydrogen bond acceptor, while the 5-hydroxyl group can act as a hydrogen bond donor, mimicking the interactions of classic hinge-binders like aminopyrimidines.

  • Vector for SAR: The C3-chloro position provides an ideal exit vector, pointing out of the hinge region towards the solvent-exposed front pocket. This allows for the introduction of larger substituents via cross-coupling to enhance potency and selectivity.

Caption: Interaction model of the scaffold with a kinase hinge region.

Leveraging Halogen Bonding for Potency

As previously mentioned, the C3-chloro group is an effective halogen bond donor. This interaction is increasingly being recognized and intentionally designed in modern drug discovery.[6][8] A halogen bond between the inhibitor's chlorine and a Lewis base (like a backbone carbonyl oxygen or an aspartate/glutamate side chain) can provide a significant affinity gain, often improving potency by an order of magnitude.[7] This is a more directional and specific interaction than generic hydrophobic contacts, offering a clear path to improved selectivity.

Bioisosteric Replacement Strategies

Bioisosterism is a cornerstone of lead optimization, allowing chemists to fine-tune properties while retaining biological activity.[17] The this compound scaffold can serve as a powerful bioisostere for other aromatic systems.[18][19]

  • Replacement for Dichlorophenyl Rings: It can replace a 2,4-dichloro- or 3,5-dichlorophenyl ring, often found in inhibitors. The pyridine nitrogen introduces polarity, which can improve solubility and reduce metabolic liabilities associated with highly lipophilic aromatic rings.[20]

  • Modulation of PK/PD: The introduction of the pyridine nitrogen provides a handle for modulating solubility and tissue distribution, which is often more challenging with purely carbocyclic systems.

Experimental Workflow: From Scaffold to Lead Candidate

The following outlines a validated, practical workflow for utilizing this compound in a lead discovery campaign.

Protocol: Suzuki Coupling for Library Synthesis

This protocol describes a general method for diversifying the C3 position.

  • Reaction Setup: In a microwave vial, combine this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), a palladium catalyst such as Pd(dppf)Cl₂ (0.05 eq), and a base such as potassium carbonate (K₂CO₃, 2.5 eq).

  • Solvent: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).

  • Reaction: Seal the vial and heat in a microwave reactor to 100-120 °C for 15-30 minutes. Monitor reaction progress by LC-MS.

  • Workup: Upon completion, dilute the reaction with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product via flash chromatography or preparative HPLC to yield the desired coupled product.

Hypothetical SAR Data Table

This table illustrates how systematic modification of the scaffold could generate SAR data in a hypothetical kinase inhibitor project.

Compound IDR-Group at C3IC₅₀ (nM)Rationale for Change
Scaffold -Cl>10,000Starting fragment.
1a Phenyl850Introduce aromatic group to probe front pocket.
1b 4-Methoxyphenyl420Add H-bond acceptor; explore electronic effects.
1c 4-(Morpholino)phenyl55Add basic amine to engage with acidic residue and improve solubility.
1d 3-Aminopyrazole15Introduce heteroaromatic H-bond donor/acceptor for improved selectivity.

Drug Discovery Workflow Diagram

G start Fragment Screening (Identify Scaffold) synthesis Parallel Synthesis (Suzuki Coupling at C3) start->synthesis assay Biochemical Assay (e.g., Kinase IC₅₀) synthesis->assay sar Analyze SAR Data assay->sar sar->synthesis Design Next Iteration lead_opt Lead Optimization (Modify R-group, C5-OH) sar->lead_opt pk_studies ADME/PK Studies lead_opt->pk_studies candidate Preclinical Candidate pk_studies->candidate

Caption: A typical drug discovery workflow starting from the this compound scaffold.

Conclusion and Future Perspectives

This compound is more than just another heterocycle; it is a strategically designed building block that offers pre-installed solutions to common medicinal chemistry problems. Its unique electronic profile, combined with orthogonal synthetic handles and multiple points for target interaction, makes it an exceptionally valuable scaffold. The ability to engage in potent hydrogen bonding via the hydroxyl and pyridine groups, while simultaneously leveraging halogen bonding and providing a vector for SAR exploration, is a rare combination. As drug discovery continues to demand molecules with higher specificity and more finely tuned pharmacokinetic profiles, scaffolds like this one, which provide inherent advantages and synthetic flexibility, will only become more critical to the success of our collective research endeavors.

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-chloro-2-fluoro-5-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive technical guide for performing the Suzuki-Miyaura cross-coupling reaction with 3-chloro-2-fluoro-5-hydroxypyridine. This versatile building block is of significant interest in medicinal chemistry for the synthesis of novel biaryl and heteroaryl structures. These application notes delve into the mechanistic underpinnings of the reaction, offer detailed, field-tested protocols, and provide guidance on troubleshooting and optimization. The content is structured to empower researchers to successfully incorporate this challenging yet valuable substrate into their synthetic workflows.

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine scaffold is a ubiquitous motif in a vast array of pharmaceuticals and bioactive molecules. The targeted functionalization of the pyridine ring via cross-coupling reactions is a cornerstone of modern drug discovery. Among these methods, the palladium-catalyzed Suzuki-Miyaura coupling stands out for its broad functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acid derivatives.[1][2][3]

This compound represents a particularly valuable, albeit challenging, substrate. The orthogonal reactivity of the chloro and fluoro substituents, combined with the directing and activating potential of the hydroxyl group, allows for selective and sequential functionalization. Mastery of the Suzuki-Miyaura coupling at the C-3 position opens the door to a diverse chemical space of novel 3-aryl-2-fluoro-5-hydroxypyridines, which are key intermediates for further synthetic elaboration.

Mechanistic Considerations: A Look Under the Hood

A thorough understanding of the reaction mechanism is paramount for successful troubleshooting and optimization. The generally accepted catalytic cycle for the Suzuki-Miyaura coupling comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[4]

The Catalytic Cycle

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L₂ (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L₂) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OR')₂ + Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L₂) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-R Ar-R (Product) Reductive_Elimination->Ar-R

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the this compound. This is often the rate-limiting step, especially for less reactive aryl chlorides.[5] The choice of a bulky, electron-rich phosphine ligand is crucial to facilitate this step.[6][7]

  • Transmetalation: The organic group from the boronic acid (or its ester) is transferred to the palladium(II) center, displacing the halide. This step requires activation of the organoboron species by a base.[8][9]

  • Reductive Elimination: The two organic partners on the palladium(II) complex couple and are eliminated as the desired biaryl product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.[8]

Challenges with this compound
  • C-Cl Bond Activation: Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts.[5] The electron-withdrawing nature of the pyridine ring and the adjacent fluorine atom can further deactivate the C-Cl bond towards oxidative addition. This necessitates the use of highly active catalyst systems.

  • The Hydroxyl Group: The acidic proton of the hydroxyl group can interfere with the basic conditions required for the reaction, potentially neutralizing the base or interacting with the catalyst. While some protocols may tolerate a free hydroxyl group, protection (e.g., as a methoxy or benzyloxy ether) is often a prudent strategy to ensure reproducibility and high yields.

  • Site Selectivity: The presence of both chloro and fluoro substituents raises the possibility of competitive C-F bond activation. However, under typical Suzuki-Miyaura conditions, the C-Cl bond is significantly more reactive and selective coupling at the C-3 position is expected.

Experimental Protocols

The following protocols are designed as a robust starting point for the Suzuki-Miyaura coupling of this compound. Optimization may be required for specific boronic acid coupling partners.

General Considerations
  • Inert Atmosphere: All reactions should be set up under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the palladium catalyst and phosphine ligands.[4]

  • Anhydrous Solvents: The use of anhydrous and degassed solvents is critical for optimal catalyst performance and to minimize side reactions such as protodeboronation of the boronic acid.

Protocol 1: General Procedure using a Buchwald Ligand

This protocol employs a highly active palladium pre-catalyst with a bulky biaryl phosphine ligand, which is often effective for challenging aryl chlorides.

Protocol_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Combine Reactants: - this compound - Boronic Acid - Base (e.g., K₃PO₄) - Pd Catalyst/Ligand Solvent Add Degassed Solvents (e.g., Dioxane/Water) Reagents->Solvent Inert Purge with Inert Gas (Nitrogen or Argon) Solvent->Inert Heating Heat to Desired Temperature (e.g., 80-110 °C) Inert->Heating Monitoring Monitor Progress (TLC or LC-MS) Heating->Monitoring Quench Cool and Quench Reaction Monitoring->Quench Upon Completion Extract Extract with Organic Solvent Quench->Extract Purify Purify by Column Chromatography Extract->Purify

References

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Chloro-2-fluoro-5-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Functionalized Pyridines

Substituted pyridines are privileged scaffolds in modern drug discovery and materials science. Their unique electronic properties and ability to engage in hydrogen bonding make them integral components of a vast array of pharmaceuticals and functional materials. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of synthetic organic chemistry, enabling the efficient formation of carbon-carbon bonds.[1][2] This application note provides a detailed protocol and scientific rationale for the Suzuki-Miyaura coupling of a particularly challenging substrate: 3-chloro-2-fluoro-5-hydroxypyridine. This trifunctionalized pyridine presents a unique set of challenges due to the interplay of its electronic and steric features, demanding a carefully optimized and robust protocol for successful implementation.

Navigating the Challenges: A Multifaceted Substrate

The successful Suzuki-Miyaura coupling of this compound is contingent on overcoming several inherent obstacles:

  • Inert C-Cl Bond: Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts in the oxidative addition step of the catalytic cycle.[3] The electron-withdrawing nature of the pyridine ring and the adjacent fluorine atom can further deactivate the C-Cl bond.

  • Steric Hindrance: The ortho-fluorine atom introduces significant steric bulk around the reactive center, which can impede the approach of the bulky palladium catalyst.[4][5][6]

  • The Hydroxyl Group Dilemma: The acidic proton of the hydroxyl group can interfere with the reaction in several ways. It can react with the base, potentially altering the reaction's pH and the nature of the active catalytic species. Furthermore, the corresponding phenoxide can act as a ligand, potentially poisoning the palladium catalyst.[7]

  • Catalyst and Ligand Selection: The choice of the palladium precursor and, more critically, the phosphine ligand is paramount for a successful outcome. Bulky, electron-rich phosphine ligands are often necessary to promote the oxidative addition of the aryl chloride and facilitate the subsequent steps of the catalytic cycle.[4][8][9]

  • The Role of the Base: The base plays a multifaceted role in the Suzuki-Miyaura reaction. It is essential for the activation of the boronic acid to form the more nucleophilic boronate species.[10][11][12][13] However, an inappropriate base can lead to side reactions, such as protodeboronation of the boronic acid.[14]

The Catalytic Cycle: A Visual Representation

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.

Suzuki_Coupling cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Product A Pd(0)Ln B [Ar-Pd(II)(L)n]-X A->B Oxidative Addition (Ar-X) C [Ar-Pd(II)(L)n]-OR' B->C Ligand Exchange (Base) D [Ar-Pd(II)(L)n]-Ar' C->D Transmetalation (Ar'B(OR)2) D->A Reductive Elimination (Ar-Ar') Product Coupled Product (Ar-Ar') D->Product ArX 3-Chloro-2-fluoro- 5-hydroxypyridine (Ar-X) ArX->B ArB Arylboronic Acid (Ar'B(OH)2) ArB->C caption Figure 1: Generalized Catalytic Cycle of the Suzuki-Miyaura Reaction.

Caption: Generalized Suzuki-Miyaura catalytic cycle.

Experimental Protocol: A Step-by-Step Guide

This protocol is designed as a robust starting point. Optimization of reaction parameters may be necessary for specific arylboronic acids.

Part 1: Protection of the Hydroxyl Group (Recommended)

To circumvent potential complications arising from the free hydroxyl group, protection as a silyl ether is recommended. The tert-butyldimethylsilyl (TBS) group is a suitable choice due to its stability under the basic reaction conditions and its straightforward removal.[15]

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBSCl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of this compound (1.0 eq.) in anhydrous DMF, add imidazole (2.5 eq.).

  • Stir the mixture at room temperature until all solids dissolve.

  • Add TBSCl (1.2 eq.) portion-wise at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the TBS-protected pyridine.

Part 2: Suzuki-Miyaura Coupling

Materials:

  • TBS-protected this compound (1.0 eq.)

  • Arylboronic acid (1.2 - 1.5 eq.)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4-10 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (2.0 - 3.0 eq.)

  • Anhydrous, degassed 1,4-dioxane

  • Anhydrous, degassed water

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

Reaction Setup Workflow

reaction_setup start Start: Prepare Reaction Vessel add_solids Add Pd(OAc)₂, SPhos, and K₃PO₄ to the oven-dried vessel. start->add_solids inert_atm Evacuate and backfill with Argon/Nitrogen (3x). add_solids->inert_atm add_reagents Add TBS-protected pyridine and arylboronic acid. inert_atm->add_reagents add_solvents Add degassed dioxane and water. add_reagents->add_solvents seal_heat Seal the vessel and heat with vigorous stirring. add_solvents->seal_heat end Reaction in Progress seal_heat->end

Caption: Workflow for setting up the Suzuki coupling reaction.

Procedure:

  • To an oven-dried reaction vessel, add Pd(OAc)₂ (e.g., 2 mol%), SPhos (e.g., 4 mol%), and finely ground K₃PO₄ (3.0 eq.).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Under the inert atmosphere, add the TBS-protected this compound (1.0 eq.) and the arylboronic acid (1.2 eq.).

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio). The final concentration should be around 0.1 M with respect to the limiting reagent.

  • Seal the vessel tightly and place it in a preheated oil bath at 100-120 °C. For microwave-assisted reactions, irradiate at a set temperature (e.g., 120-150 °C) for 15-60 minutes.[16]

  • Monitor the reaction progress by TLC or LC-MS.[17][18][19][20]

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium black.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Part 3: Deprotection of the Hydroxyl Group

Materials:

  • TBS-protected coupled product

  • Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the TBS-protected coupled product in anhydrous THF.

  • Add TBAF solution (1.1 - 1.5 eq.) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the final 3-aryl-2-fluoro-5-hydroxypyridine.

Data Presentation: A Guide for Optimization

For systematic optimization, it is crucial to screen various parameters. The following table provides a template for organizing experimental data.

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (eq.)Solvent System (v/v)Temp (°C) / Time (h)Yield (%)
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Dioxane/H₂O (4:1)100 / 12
2Pd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2)Toluene110 / 12
3Pd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O (4:1)100 / 24
4PdCl₂(dppf) (3)-Na₂CO₃ (2)DMF/H₂O (5:1)90 / 18

Conclusion and Future Perspectives

The protocol outlined in this application note provides a robust and scientifically grounded approach for the Suzuki-Miyaura coupling of the challenging this compound substrate. By addressing the key challenges of C-Cl bond activation, steric hindrance, and the potential interference of the hydroxyl group through a protection strategy, researchers can confidently access a diverse range of novel 3-aryl-2-fluoro-5-hydroxypyridine derivatives. The modularity of this protocol allows for adaptation to a wide variety of boronic acid coupling partners, paving the way for the synthesis of new chemical entities with potential applications in drug discovery and materials science. Further investigations could explore the development of a one-pot protection-coupling procedure to enhance synthetic efficiency.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3-Chloro-2-fluoro-5-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 3-Chloro-2-fluoro-5-hydroxypyridine Scaffold

In the landscape of modern medicinal chemistry and drug development, the functionalized pyridine core remains a cornerstone scaffold. Among these, this compound stands out as a highly versatile and valuable building block. Its unique substitution pattern—featuring a reactive chlorine atom for cross-coupling, a modulating fluorine atom, and a nucleophilic hydroxyl group—offers a rich platform for the synthesis of complex molecular architectures. The strategic derivatization of this molecule through palladium-catalyzed cross-coupling reactions opens avenues to novel compounds with significant potential as therapeutic agents and functional materials.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of palladium-catalyzed cross-coupling strategies for this compound. Moving beyond simple procedural lists, this document delves into the causality behind experimental choices, offering field-proven insights to navigate the challenges and unlock the synthetic potential of this key intermediate.

Core Challenges in the Cross-Coupling of this compound

The successful functionalization of this compound via palladium-catalyzed cross-coupling is contingent on overcoming several inherent challenges:

  • C-Cl Bond Activation: Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts in palladium-catalyzed reactions, necessitating the use of highly active catalyst systems. The electron-withdrawing nature of the pyridine ring and the adjacent fluorine atom can further influence the reactivity of the C-Cl bond, requiring careful catalyst and ligand selection to promote efficient oxidative addition.

  • The "2-Pyridyl Problem": The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation. This phenomenon, often referred to as the "2-pyridyl problem," can significantly hinder the catalytic cycle.

  • The Ambident Nucleophilicity of the Hydroxyl Group: The presence of the 5-hydroxy group introduces the possibility of competitive O-functionalization (etherification) alongside the desired C-C or C-N bond formation at the 3-position. This requires careful control of reaction conditions to ensure chemoselectivity. In some cases, protection of the hydroxyl group may be necessary.

Strategic Approaches to Catalyst Selection

The success of any cross-coupling reaction hinges on the judicious selection of the palladium precursor and, most critically, the ancillary ligand. For the challenging C-Cl bond activation in this compound, bulky and electron-rich phosphine ligands are paramount. These ligands facilitate the oxidative addition step and promote the reductive elimination of the desired product.

LigandKey FeaturesRecommended Applications
XPhos Bulky, electron-rich biaryl phosphine.General-purpose ligand for Suzuki, Buchwald-Hartwig, and Sonogashira couplings of aryl chlorides.
SPhos Similar to XPhos with a different substitution pattern, often showing complementary reactivity.Excellent for Suzuki couplings, particularly with sterically hindered substrates.
dppf A ferrocene-based diphosphine ligand.Effective in a range of cross-coupling reactions, including those with hydroxypyridines.

Diagram: Ligand Role in Catalysis

G cluster_0 Catalyst Activation cluster_1 Catalytic Cycle Enhancement Pd_precursor Pd(OAc)₂ or Pd₂(dba)₃ Active_Pd0 Active LₙPd(0) Species Pd_precursor->Active_Pd0 Reduction Ligand Bulky, Electron-Rich Phosphine Ligand (e.g., XPhos, SPhos) Ligand->Active_Pd0 Coordination Oxidative_Addition Facilitates Oxidative Addition of Ar-Cl Active_Pd0->Oxidative_Addition Reductive_Elimination Promotes Reductive Elimination of Product Oxidative_Addition->Reductive_Elimination

Caption: Role of bulky phosphine ligands in generating active Pd(0) species and promoting key steps in the catalytic cycle.

Application Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds. For this compound, a protecting-group-free approach is often desirable to maintain step economy.

Underlying Principle: The reaction couples the chloropyridine with an organoboron reagent, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. The base is crucial for the activation of the organoboron species, facilitating transmetalation to the palladium center.

Catalytic Cycle: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd0 LₙPd(0) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_ArX LₙPd(II)(Ar)(X) OxAdd->PdII_ArX Transmetal Transmetalation PdII_ArX->Transmetal Ar'-B(OR)₂ PdII_ArAr LₙPd(II)(Ar)(Ar') Transmetal->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol (Protecting-Group-Free):

This protocol is adapted from established methods for similar chloropyridines and hydroxypyridines.[1]

  • Reagent Preparation:

    • To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.).

  • Catalyst Loading:

    • In a glovebox or under a stream of inert gas, add palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

  • Reaction Setup:

    • Seal the vial with a septum cap and evacuate and backfill with argon or nitrogen three times.

    • Add degassed 1,4-dioxane (4 mL) and degassed water (0.8 mL) via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

    • Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Alternative Protocol (In Situ Activation of Hydroxypyridine):

A promising strategy for the direct coupling of hydroxypyridines involves in situ activation to a more reactive species.

  • Reagent Preparation:

    • In a reaction vial, dissolve this compound (1.0 equiv.) in an anhydrous solvent such as THF or dioxane.

    • Add bromotris(pyrrolidino)phosphonium hexafluorophosphate (PyBroP) (1.1 equiv.) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (1.5 equiv.). Stir at room temperature for 30 minutes to form the reactive phosphonium intermediate.

  • Coupling Reaction:

    • To the activated mixture, add the arylboronic acid (1.2 equiv.), a suitable base such as K₂CO₃ (2.0 equiv.), and the palladium catalyst system (e.g., PdCl₂(dppf), 3 mol%).

    • Heat the reaction to 80-100 °C and monitor for completion.

    • Follow the workup and purification procedure described above.

Application Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[2] The choice of ligand is critical, especially for the less reactive aryl chlorides.

Underlying Principle: This reaction involves the palladium-catalyzed coupling of an amine with the aryl chloride in the presence of a strong base. The base deprotonates the amine, facilitating its coordination to the palladium center.

Catalytic Cycle: Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd0 LₙPd(0) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_ArX LₙPd(II)(Ar)(X) OxAdd->PdII_ArX Amine_Coord Amine Coordination PdII_ArX->Amine_Coord HNR'R'' PdII_Amine [LₙPd(II)(Ar)(HNR'R'')]⁺X⁻ Amine_Coord->PdII_Amine Deprotonation Deprotonation PdII_Amine->Deprotonation Base PdII_Amido LₙPd(II)(Ar)(NR'R'') Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regeneration Product Ar-NR'R'' RedElim->Product

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.

Detailed Experimental Protocol:

This protocol utilizes a third-generation Buchwald precatalyst for enhanced activity and stability.

  • Reagent Preparation:

    • In a glovebox, to an oven-dried vial, add this compound (1.0 mmol, 1.0 equiv.), the desired amine (1.2 mmol, 1.2 equiv.), and sodium tert-butoxide (NaOt-Bu, 1.4 mmol, 1.4 equiv.).

  • Catalyst Loading:

    • Add XPhos Pd G3 (0.02 mmol, 2 mol%).

  • Reaction Setup:

    • Add anhydrous, degassed toluene or 1,4-dioxane (5 mL).

    • Seal the vial and remove it from the glovebox.

  • Reaction Execution:

    • Heat the reaction mixture to 100-110 °C with stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification:

    • Cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride solution.

    • Extract with ethyl acetate (3 x 20 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Considerations for the Hydroxyl Group: The strongly basic conditions of the Buchwald-Hartwig amination can lead to deprotonation of the 5-hydroxy group. While this may not always interfere, for sensitive substrates or to avoid potential O-arylation side products, protection of the hydroxyl group as a benzyl ether or a silyl ether may be beneficial.

Application Protocol 3: Sonogashira Coupling for C-C(alkyne) Bond Formation

The Sonogashira coupling provides a direct route to alkynyl-substituted pyridines, which are valuable intermediates for further transformations.[3]

Underlying Principle: This reaction couples a terminal alkyne with the aryl chloride using a dual catalyst system, typically palladium and a copper(I) co-catalyst, in the presence of a base.[4] Copper-free variations are also prevalent to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).

Catalytic Cycles: Sonogashira Coupling

Sonogashira_Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 LₙPd(0) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_ArX LₙPd(II)(Ar)(X) OxAdd->PdII_ArX Transmetal_Pd Transmetalation PdII_ArX->Transmetal_Pd Cu-C≡CR PdII_ArAlkynyl LₙPd(II)(Ar)(C≡CR) Transmetal_Pd->PdII_ArAlkynyl RedElim Reductive Elimination PdII_ArAlkynyl->RedElim RedElim->Pd0 Product Ar-C≡CR RedElim->Product CuX CuX Alkyne H-C≡CR Cu_Acetylide Cu-C≡CR Alkyne->Cu_Acetylide CuX, Base Cu_Acetylide->Transmetal_Pd Base Base

Caption: Interconnected palladium and copper catalytic cycles in the Sonogashira reaction.

Detailed Experimental Protocol (Copper-Free):

To circumvent issues with alkyne dimerization, a copper-free protocol is often preferred.

  • Reagent Preparation:

    • To a Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), the terminal alkyne (1.5 mmol, 1.5 equiv.), and cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Catalyst Loading:

    • Add Pd(OAc)₂ (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%).

  • Reaction Setup:

    • Evacuate and backfill the tube with argon three times.

    • Add anhydrous, degassed DMF or acetonitrile (5 mL).

  • Reaction Execution:

    • Heat the reaction mixture to 80-100 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup and Purification:

    • Cool the reaction mixture and dilute with water.

    • Extract with ethyl acetate or diethyl ether (3 x 20 mL).

    • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

    • Purify by column chromatography on silica gel.

Conclusion and Future Outlook

The palladium-catalyzed cross-coupling of this compound provides a powerful and versatile platform for the synthesis of a diverse array of functionalized pyridine derivatives. The choice of a bulky, electron-rich phosphine ligand is critical for overcoming the challenge of C-Cl bond activation. While protecting-group-free strategies are often viable and advantageous, particularly for Suzuki couplings, the specific nature of the coupling partners and reaction conditions may necessitate the use of protecting groups for the hydroxyl functionality to prevent side reactions. The protocols outlined in this guide serve as a robust starting point for researchers to explore the rich chemistry of this valuable building block, paving the way for the discovery of new chemical entities with significant potential in pharmaceuticals and materials science.

References

Application Notes and Protocols for the Synthesis of Pyrimidine-Based Kinase Inhibitors Using 3-Chloro-2-fluoro-5-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention.[1] The development of small-molecule kinase inhibitors has revolutionized cancer treatment, and a significant portion of these inhibitors are heterocyclic compounds.[2][3] The pyridine scaffold, in particular, is a privileged structure in medicinal chemistry due to its ability to form key interactions within the ATP-binding pocket of kinases.[4]

This application note provides a comprehensive guide to the synthesis of a potent pyrimidine-based Aurora kinase inhibitor, utilizing 3-chloro-2-fluoro-5-hydroxypyridine as a key starting material. The strategic incorporation of the chloro- and fluoro- substituents on the pyridine ring can enhance the molecule's binding affinity and metabolic stability.[5][6] We will detail a multi-step synthetic route, providing experimentally grounded protocols for each transformation. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and synthesis of novel kinase inhibitors.

Strategic Approach to Synthesis

Our synthetic strategy is centered around a convergent approach, where the functionalized pyridine core is synthesized and then coupled to a pre-assembled pyrimidine scaffold. The overall synthetic workflow is depicted below.

Kinase Inhibitor Synthesis Workflow A This compound B Protection of Hydroxyl Group A->B Step 1 C O-Alkylation B->C Step 2 L Intermediate A C->L D Buchwald-Hartwig Amination M Intermediate B D->M E Deprotection F Final Kinase Inhibitor E->F G 4-Nitroaniline G->D Step 3 H 2,4-dichloropyrimidine I Suzuki Coupling H->I Step 5 O Intermediate D I->O J Reduction of Nitro Group N Intermediate C J->N K (1-methyl-1H-pyrazol-4-yl)boronic acid K->I L->D M->J Step 4 N->E Step 6 O->E

A convergent synthetic workflow for the target kinase inhibitor.

Part 1: Synthesis of the Functionalized Pyridine Moiety

The initial steps focus on the modification of the starting material, this compound, to prepare it for coupling with the aniline fragment.

Step 1: Protection of the Hydroxyl Group

The hydroxyl group of this compound is first protected to prevent unwanted side reactions in subsequent steps. A tert-butyldimethylsilyl (TBDMS) group is chosen for its stability under the planned reaction conditions and its relatively straightforward removal.

Protocol 1: Synthesis of 3-chloro-2-fluoro-5-((tert-butyldimethylsilyl)oxy)pyridine

ReagentMolar Equiv.MW ( g/mol )Amount
This compound1.0147.5410.0 g
tert-Butyldimethylsilyl chloride (TBDMSCl)1.2150.7212.2 g
Imidazole2.568.0811.5 g
Dichloromethane (DCM)-84.93200 mL

Procedure:

  • To a stirred solution of this compound (10.0 g, 67.8 mmol) and imidazole (11.5 g, 169.5 mmol) in anhydrous dichloromethane (200 mL) under a nitrogen atmosphere at 0 °C, add tert-butyldimethylsilyl chloride (12.2 g, 81.3 mmol) portionwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water (100 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product as a colorless oil.

Step 2: O-Alkylation of the Pyridine Ring

With the hydroxyl group protected, the next step involves the introduction of a methoxy group.

Protocol 2: Synthesis of 4-bromo-3-chloro-2-fluoro-5-methoxypyridine

ReagentMolar Equiv.MW ( g/mol )Amount
3-chloro-2-fluoro-5-((tert-butyldimethylsilyl)oxy)pyridine1.0261.8110.0 g
n-Butyllithium (2.5 M in hexanes)1.164.0616.3 mL
1,2-Dibromoethane1.2187.868.8 mL
Sodium methoxide (25 wt% in methanol)3.054.0224.8 mL
Tetrahydrofuran (THF), anhydrous-72.11150 mL

Procedure:

  • To a stirred solution of 3-chloro-2-fluoro-5-((tert-butyldimethylsilyl)oxy)pyridine (10.0 g, 38.2 mmol) in anhydrous THF (150 mL) at -78 °C under a nitrogen atmosphere, add n-butyllithium (16.3 mL, 40.1 mmol, 2.5 M in hexanes) dropwise.

  • Stir the mixture at -78 °C for 1 hour.

  • Add 1,2-dibromoethane (8.8 mL, 45.8 mmol) dropwise and continue stirring at -78 °C for 2 hours.

  • Add sodium methoxide (24.8 mL, 114.6 mmol, 25 wt% in methanol) and allow the reaction to warm to room temperature and stir for 16 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride (100 mL).

  • Extract the mixture with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 4-bromo-3-chloro-2-fluoro-5-methoxypyridine.

Part 2: Synthesis of the Pyrimidine Core

This part focuses on the construction of the key pyrimidine intermediate that will be coupled with the functionalized pyridine.

Pyrimidine Core Synthesis H 2,4-Dichloropyrimidine I Suzuki Coupling H->I O 4-Chloro-2-(1-methyl-1H-pyrazol-4-yl)pyrimidine I->O K (1-methyl-1H-pyrazol-4-yl)boronic acid K->I P Buchwald-Hartwig Amination O->P Q N-(4-nitrophenyl)-4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine P->Q G 4-Nitroaniline G->P J Reduction Q->J R N1-(4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl)benzene-1,4-diamine J->R

Synthetic route to the pyrimidine core intermediate.
Step 3: Suzuki Coupling to Introduce the Pyrazole Moiety

A Suzuki coupling reaction is employed to attach the pyrazole group to the pyrimidine ring.[7]

Protocol 3: Synthesis of 4-chloro-2-(1-methyl-1H-pyrazol-4-yl)pyrimidine

ReagentMolar Equiv.MW ( g/mol )Amount
2,4-Dichloropyrimidine1.0148.9810.0 g
(1-methyl-1H-pyrazol-4-yl)boronic acid1.1125.939.2 g
Pd(PPh₃)₄0.031155.562.3 g
Sodium carbonate2.0105.9914.2 g
1,4-Dioxane/Water (4:1)--250 mL

Procedure:

  • To a degassed mixture of 2,4-dichloropyrimidine (10.0 g, 67.1 mmol), (1-methyl-1H-pyrazol-4-yl)boronic acid (9.2 g, 73.8 mmol), and sodium carbonate (14.2 g, 134.2 mmol) in 1,4-dioxane (200 mL) and water (50 mL), add tetrakis(triphenylphosphine)palladium(0) (2.3 g, 2.0 mmol).

  • Heat the reaction mixture to 90 °C and stir under a nitrogen atmosphere for 12 hours.

  • Cool the mixture to room temperature and dilute with ethyl acetate (200 mL).

  • Wash the organic layer with water (100 mL) and brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography (eluent: hexane/ethyl acetate gradient) to obtain the product.

Step 4: Buchwald-Hartwig Amination to Introduce the Aniline Moiety

The second key C-N bond is formed via a Buchwald-Hartwig amination, coupling the chloropyrimidine with 4-nitroaniline.[8][9]

Protocol 4: Synthesis of N-(4-nitrophenyl)-4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine

ReagentMolar Equiv.MW ( g/mol )Amount
4-chloro-2-(1-methyl-1H-pyrazol-4-yl)pyrimidine1.0208.6310.0 g
4-Nitroaniline1.1138.127.3 g
Pd₂(dba)₃0.02915.720.88 g
Xantphos0.04578.681.1 g
Cesium carbonate1.5325.8223.4 g
1,4-Dioxane, anhydrous-88.11200 mL

Procedure:

  • To an oven-dried flask, add 4-chloro-2-(1-methyl-1H-pyrazol-4-yl)pyrimidine (10.0 g, 47.9 mmol), 4-nitroaniline (7.3 g, 52.7 mmol), cesium carbonate (23.4 g, 71.9 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.88 g, 0.96 mmol), and Xantphos (1.1 g, 1.92 mmol).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add anhydrous 1,4-dioxane (200 mL) via syringe.

  • Heat the mixture to 110 °C and stir for 16 hours.

  • Cool the reaction to room temperature, filter through a pad of Celite®, and wash the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash chromatography (eluent: dichloromethane/methanol gradient) to yield the desired compound.

Step 5: Reduction of the Nitro Group

The nitro group is reduced to an amine, which is the point of attachment for the functionalized pyridine. The reduction is carried out using iron powder in the presence of ammonium chloride, a method known for its chemoselectivity in the presence of other reducible functional groups.[10][11]

Protocol 5: Synthesis of N1-(4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl)benzene-1,4-diamine

ReagentMolar Equiv.MW ( g/mol )Amount
N-(4-nitrophenyl)-4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine1.0310.3010.0 g
Iron powder5.055.859.0 g
Ammonium chloride1.053.491.7 g
Ethanol/Water (4:1)--250 mL

Procedure:

  • To a suspension of N-(4-nitrophenyl)-4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine (10.0 g, 32.2 mmol) in a mixture of ethanol (200 mL) and water (50 mL), add iron powder (9.0 g, 161.1 mmol) and ammonium chloride (1.7 g, 32.2 mmol).

  • Heat the mixture to reflux and stir for 4 hours.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, cool the reaction to room temperature and filter through a pad of Celite®, washing with hot ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, which can be used in the next step without further purification.

Part 3: Final Assembly and Deprotection

The final steps involve the coupling of the two key intermediates and the subsequent deprotection to yield the target kinase inhibitor.

Step 6: Buchwald-Hartwig Amination for Final Assembly

The final C-N bond is formed through another Buchwald-Hartwig amination, coupling the aniline intermediate with the brominated pyridine derivative.

Protocol 6: Synthesis of the Protected Kinase Inhibitor

ReagentMolar Equiv.MW ( g/mol )Amount
N1-(4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl)benzene-1,4-diamine1.0280.3210.0 g
4-bromo-3-chloro-2-fluoro-5-methoxypyridine1.1254.449.9 g
Pd₂(dba)₃0.02915.720.65 g
RuPhos0.04467.580.67 g
Sodium tert-butoxide1.496.104.8 g
Toluene, anhydrous-92.14200 mL

Procedure:

  • In a glovebox, combine N1-(4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl)benzene-1,4-diamine (10.0 g, 35.7 mmol), 4-bromo-3-chloro-2-fluoro-5-methoxypyridine (9.9 g, 39.2 mmol), sodium tert-butoxide (4.8 g, 49.9 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.65 g, 0.71 mmol), and RuPhos (0.67 g, 1.43 mmol) in a reaction vessel.

  • Add anhydrous toluene (200 mL).

  • Seal the vessel and heat the reaction mixture to 100 °C with stirring for 12 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate (200 mL).

  • Wash with water (100 mL) and brine (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography (eluent: dichloromethane/methanol gradient) to afford the protected kinase inhibitor.

Step 7: Deprotection of the Hydroxyl Group

The final step is the removal of the TBDMS protecting group to reveal the hydroxyl functionality of the target kinase inhibitor.

Protocol 7: Synthesis of the Final Kinase Inhibitor

ReagentMolar Equiv.MW ( g/mol )Amount
Protected Kinase Inhibitor1.0-10.0 g
Tetrabutylammonium fluoride (TBAF) (1.0 M in THF)1.2261.46-
Tetrahydrofuran (THF)-72.11100 mL

Procedure:

  • To a solution of the protected kinase inhibitor (10.0 g) in THF (100 mL) at 0 °C, add TBAF (1.0 M solution in THF) dropwise.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by preparative HPLC to obtain the final Aurora kinase inhibitor.

Safety and Handling

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • This compound and its derivatives are potentially hazardous. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.[12]

  • Palladium catalysts and phosphine ligands are air- and moisture-sensitive and should be handled under an inert atmosphere. They are also toxic and should be handled with care.

  • Organolithium reagents such as n-butyllithium are highly reactive and pyrophoric. Handle with extreme caution under an inert atmosphere.

Conclusion

This application note provides a detailed and practical guide for the synthesis of a pyrimidine-based Aurora kinase inhibitor starting from this compound. The described multi-step synthesis utilizes robust and well-established synthetic methodologies, including protection/deprotection strategies, Suzuki coupling, and Buchwald-Hartwig amination. The provided protocols are intended to serve as a valuable resource for medicinal chemists and researchers in the field of kinase inhibitor drug discovery.

References

Application Notes and Protocols: Strategic Derivatization of 3-chloro-2-fluoro-5-hydroxypyridine for Biological Screening Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine scaffold is a cornerstone of medicinal chemistry, present in over 7,000 drug candidates and numerous FDA-approved therapeutics.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in drug design.[1] The trifunctional scaffold, 3-chloro-2-fluoro-5-hydroxypyridine, represents a particularly valuable starting material for generating diverse compound libraries. It possesses three distinct, orthogonally reactive sites: a nucleophilic hydroxyl group, a C-Cl bond amenable to cross-coupling, and a C-F bond. This document provides a comprehensive guide with detailed protocols for the selective derivatization of this scaffold, enabling the rapid construction of novel chemical entities for high-throughput biological screening.

Strategic Overview of Derivatization

The synthetic utility of this compound lies in the differential reactivity of its functional groups. This allows for a modular and strategic approach to library synthesis.

  • Position 5 (Hydroxyl Group): The phenolic hydroxyl group is the most readily functionalized site via nucleophilic attack. Standard reactions include O-alkylation and O-acylation to generate ethers and esters, respectively. These modifications are crucial for probing interactions with target proteins and modulating physicochemical properties like solubility and cell permeability.

  • Position 3 (Chloro Group): The C-Cl bond is an ideal handle for palladium-catalyzed cross-coupling reactions. While aryl chlorides are typically less reactive than bromides or iodides, modern catalyst systems with bulky, electron-rich phosphine ligands enable efficient C-C (Suzuki-Miyaura) and C-N (Buchwald-Hartwig) bond formation.[2] This allows for the introduction of a vast array of aryl, heteroaryl, and amine substituents, significantly expanding the accessible chemical space.

  • Position 2 (Fluoro Group): The C-F bond is generally more stable and less reactive in palladium-catalyzed cross-coupling compared to the C-Cl bond, allowing for selective functionalization at the C3 position. It can, however, participate in nucleophilic aromatic substitution (SNAr) reactions under more forcing conditions, offering a secondary avenue for derivatization after the other sites have been addressed.

The following diagram outlines the primary derivatization pathways for the core scaffold.

G cluster_start Starting Scaffold cluster_paths Primary Derivatization Pathways cluster_products Derivative Classes start This compound O_Alkylation O-Alkylation / O-Acylation start->O_Alkylation R-X, Base (Position 5-OH) Suzuki Suzuki-Miyaura Coupling start->Suzuki R-B(OH)₂, Pd Catalyst (Position 3-Cl) Buchwald Buchwald-Hartwig Amination start->Buchwald R¹R²NH, Pd Catalyst (Position 3-Cl) Ethers_Esters Ethers & Esters O_Alkylation->Ethers_Esters Biaryls Biaryls & Vinyls Suzuki->Biaryls Arylamines Arylamines Buchwald->Arylamines

Caption: Primary derivatization pathways for this compound.

Protocols for Derivatization at the Hydroxyl Group

Protocol: O-Alkylation via Williamson Ether Synthesis

This protocol describes the formation of an ether linkage at the 5-position by reacting the hydroxyl group with an alkyl halide in the presence of a base.

Causality: The base (e.g., sodium hydride) deprotonates the phenolic hydroxyl group to form a more nucleophilic alkoxide. This alkoxide then displaces the halide from the alkyl halide (R-X) via an SN2 mechanism. Anhydrous conditions are critical as NaH reacts violently with water.

G cluster_workflow O-Alkylation Workflow prep 1. Dissolve Scaffold in Anhydrous DMF cool 2. Cool to 0 °C prep->cool add_base 3. Add NaH (60%) Portion-wise cool->add_base stir1 4. Stir 30 min at 0 °C add_base->stir1 add_halide 5. Add Alkyl Halide (R-X) Dropwise stir1->add_halide warm 6. Warm to RT Stir 12-24h add_halide->warm monitor 7. Monitor by TLC warm->monitor quench 8. Quench with H₂O monitor->quench Reaction Complete extract 9. Extract with EtOAc quench->extract purify 10. Purify via Column Chromatography extract->purify

Caption: Step-by-step workflow for O-alkylation.

Materials & Reagents

ReagentM.W. ( g/mol )EquivalentsPurpose
This compound147.541.0Starting Material
Sodium Hydride (NaH), 60% dispersion in oil24.001.2Base
Alkyl Halide (e.g., Benzyl Bromide)Varies1.1Alkylating Agent
Anhydrous N,N-Dimethylformamide (DMF)73.09-Solvent
Ethyl Acetate (EtOAc)88.11-Extraction Solvent
Saturated aq. NaCl (Brine)--Washing Agent

Step-by-Step Methodology

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DMF (approx. 0.2 M concentration).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise over 10 minutes. Caution: Hydrogen gas is evolved.

  • Activation: Stir the resulting suspension at 0 °C for 30 minutes.

  • Alkylation: Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Carefully quench the reaction by slowly adding water at 0 °C. Dilute with more water and transfer to a separatory funnel.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired ether.

Protocols for Derivatization at the C3-Position

Protocol: Suzuki-Miyaura Cross-Coupling

This protocol facilitates the formation of a C-C bond at the 3-position, coupling the chloropyridine with a boronic acid or ester.

Causality: The Suzuki reaction is a powerful C-C bond-forming tool.[3][4] The catalytic cycle involves: (a) Oxidative addition of the C-Cl bond to a Pd(0) species, (b) Transmetalation of the organic group from the boron atom to the palladium center, which is facilitated by the base, and (c) Reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[4] The choice of a bulky, electron-rich phosphine ligand (e.g., XPhos) is critical to promote the oxidative addition of the relatively unreactive C-Cl bond.[2][5]

G cluster_workflow Suzuki-Miyaura Coupling Workflow prep 1. Combine Scaffold, Boronic Acid, & Base add_cat 2. Add Pd₂(dba)₃ & XPhos Ligand prep->add_cat add_solv 3. Add Degassed Solvent (e.g., Dioxane/H₂O) add_cat->add_solv heat 4. Heat to 80-100 °C under N₂ for 12-24h add_solv->heat monitor 5. Monitor by LC-MS heat->monitor filter 6. Cool & Filter through Celite® monitor->filter Reaction Complete extract 7. Aqueous Work-up & Extraction filter->extract purify 8. Purify via Column Chromatography extract->purify

Caption: Step-by-step workflow for Suzuki-Miyaura cross-coupling.

Materials & Reagents

ReagentM.W. ( g/mol )Equivalents / Mol%Purpose
3-chloro-2-fluoro-5-(alkoxy)pyridineVaries1.0Starting Material
Arylboronic AcidVaries1.5Coupling Partner
Pd₂(dba)₃915.722.5 mol%Palladium Precursor
XPhos476.626.0 mol%Ligand
Potassium Phosphate (K₃PO₄)212.273.0Base
1,4-Dioxane / Water (e.g., 4:1)--Solvent System

Step-by-Step Methodology

  • Preparation: In a reaction vessel, combine the 5-O-protected 3-chloro-2-fluoropyridine (1.0 eq), the arylboronic acid (1.5 eq), and K₃PO₄ (3.0 eq).

  • Catalyst Addition: Add the palladium precursor Pd₂(dba)₃ (0.025 eq) and the XPhos ligand (0.06 eq).

  • Solvent Addition: Evacuate and backfill the vessel with an inert gas (N₂ or Ar) three times. Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction by Liquid Chromatography-Mass Spectrometry (LC-MS) or TLC.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues.

  • Extraction: Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography to yield the coupled product.

Protocol: Buchwald-Hartwig Amination

This protocol describes the formation of a C-N bond at the 3-position, coupling the chloropyridine with a primary or secondary amine.

Causality: The Buchwald-Hartwig amination is a cornerstone for synthesizing arylamines.[6][7] The mechanism is similar to the Suzuki coupling, but the transmetalation step is replaced by the formation of a palladium-amido complex after deprotonation of the amine by a strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu).[8] The choice of ligand is again crucial for reaction efficiency, with biaryl phosphines being highly effective.[9]

G cluster_workflow Buchwald-Hartwig Amination Workflow prep 1. Combine Scaffold, Pd Pre-catalyst, & Base add_solv 2. Add Degassed Solvent (e.g., Toluene) prep->add_solv add_amine 3. Add Amine (R¹R²NH) add_solv->add_amine heat 4. Heat to 90-110 °C under N₂ for 12-24h add_amine->heat monitor 5. Monitor by LC-MS heat->monitor filter 6. Cool & Filter through Celite® monitor->filter Reaction Complete extract 7. Aqueous Work-up & Extraction filter->extract purify 8. Purify via Column Chromatography extract->purify

Caption: Step-by-step workflow for Buchwald-Hartwig amination.

Materials & Reagents

ReagentM.W. ( g/mol )Equivalents / Mol%Purpose
3-chloro-2-fluoro-5-(alkoxy)pyridineVaries1.0Starting Material
Primary or Secondary AmineVaries1.2Coupling Partner
G3-XPhos Palladacycle864.572.0 mol%Pre-catalyst
Sodium tert-butoxide (NaOt-Bu)96.101.4Base
Anhydrous Toluene92.14-Solvent

Step-by-Step Methodology

  • Preparation: To an oven-dried reaction tube, add the 5-O-protected 3-chloro-2-fluoropyridine (1.0 eq), G3-XPhos Palladacycle (0.02 eq), and NaOt-Bu (1.4 eq).

  • Inerting: Seal the tube and evacuate and backfill with an inert gas (N₂ or Ar) three times.

  • Solvent and Amine Addition: Add anhydrous, degassed toluene, followed by the amine (1.2 eq) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 90-110 °C and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by LC-MS.

  • Work-up: After cooling, dilute with ethyl acetate and filter through Celite®.

  • Extraction: Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate.

  • Purification: Purify the crude material via flash column chromatography to afford the desired amino-pyridine derivative.

Application in Biological Screening

The derivatization of this compound using these protocols generates a library of compounds with diverse functionalities. Pyridine derivatives are known to exhibit a wide range of biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[10][11][12]

  • Ether and Ester Derivatives: Modify lipophilicity and can act as hydrogen bond acceptors.

  • Biaryl Derivatives: Introduce conformational rigidity and can engage in π-stacking interactions with aromatic residues in protein binding pockets.

  • Amino-pyridine Derivatives: Introduce a basic center that can form salt bridges and act as a key hydrogen bond donor/acceptor, which is often critical for kinase inhibitor activity.

By systematically varying the R groups in each of these reactions, researchers can rapidly build a focused library to explore the structure-activity relationship (SAR) for a given biological target. All synthesized compounds should be rigorously purified and characterized (¹H NMR, ¹³C NMR, LC-MS, HRMS) to ensure purity >95% before submission to biological screening assays.

References

Application Notes and Protocols for the Regioselective N-arylation of 3-chloro-2-fluoro-5-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides detailed experimental protocols for the selective N-arylation of 3-chloro-2-fluoro-5-hydroxypyridine, a critical transformation for the synthesis of novel pharmaceutical and agrochemical candidates. The inherent challenge of regioselectivity in the arylation of hydroxypyridines, which can occur at either the nitrogen or the oxygen atom, is addressed through the application of two robust catalytic systems: a copper-catalyzed Ullmann-type coupling and a palladium-catalyzed Buchwald-Hartwig amination. This document offers researchers, scientists, and drug development professionals a comprehensive resource, detailing not only the step-by-step procedures but also the underlying chemical principles that govern the selective formation of the C–N bond over the C–O bond.

Introduction: The Challenge of Regioselective N-Arylation

The N-arylation of pyridinones and hydroxypyridines is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures with diverse biological activities. The substrate, this compound, presents a classic challenge of regioselectivity due to its tautomeric nature, existing in equilibrium between the pyridinol and pyridone forms. This ambident nucleophilicity can lead to a mixture of N-arylated and O-arylated products.[1][2] Achieving high selectivity for N-arylation is paramount for the efficient synthesis of target molecules and the avoidance of costly and time-consuming purification steps.

This guide presents two well-established and complementary methods to achieve selective N-arylation: the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination. The Ullmann reaction, a classical method, has been significantly refined with the development of modern ligand systems, allowing for milder reaction conditions.[3][4][5] The Buchwald-Hartwig amination is a powerful and versatile tool for C-N bond formation with a broad substrate scope and high functional group tolerance.[6][7][8][9]

Mechanistic Considerations for Regioselectivity

The preferential N-arylation over O-arylation is influenced by several factors, including the choice of metal catalyst, ligands, base, and solvent. In many cases, the pyridinol form is in equilibrium with its pyridone tautomer. While O-arylation can occur, the N-arylation is often thermodynamically favored. The choice of reaction conditions can be tailored to exploit these differences and drive the reaction towards the desired N-arylated product. For instance, in copper-catalyzed systems, the use of specific ligands can favor the formation of the N-arylated product.[10][11] Similarly, in palladium-catalyzed reactions, the ligand and base combination plays a crucial role in determining the outcome of the reaction.

Experimental Workflow Overview

The general workflow for the N-arylation of this compound is depicted below. This process includes reaction setup, execution under an inert atmosphere, monitoring of the reaction progress, and subsequent workup and purification of the desired N-arylated product.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Weigh Reagents: - this compound - Aryl Halide - Catalyst & Ligand - Base solvent Add Anhydrous Solvent reagents->solvent inert Degas and Purge with Inert Gas (N2 or Ar) solvent->inert heat Heat to Specified Temperature inert->heat monitor Monitor by TLC or LC-MS heat->monitor quench Quench Reaction monitor->quench extract Aqueous Workup & Extraction quench->extract dry Dry Organic Layer extract->dry purify Purify by Column Chromatography dry->purify product product purify->product Characterize N-arylated Product

Figure 1: General experimental workflow for the N-arylation of this compound.

Protocol 1: Copper-Catalyzed N-Arylation (Ullmann-Type Reaction)

This protocol is adapted from established procedures for the N-arylation of nitrogen heterocycles using a copper-diamine catalyst system.[12] This method is often cost-effective and utilizes readily available reagents.

Reagents and Equipment
Reagent/EquipmentPurpose
This compoundStarting material
Aryl iodide or aryl bromideArylating agent
Copper(I) iodide (CuI)Catalyst
L-Proline or N,N'-DimethylethylenediamineLigand
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)Base
Anhydrous Dimethylformamide (DMF) or DioxaneSolvent
Schlenk flask or oven-dried round-bottom flask with reflux condenserReaction vessel
Magnetic stirrer and heating mantleStirring and heating
Inert gas supply (Nitrogen or Argon)To maintain anhydrous and oxygen-free conditions
Thin-layer chromatography (TLC) plateReaction monitoring
Standard glassware for workup and purification
Step-by-Step Procedure
  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the aryl halide (1.2 equiv.), copper(I) iodide (0.1 equiv.), L-proline (0.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon three times.

  • Solvent Addition: Add anhydrous DMF or dioxane via syringe.

  • Reaction: Stir the reaction mixture at 100-120 °C.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and filter through a pad of Celite to remove insoluble salts.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired N-arylated product.

Protocol 2: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination offers a highly efficient and general method for N-arylation, often with lower catalyst loadings and milder conditions compared to traditional Ullmann reactions.[7][8] The choice of a bulky, electron-rich phosphine ligand is critical for the success of this reaction.[13]

Reagents and Equipment
Reagent/EquipmentPurpose
This compoundStarting material
Aryl chloride, bromide, or triflateArylating agent
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Palladium(II) acetate (Pd(OAc)₂)Palladium precatalyst
XPhos, SPhos, or BrettPhosLigand
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)Base
Anhydrous Toluene or DioxaneSolvent
Schlenk flask or oven-dried round-bottom flask with reflux condenserReaction vessel
Magnetic stirrer and heating mantleStirring and heating
Inert gas supply (Nitrogen or Argon)To maintain anhydrous and oxygen-free conditions
Thin-layer chromatography (TLC) plateReaction monitoring
Standard glassware for workup and purification
Step-by-Step Procedure
  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (0.01-0.05 equiv.) and the phosphine ligand (0.02-0.10 equiv.) to an oven-dried Schlenk flask.

  • Catalyst Activation (if necessary): Briefly heating the catalyst and ligand in the solvent can be beneficial.[14][15]

  • Addition of Reagents: Add this compound (1.0 equiv.), the aryl halide (1.1 equiv.), and the base (1.5-2.0 equiv.).

  • Inert Atmosphere: Seal the flask and ensure it is under a positive pressure of nitrogen or argon.

  • Solvent Addition: Add anhydrous toluene or dioxane via syringe.

  • Reaction: Stir the reaction mixture at 80-110 °C.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute with ethyl acetate and filter through a plug of silica gel, washing with additional ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Troubleshooting and Key Considerations

  • Low Conversion: If the reaction stalls, consider increasing the temperature, reaction time, or catalyst/ligand loading. Ensure all reagents and solvents are anhydrous and the reaction is maintained under a strictly inert atmosphere.

  • Poor Regioselectivity (O-arylation): The choice of base can significantly influence the N/O selectivity.[2][16] For instance, in some systems, weaker bases may favor N-arylation. Screening different bases (e.g., K₃PO₄, Cs₂CO₃, NaOtBu) is recommended. The solvent can also play a role; more polar solvents may favor O-arylation in some cases.

  • Dehalogenation of Aryl Halide: This side reaction can be minimized by using the appropriate ligand and ensuring the reaction temperature is not excessively high.

  • Hydrodehalogenation of the Pyridine Ring: The presence of halogens on the pyridine ring could lead to side reactions. Careful optimization of the reaction conditions is necessary.

Safety Precautions

  • Palladium and Copper Catalysts: These heavy metals can be toxic. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and can be pyrophoric. Handle them under an inert atmosphere.

  • Bases: Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive. Handle with care.

  • Solvents: Anhydrous solvents are often flammable. Work in a well-ventilated area away from ignition sources.

Conclusion

The selective N-arylation of this compound is a challenging yet achievable transformation. Both the copper-catalyzed Ullmann-type reaction and the palladium-catalyzed Buchwald-Hartwig amination provide effective routes to the desired products. Careful optimization of the reaction parameters, particularly the choice of catalyst, ligand, and base, is crucial for achieving high yields and excellent regioselectivity. The protocols outlined in this guide provide a solid foundation for researchers to successfully perform this important synthetic transformation.

References

Application Notes & Protocols: Buchwald-Hartwig Amination of 3-Chloro-2-fluoro-5-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Polysubstituted Pyridines

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines, which are ubiquitous motifs in pharmaceuticals, agrochemicals, and materials science.[1][2] While the reaction is robust, its application to complex, electron-deficient heteroaromatics like 3-chloro-2-fluoro-5-hydroxypyridine presents a unique set of challenges that demand a nuanced approach to reaction design.

This specific substrate embodies a confluence of synthetic hurdles:

  • Multiple Reactive Sites: The pyridine ring is adorned with three distinct functionalities—a chloro group, a fluoro group, and a hydroxyl group—each capable of participating in cross-coupling or side reactions.

  • Aryl Chloride Inertness: The C-Cl bond is significantly less reactive than its bromide or iodide counterparts, necessitating highly active catalyst systems.[3][4]

  • Acidic Hydroxyl Group: The phenolic hydroxyl group can be deprotonated by the strong bases typically employed in Buchwald-Hartwig reactions, potentially leading to competitive O-arylation or catalyst inhibition.

  • Regioselectivity: The presence of two different halogens (Cl and F) raises the critical question of which site will react preferentially.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals to successfully navigate these challenges. We will dissect the reaction mechanism, explore the rationale behind selecting optimal conditions, provide detailed experimental protocols, and offer a troubleshooting guide for the Buchwald-Hartwig amination of this compound.

The Catalytic Engine: Understanding the Mechanism

The efficacy of the Buchwald-Hartwig amination hinges on a delicate interplay between a palladium center, a phosphine ligand, and a base. The generally accepted catalytic cycle proceeds through three key stages: oxidative addition, amine binding and deprotonation, and reductive elimination.[4][5] Understanding this cycle is paramount to rational troubleshooting and optimization.

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle cluster_reactants Inputs cluster_products Outputs Pd0 L₂Pd(0) Active Catalyst OA_Complex L₂Pd(II)(Ar)(X) Oxidative Addition Complex Pd0->OA_Complex Oxidative Addition (Ar-X) Amine_Complex [L₂Pd(II)(Ar)(NHR¹R²)]⁺X⁻ OA_Complex->Amine_Complex Amine Binding (HNR¹R²) Amido_Complex L₂Pd(II)(Ar)(NR¹R²) Amine_Complex->Amido_Complex Deprotonation (Base) Amido_Complex->Pd0 Reductive Elimination (Ar-NR¹R²) Product Aryl Amine (Ar-NR¹R²) Amido_Complex->Product ArX Aryl Halide (Ar-X) This compound ArX->OA_Complex Amine Amine (HNR¹R²) Amine->Amine_Complex Base Base Base->Amine_Complex Salt Base-H⁺X⁻

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

  • Oxidative Addition: The cycle initiates with the insertion of the active Pd(0) catalyst into the aryl-halide bond (Ar-X).[5] This is often the rate-determining step, particularly for less reactive aryl chlorides.[5]

  • Amine Coordination & Deprotonation: The incoming amine coordinates to the newly formed Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex. The choice of base is critical to ensure this step is efficient without causing unwanted side reactions.[6]

  • Reductive Elimination: This final step involves the formation of the desired C-N bond, yielding the aryl amine product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[4]

Strategic Parameter Selection for this compound

Success with this challenging substrate requires careful consideration of each reaction component. The goal is to promote the desired C-Cl bond amination while minimizing side reactions at the C-F and O-H positions.

Catalyst System: The Power of Palladium and Ligands

For the amination of an unactivated aryl chloride, the choice of phosphine ligand is arguably the most critical parameter. Modern, bulky, and electron-rich dialkylbiaryl phosphine ligands are essential.[7] They accelerate the rate-limiting oxidative addition and the final reductive elimination step.[1][7]

  • Palladium Precursors: Common choices include Pd(OAc)₂, Pd₂(dba)₃, or air-stable pre-catalysts.[3] Pd(II) sources like Pd(OAc)₂ require in situ reduction to the active Pd(0) state, which can be achieved by the phosphine ligand or the amine itself.[8] Pre-catalysts, such as XPhos Pd G3 or SPhos Pd G4, are often preferred for their reliability and ease of use, as they efficiently generate the active LPd(0) species.[4]

  • Recommended Ligands:

    • XPhos: A highly versatile and robust ligand for coupling aryl chlorides.

    • RuPhos: Often superior for the coupling of secondary amines with aryl chlorides.[9]

    • BrettPhos: Effective for a wide range of substrates and can facilitate challenging couplings.[4]

    • Josiphos-type Ligands (e.g., CyPF-tBu): These ferrocene-based ligands have shown excellent activity for coupling heteroaryl chlorides.[9]

Base Selection: A Balancing Act

The base plays a dual role: it deprotonates the amine to form the active nucleophile and facilitates the regeneration of the catalyst. However, with a phenolic substrate, a strong base can deprotonate the hydroxyl group, opening pathways to O-arylation or catalyst poisoning.

  • Strong Bases (NaOtBu, KOtBu, LHMDS): These are the most common and often most effective bases.[10] They ensure rapid amine deprotonation. However, their high basicity (pKaH > 19) poses a significant risk of deprotonating the hydroxyl group.

  • Weaker Inorganic Bases (K₃PO₄, Cs₂CO₃, K₂CO₃): These bases are the preferred choice for substrates with sensitive functional groups.[3][11] Their lower basicity (pKaH ≈ 10-11) minimizes the risk of deprotonating the phenol while still being sufficient to drive the catalytic cycle, albeit often requiring higher temperatures.[3]

Recommendation: Begin optimization with a weaker base like K₃PO₄ or Cs₂CO₃ to protect the hydroxyl group. If reactivity is low, a carefully controlled addition of a stronger base like NaOtBu may be explored.

Solvent Choice: The Reaction Medium

The solvent must solubilize the reactants and facilitate the reaction at the desired temperature.

  • Recommended Solvents: Aprotic, non-polar, or moderately polar solvents are standard.

    • Toluene: A common and effective choice.[12]

    • 1,4-Dioxane: Another widely used solvent, often interchangeable with toluene.[12]

    • tert-Amyl alcohol or t-Butanol: Can be beneficial, particularly when using phosphate or carbonate bases.[4]

  • Solvents to Avoid: Chlorinated solvents, acetonitrile, and pyridine should be avoided as they can coordinate to the palladium center and inhibit catalysis.[3]

Temperature and Reaction Time

Buchwald-Hartwig reactions are typically conducted at elevated temperatures to overcome activation barriers, especially for aryl chlorides.

  • Temperature Range: A starting point of 80–110 °C is recommended.[13] Reactions with weaker bases like K₃PO₄ may require the higher end of this range.[3]

  • Monitoring: Reaction progress should be monitored by TLC, GC-MS, or LC-MS to determine the optimal reaction time, which can range from a few hours to over 24 hours.

Substrate Considerations & Regioselectivity

For this compound, the primary C-N bond formation is expected to occur at the C-Cl position.

  • Reactivity Order: The general reactivity of carbon-halogen bonds in palladium-catalyzed couplings is C-I > C-Br > C-Cl >> C-F. Therefore, selective amination at the C-3 chloro position over the C-2 fluoro position is highly favored. Studies on dihalopyridines confirm that selective substitution is readily achievable.[14]

  • Hydroxyl Group: While O-arylation is a potential side reaction, it is generally slower than N-arylation under these conditions. Using weaker bases further disfavors this pathway. If O-arylation remains a problem, protection of the hydroxyl group (e.g., as a silyl ether or methyl ether) prior to coupling is a viable, albeit less atom-economical, strategy.

Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Palladium catalysts and phosphine ligands can be toxic and should be handled with appropriate personal protective equipment (gloves, safety glasses). Solvents should be properly dried and degassed.

General Workflow Diagram

Workflow start Start setup Assemble & Flame-Dry Schlenk Flask start->setup inert Establish Inert Atmosphere (Nitrogen/Argon) setup->inert reagents Add Solids: - Pyridine Substrate - Base - Pd Pre-catalyst/Ligand inert->reagents purge Evacuate & Backfill with Inert Gas (3x) reagents->purge add_liquids Add Degassed Solvent & Amine purge->add_liquids heat Heat to Reaction Temp (e.g., 100 °C) with Stirring add_liquids->heat monitor Monitor Reaction (TLC, LC-MS) heat->monitor workup Cool, Quench (H₂O), & Extract with Organic Solvent monitor->workup purify Dry, Concentrate, & Purify (Column Chromatography) workup->purify end Characterize Product purify->end

Figure 2: General experimental workflow for Buchwald-Hartwig amination.

Protocol 1: General Screening Conditions with a Weaker Base

This protocol is a robust starting point for optimizing the reaction with a primary or secondary amine.

Reagents & Stoichiometry

ReagentMol. Wt.Amount (mmol)EquivalentsMass/Volume
This compound147.521.01.0147.5 mg
Amine (e.g., Morpholine)87.121.21.2104.5 mg (103 µL)
Potassium Phosphate (K₃PO₄)212.272.02.0424.5 mg
XPhos Pd G3 Pre-catalyst864.570.020.02 (2 mol%)17.3 mg
Toluene (anhydrous, degassed)---5.0 mL (0.2 M)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (147.5 mg, 1.0 mmol), potassium phosphate (424.5 mg, 2.0 mmol), and XPhos Pd G3 (17.3 mg, 0.02 mmol).

  • Seal the flask with a septum, and evacuate and backfill with dry nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.[15]

  • Under a positive pressure of inert gas, add anhydrous, degassed toluene (5.0 mL).

  • Add the amine (1.2 mmol) via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction's progress by taking aliquots (via syringe) and analyzing by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by carefully adding water (10 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Conditions Employing a Stronger Base

This protocol may be necessary if Protocol 1 fails to provide a satisfactory yield. Use with caution due to potential side reactions.

Reagents & Stoichiometry

ReagentMol. Wt.Amount (mmol)EquivalentsMass/Volume
This compound147.521.01.0147.5 mg
Amine (e.g., Benzylamine)107.151.21.2128.6 mg (131 µL)
Sodium tert-butoxide (NaOtBu)96.101.51.5144.2 mg
RuPhos Pd G3 Pre-catalyst832.580.020.02 (2 mol%)16.7 mg
1,4-Dioxane (anhydrous, degassed)---5.0 mL (0.2 M)

Procedure:

  • Crucially, the base (NaOtBu) should be handled in a glovebox if possible due to its hygroscopic nature.

  • Follow steps 1-4 from Protocol 1, substituting the appropriate reagents and solvent.

  • Place the flask in a preheated oil bath at 80-90 °C and stir vigorously. Reactions with stronger bases are often faster.

  • Monitor the reaction closely (every 1-2 hours initially).

  • Follow steps 7-11 from Protocol 1 for workup and purification.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (oxygen exposure).[15]2. Insufficient temperature.3. Base is not strong/soluble enough.1. Ensure rigorous inert atmosphere techniques. Use fresh, degassed solvents. Use an air-stable pre-catalyst.[15]2. Increase temperature in 10 °C increments (up to 120 °C).3. Switch to a stronger base (e.g., NaOtBu) or a more solubilizing solvent (e.g., t-BuOH).
Hydrodehalogenation (Cl replaced by H)1. Presence of water or other proton sources.2. Beta-hydride elimination from certain amines.[1]1. Rigorously dry all reagents, solvents, and glassware.[15]2. Use a ligand that promotes faster reductive elimination (e.g., bulky biaryl phosphines).
O-Arylation Product Observed 1. The base is deprotonating the hydroxyl group.2. High reaction temperature.1. Switch to a weaker base (K₃PO₄ or K₂CO₃).2. Attempt the reaction at a lower temperature for a longer time.3. Protect the hydroxyl group prior to amination.
Reaction Stalls 1. Catalyst decomposition.2. Product inhibition.1. Use a more robust ligand (e.g., a Buchwald biarylphosphine). Consider a slightly lower temperature.[15]2. A higher catalyst loading (e.g., 3-5 mol%) may be required.

References

Application Notes & Protocols: 3-Chloro-2-fluoro-5-hydroxypyridine as a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Synthetic Versatility

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the strategic selection of building blocks is paramount. 3-Chloro-2-fluoro-5-hydroxypyridine is a trifunctionalized heterocyclic scaffold that offers chemists a remarkable degree of control and flexibility. Its value lies in the distinct reactivity of its three functional groups: a highly reactive fluorine atom at the C2 position, a chlorine atom at the C3 position amenable to cross-coupling, and a nucleophilic hydroxyl group at the C5 position.

The pyridine core itself is a privileged structure in medicinal chemistry.[1] The specific arrangement of substituents in this compound allows for sequential and regioselective functionalization, enabling the construction of complex molecular architectures from a single, readily available starting material.[2][3][4] The fluorine at the C2 position, activated by the adjacent ring nitrogen, is an excellent leaving group for nucleophilic aromatic substitution (SNAr).[5][6][7] The chlorine at C3 provides a handle for modern palladium-catalyzed cross-coupling reactions, while the hydroxyl group can be used as a point of diversification or as a directing group.

This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Reactivity Profile: A Summary

The strategic value of this building block is best understood by examining the distinct reactivity of each position.

PositionSubstituentPrimary Reaction TypeMechanistic Rationale
C2 FluorineNucleophilic Aromatic Substitution (SNAr)Activated by the electron-withdrawing effect of the ring nitrogen. Fluorine is an excellent leaving group in this context due to its high electronegativity, which stabilizes the intermediate Meisenheimer complex.[7]
C3 ChlorinePalladium-Catalyzed Cross-CouplingC-Cl bond is suitable for oxidative addition to a Pd(0) catalyst, especially with bulky, electron-rich phosphine ligands. This site is less reactive towards SNAr than the C2 position.[8][9]
C5 HydroxylO-Alkylation, O-Acylation, etc.The phenolic hydroxyl group is nucleophilic and can be readily derivatized using standard methods to introduce a variety of functional groups.

Application 1: Regioselective Nucleophilic Aromatic Substitution (SNAr)

The C2-fluorine is the most electrophilic site on the ring, making it highly susceptible to displacement by a wide range of nucleophiles. This reaction proceeds under relatively mild conditions and with high regioselectivity, leaving the C3-chlorine and C5-hydroxyl untouched.[5][6] This selectivity is a cornerstone of its utility, allowing for the introduction of nitrogen, oxygen, or sulfur nucleophiles early in a synthetic sequence.

Protocol 1: General Procedure for SNAr with an Amine Nucleophile

This protocol describes the reaction of this compound with a generic primary or secondary amine to yield the corresponding 2-amino-3-chloro-5-hydroxypyridine derivative.

Materials:

  • This compound (1.0 equiv)

  • Amine nucleophile (1.2 - 1.5 equiv)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Reaction vessel (e.g., sealed tube or round-bottom flask with condenser)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction vessel, add this compound (1.0 equiv) and the base (e.g., K₂CO₃, 2.0 equiv).

  • Seal the vessel or equip with a condenser and purge with an inert atmosphere (N₂ or Ar) for 10-15 minutes.

  • Add anhydrous solvent (DMF or DMSO) via syringe to dissolve the solids.

  • Add the amine nucleophile (1.2 equiv) to the mixture at room temperature.

  • Heat the reaction mixture to 80-120 °C with vigorous stirring. The optimal temperature will depend on the nucleophilicity of the amine.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., Ethyl Acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired product.

SNAr_Reaction reactant1 This compound reagents Base (e.g., K₂CO₃) Solvent (e.g., DMF) Heat reactant2 R¹R²NH (Nucleophile) product 2-(R¹R²-amino)-3-chloro-5-hydroxypyridine reagents->product Suzuki_Cycle cluster_cycle pd0 Pd(0)L₂ oa_complex Oxidative Addition Complex (Ar-Pd(II)L₂-Cl) pd0->oa_complex Oxidative Addition pd0->oa_complex Catalytic Cycle transmetal Transmetalation Complex oa_complex->transmetal Transmetalation oa_complex->transmetal Catalytic Cycle reductive_elim Reductive Elimination Complex oa_complex->reductive_elim Reductive Elimination product Py-Ar oa_complex->product Reductive Elimination transmetal->pd0 Catalytic Cycle reductive_elim->product aryl_halide Py-Cl aryl_halide->oa_complex boronic_acid Ar-B(OH)₂ boronic_acid->transmetal base Base (OH⁻) base->transmetal borate B(OH)₃ Buchwald_Cycle pd0 Pd(0)L oa_complex Oxidative Addition Complex (Ar-Pd(II)L-Cl) pd0->oa_complex Oxidative Addition amide_complex Amido Complex (Ar-Pd(II)L-NR¹R²) oa_complex->amide_complex Amine Coordination & Deprotonation amide_complex->pd0 Reductive Elimination product Py-NR¹R² amide_complex->product aryl_halide Py-Cl aryl_halide->oa_complex amine HNR¹R² amine->oa_complex base Base base->oa_complex Derivatization reactant1 Py-OH reagents Base (e.g., K₂CO₃) Solvent (e.g., Acetone) reactant2 R-X (Alkyl Halide) product Py-OR reagents->product

References

Application Note & Protocol: A Scalable Synthesis of 3-Chloro-2-fluoro-5-hydroxypyridine and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the large-scale synthesis of 3-chloro-2-fluoro-5-hydroxypyridine, a pivotal building block in the development of novel pharmaceuticals and agrochemicals. The strategic placement of chloro, fluoro, and hydroxyl moieties on the pyridine ring offers versatile handles for molecular elaboration.[1] We present a robust, multi-step synthetic route starting from a commercially available precursor, detailing each stage with optimized protocols, in-process controls, and purification strategies. Furthermore, this guide outlines standard procedures for subsequent derivatization of the hydroxyl group to generate ethers and esters. Emphasis is placed on the causality behind experimental choices, process safety, and analytical validation to ensure reproducibility and scalability.

Strategic Overview of Synthesis

The synthesis of polysubstituted pyridines, particularly those with a defined halogenation pattern, presents significant regiochemical challenges. The target molecule, this compound, requires precise installation of three different functional groups. Several strategic approaches can be conceptualized for constructing this core structure:

  • Ring Formation Synthesis: Building the pyridine core from acyclic precursors, such as 1,5-dicarbonyl compounds, through condensation reactions.[2][3] While versatile, these methods often require multiple steps to prepare the precursors and may lack the specific substitution pattern required.

  • Functional Group Interconversion on a Pre-formed Ring: This is often the most direct and industrially viable approach. It involves starting with a simpler, commercially available pyridine derivative and sequentially introducing the required functional groups. Key transformations include:

    • Halogen Exchange (Halex) Reactions: A cornerstone of fluoroaromatic chemistry, where a chloro-substituent is replaced by a fluoro-substituent via Nucleophilic Aromatic Substitution (SNAr). This is highly effective for positions activated by the ring nitrogen (e.g., C2, C6).[4][5]

    • Hydroxylation: Direct hydroxylation is often difficult. A more reliable method involves the conversion of an amino group to a hydroxyl group via a diazonium salt intermediate.

Considering scalability, cost of goods, and reaction control, this guide will focus on a linear synthesis strategy starting from 2,3-dichloro-5-nitropyridine . This route leverages a selective halogen exchange reaction, followed by a standard nitro-group reduction and a Sandmeyer-type conversion of the resulting amine to the target hydroxyl group.

cluster_0 Strategic Approaches Ring Formation Acyclic Precursors (e.g., 1,5-Diketones) Target Scaffold 3-Chloro-2-fluoro- 5-hydroxypyridine Ring Formation->Target Scaffold Condensation Reactions Functional Group Interconversion Substituted Pyridine Starting Material Functional Group Interconversion->Target Scaffold Sequential Modifications

Caption: High-level strategies for substituted pyridine synthesis.

Recommended Manufacturing Protocol

This section details a three-step process designed for large-scale production. All operations should be conducted in a controlled manufacturing environment by trained personnel equipped with appropriate Personal Protective Equipment (PPE).

Workflow Diagram

cluster_input Starting Material cluster_intermediates Intermediates A Step 1: Fluorination (S_NAr Halex) I1 3-Chloro-2-fluoro-5-nitropyridine A->I1 B Step 2: Reduction (Nitro to Amine) I2 5-Amino-3-chloro-2-fluoropyridine B->I2 C Step 3: Diazotization/Hydrolysis (Amine to Hydroxyl) D Final Product (Purification) C->D SM 2,3-Dichloro-5-nitropyridine SM->A I1->B I2->C

Caption: Recommended three-step synthesis workflow.

Step 1: Selective Fluorination of 2,3-Dichloro-5-nitropyridine

Principle: The electron-withdrawing nitro group and the ring nitrogen activate the C2 position for nucleophilic attack. A fluoride source, such as spray-dried potassium fluoride (KF) or cesium fluoride (CsF), displaces the C2-chloro substituent in a high-boiling polar aprotic solvent.[4] Using KF with a phase-transfer catalyst is a cost-effective approach for large-scale operations.

Protocol:

  • Reactor Setup: Charge a clean, dry, glass-lined reactor equipped with a mechanical stirrer, thermocouple, nitrogen inlet, and reflux condenser with 2,3-dichloro-5-nitropyridine (1.0 eq) and anhydrous dimethyl sulfoxide (DMSO, 5-10 volumes).

  • Reagent Addition: Add spray-dried potassium fluoride (KF, 1.5-2.5 eq) and a phase-transfer catalyst (e.g., tetraphenylphosphonium bromide, 0.05 eq).

  • Reaction: Heat the stirred mixture under a nitrogen atmosphere to 120-140°C.

  • Monitoring: Monitor the reaction progress by HPLC or GC-MS analysis of withdrawn aliquots until the starting material is consumed (typically 8-16 hours).

  • Work-up: Cool the reaction mixture to <50°C. Cautiously quench the reaction by slowly adding it to a separate vessel containing cold water (10-20 volumes). The product will precipitate.

  • Isolation: Filter the solid product, wash thoroughly with water to remove DMSO and inorganic salts, and then with a cold non-polar solvent (e.g., heptane) to remove non-polar impurities.

  • Drying: Dry the isolated solid, 3-chloro-2-fluoro-5-nitropyridine , under vacuum at 40-50°C to a constant weight.

Step 2: Reduction of 3-Chloro-2-fluoro-5-nitropyridine

Principle: The nitro group is selectively reduced to a primary amine using catalytic hydrogenation. This method is clean, high-yielding, and avoids the use of stoichiometric metal reductants, simplifying waste disposal.

Protocol:

  • Reactor Setup: Charge a hydrogenation reactor (Parr shaker or equivalent) with 3-chloro-2-fluoro-5-nitropyridine (1.0 eq), a suitable solvent (e.g., methanol, ethanol, or ethyl acetate, 10-15 volumes), and a palladium-on-carbon catalyst (5% Pd/C, 1-3 mol%).

  • Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas (H₂) to 50-60 psi.

  • Reaction: Stir the mixture vigorously at room temperature (20-25°C). The reaction is typically exothermic and may require cooling to maintain the temperature.

  • Monitoring: Monitor the reaction by hydrogen uptake and HPLC analysis. The reaction is complete when H₂ uptake ceases and the starting material is absent (typically 4-8 hours).

  • Work-up: Depressurize the reactor and purge with nitrogen. Filter the mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield crude 5-amino-3-chloro-2-fluoropyridine . This material is often of sufficient purity for the next step, or it can be recrystallized from a suitable solvent system (e.g., toluene/heptane).

Step 3: Diazotization and Hydrolysis to this compound

Principle: The primary aromatic amine is converted to a diazonium salt using sodium nitrite in a strong aqueous acid. The diazonium salt is thermally unstable and hydrolyzes in situ upon gentle heating to yield the desired phenol, releasing nitrogen gas.

Protocol:

  • Diazotization:

    • Charge a reactor with 5-amino-3-chloro-2-fluoropyridine (1.0 eq) and dilute sulfuric acid (e.g., 20-30% w/w H₂SO₄, 5-8 volumes).

    • Cool the stirred slurry to 0-5°C using a chiller.

    • Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in water (2-3 volumes).

    • Add the sodium nitrite solution dropwise to the amine slurry, maintaining the internal temperature at 0-5°C. A slight excess of nitrous acid should be maintained (test with starch-iodide paper).

  • Hydrolysis:

    • Once the addition is complete, stir for an additional 30 minutes at 0-5°C.

    • Slowly heat the reaction mixture to 50-70°C. Vigorous off-gassing (N₂) will occur. Control the heating rate to manage the effervescence.

  • Monitoring: Monitor the disappearance of the diazonium intermediate by HPLC. The reaction is complete when off-gassing ceases (typically 1-3 hours).

  • Work-up: Cool the reaction mixture to room temperature. Extract the product into a suitable organic solvent, such as ethyl acetate or methyl tert-butyl ether (MTBE) (3 x 5 volumes).

  • Purification: Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization or column chromatography to yield pure This compound .

Synthesis of Derivatives

The hydroxyl group of the final product serves as a versatile point for creating derivative libraries.

Protocol 3a: O-Alkylation (Williamson Ether Synthesis)
  • To a stirred solution of this compound (1.0 eq) in an anhydrous solvent like DMF or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 1.5 eq).

  • Add the desired alkyl halide (R-X, 1.1 eq).

  • Heat the mixture to 60-80°C and monitor by TLC or HPLC until the starting material is consumed.

  • Cool, quench with water, and extract the product with an organic solvent.

  • Purify via standard methods (crystallization or chromatography).

Protocol 3b: O-Acylation (Ester Formation)
  • Dissolve this compound (1.0 eq) in a suitable solvent like dichloromethane (DCM) or THF.

  • Add a base such as triethylamine (TEA, 1.2 eq) or pyridine.

  • Cool the mixture to 0°C and add the desired acyl chloride or anhydride (R-COCl, 1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC/HPLC).

  • Wash the reaction mixture with dilute acid, water, and brine.

  • Dry the organic layer and concentrate to yield the ester product, which can be further purified.

Data Summary and Analytical Characterization

StepKey ReagentsSolventTemp (°C)Time (h)Typical YieldPurity (HPLC)
1 2,3-dichloro-5-nitropyridine, KF, PTCDMSO120-1408-1685-95%>97%
2 3-chloro-2-fluoro-5-nitropyridine, H₂, Pd/CMethanol20-254-890-98%>98%
3 5-amino-3-chloro-2-fluoropyridine, NaNO₂, H₂SO₄Water0-5 → 50-702-475-85%>99%

Analytical Methods:

  • Reaction Monitoring: Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

  • Structural Confirmation: ¹H NMR, ¹³C NMR, and crucially, ¹⁹F NMR spectroscopy to confirm the presence and environment of the fluorine atom.

  • Purity Assessment: HPLC with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify impurities.

  • Identity Confirmation: Mass Spectrometry (MS) for molecular weight verification and Fourier-Transform Infrared (FT-IR) Spectroscopy for functional group analysis (O-H, N-O, C-F, C-Cl bonds).

Critical Safety Considerations

Handling halogenated and nitrated compounds on a large scale requires strict adherence to safety protocols.

  • Chemical Hazards:

    • Fluorinating Agents: Anhydrous potassium fluoride is toxic if inhaled or ingested. Handle in a well-ventilated area and avoid generating dust.[6]

    • Halogenated Pyridines: These compounds are generally toxic and irritants. Avoid skin and eye contact.[7]

    • Hydrogen Gas: Highly flammable and explosive. Use in a dedicated, rated hydrogenation area with appropriate monitoring and grounding.

    • Sodium Nitrite & Diazonium Salts: Sodium nitrite is a strong oxidizer and toxic. Diazonium salts can be explosive if allowed to dry. The protocol is designed for in situ consumption to mitigate this risk. Never isolate the diazonium intermediate.

  • Process Safety:

    • Exotherms: The fluorination and diazotization steps can be exothermic. Ensure adequate reactor cooling capacity and control the rate of reagent addition.

    • Gas Evolution: The hydrolysis of the diazonium salt produces a large volume of nitrogen gas. The reactor must be properly vented to avoid pressure buildup.

    • Waste Management: Aqueous and organic waste streams will contain hazardous materials. Segregate and dispose of waste according to institutional and environmental regulations.[6][8]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical splash goggles and a face shield are mandatory.[6][7]

    • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) are required. Double-gloving is recommended when handling concentrated reagents.[6]

    • Body Protection: Wear a flame-resistant lab coat. For large-scale transfers, a chemical-resistant apron is advised.

    • Respiratory Protection: Use in a well-ventilated fume hood. If there is a risk of dust or vapor inhalation, use an appropriate respirator.[7]

  • Emergency Response:

    • Ensure safety showers and eyewash stations are readily accessible.

    • In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes.[7][9]

    • In case of inhalation, move the affected person to fresh air and seek immediate medical attention.[7]

References

Application Notes and Protocols for the Functionalization of the Pyridine Ring in 3-Chloro-2-fluoro-5-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 3-chloro-2-fluoro-5-hydroxypyridine scaffold is a highly valuable building block in medicinal chemistry and materials science. The unique arrangement of its substituents—a halogen at C2 and C3, and a hydroxyl group at C5—offers a versatile platform for the synthesis of complex molecular architectures. The fluorine atom at the 2-position, in particular, serves as a highly reactive handle for nucleophilic aromatic substitution, while the chlorine at the 3-position and the C-H bonds at C4 and C6 provide additional sites for diverse functionalization strategies. This guide provides a comprehensive overview of the reactivity of this pyridine derivative and detailed protocols for its strategic functionalization, empowering researchers to unlock its full synthetic potential.

Understanding the Reactivity of the this compound Ring

The functionalization of the this compound ring is governed by the electronic properties of its substituents. The fluorine and chlorine atoms are electron-withdrawing, rendering the pyridine ring electron-deficient and susceptible to nucleophilic attack. Conversely, the hydroxyl group is an electron-donating group.

The reactivity of the different positions on the ring can be summarized as follows:

  • C2-Position (Fluoro-substituted): This is the most activated position for Nucleophilic Aromatic Substitution (SNAr) . The high electronegativity of the fluorine atom makes it an excellent leaving group in SNAr reactions. The reaction of 2-fluoropyridine with sodium ethoxide in ethanol is reported to be 320 times faster than the reaction of 2-chloropyridine, highlighting the enhanced reactivity of the C-F bond in this context.[1]

  • C3-Position (Chloro-substituted): While less reactive than the C2-fluoro position in SNAr, the C3-chloro substituent is an excellent handle for metal-catalyzed cross-coupling reactions .

  • C4 and C6-Positions (C-H bonds): These positions are susceptible to electrophilic aromatic substitution (EAS) , although the electron-withdrawing nature of the halogens can make these reactions challenging. Additionally, under specific conditions, direct C-H functionalization is possible.

  • C5-Position (Hydroxyl group): The hydroxyl group can be derivatized (e.g., O-alkylation, O-acylation) or used to direct ortho-lithiation. Its acidic proton may require protection in certain reactions.

G

Strategic Functionalization Pathways

The selective functionalization of this compound can be achieved by carefully choosing the reaction conditions and reagents. The following sections outline key synthetic strategies with detailed protocols.

Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

The displacement of the fluorine atom at C2 is the most facile transformation for this scaffold. A wide range of nucleophiles can be employed to introduce diverse functionalities.

Core Principle: The electron-deficient pyridine ring, further activated by the halogens, facilitates the addition of a nucleophile to form a Meisenheimer complex, followed by the elimination of the fluoride ion.

SNAr_Mechanism Start This compound + Nu- Intermediate Meisenheimer Complex (stabilized by N and EWGs) Start->Intermediate Nucleophilic Attack Product 2-substituted-3-chloro-5-hydroxypyridine + F- Intermediate->Product Fluoride Elimination

Protocol 1: O-Arylation/Alkylation at C2

This protocol describes the reaction with oxygen nucleophiles, such as phenols and alcohols, to form diaryl ethers or alkyl aryl ethers.

ParameterValue
Substrate This compound (1.0 eq)
Nucleophile Alcohol or Phenol (1.2 eq)
Base NaH (1.5 eq) or K₂CO₃ (2.0 eq)
Solvent Anhydrous DMF or DMSO
Temperature 80-120 °C
Time 4-12 h

Step-by-Step Methodology:

  • To a stirred solution of the alcohol or phenol in anhydrous DMF, add NaH portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add a solution of this compound in anhydrous DMF.

  • Heat the reaction mixture to the desired temperature and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated NH₄Cl solution.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: N-Arylation/Alkylation at C2

This protocol details the introduction of nitrogen nucleophiles, such as primary and secondary amines.

ParameterValue
Substrate This compound (1.0 eq)
Nucleophile Primary or Secondary Amine (1.5 eq)
Base K₂CO₃ (2.0 eq) or DIPEA (3.0 eq)
Solvent DMSO or NMP
Temperature 100-150 °C
Time 12-24 h

Step-by-Step Methodology:

  • In a sealed tube, combine this compound, the amine, and the base in the chosen solvent.

  • Heat the mixture to the specified temperature with vigorous stirring.

  • Monitor the reaction progress by LC-MS.

  • After completion, cool the mixture to room temperature and dilute with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the residue by flash chromatography.

Metal-Catalyzed Cross-Coupling Reactions at the C3-Position

The chlorine atom at the C3 position serves as a versatile handle for various palladium-catalyzed cross-coupling reactions to form C-C, C-N, and C-O bonds.

A. Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful tool for constructing biaryl or heteroaryl-aryl structures.[2][3][4]

Core Principle: A palladium catalyst facilitates the reaction between the organohalide (this compound) and an organoboron reagent. The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.[2]

Suzuki_Coupling

Protocol 3: Suzuki-Miyaura Coupling

ParameterValue
Substrate This compound (1.0 eq)
Coupling Partner Arylboronic acid or ester (1.5 eq)
Catalyst Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (3 mol%)
Base K₂CO₃ (2.0 eq) or Cs₂CO₃ (2.0 eq)
Solvent 1,4-Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O (4:1:1)
Temperature 90-110 °C
Time 6-18 h

Step-by-Step Methodology:

  • To a degassed mixture of the solvent, add this compound, the boronic acid/ester, the base, and the palladium catalyst.

  • Heat the reaction mixture under an inert atmosphere (e.g., Argon or Nitrogen) at the specified temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture, dilute with water, and extract with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

B. Buchwald-Hartwig Amination for C-N Bond Formation

This reaction is a cornerstone for the synthesis of arylamines from aryl halides.[5][6][7][8][9]

Core Principle: A palladium catalyst, in combination with a suitable phosphine ligand and a strong base, facilitates the coupling of an amine with the aryl halide.[7][9]

Protocol 4: Buchwald-Hartwig Amination

ParameterValue
Substrate This compound (1.0 eq)
Coupling Partner Primary or Secondary Amine (1.2 eq)
Catalyst Pd₂(dba)₃ (2 mol%)
Ligand XPhos or SPhos (4 mol%)
Base NaOtBu (1.5 eq) or K₃PO₄ (2.0 eq)
Solvent Toluene or 1,4-Dioxane
Temperature 80-110 °C
Time 8-24 h

Step-by-Step Methodology:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium catalyst, ligand, and base.

  • Add the this compound and the amine, followed by the anhydrous, degassed solvent.

  • Seal the tube and heat the mixture with stirring.

  • Monitor the reaction's progress by LC-MS.

  • Upon completion, cool the reaction, dilute with a suitable solvent, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Electrophilic Aromatic Substitution (EAS)

While the pyridine ring is generally deactivated towards electrophilic attack, functionalization at the C4 and C6 positions is achievable under specific conditions. The hydroxyl group at C5 is an ortho-, para-director, but the electronic deactivation by the halogens makes these reactions less favorable than on a simple phenol.

Protocol 5: Nitration

Nitration introduces a nitro group, which can be a versatile handle for further transformations (e.g., reduction to an amine).

ParameterValue
Substrate This compound (1.0 eq)
Reagent Fuming HNO₃ / Concentrated H₂SO₄
Temperature 0 °C to room temperature
Time 2-6 h

Step-by-Step Methodology:

  • Carefully add this compound to a pre-cooled (0 °C) mixture of fuming nitric acid and concentrated sulfuric acid.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, pour the mixture onto crushed ice and neutralize carefully with a saturated solution of NaHCO₃.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry, and concentrate to afford the crude product, which can be purified by crystallization or chromatography.

Vicarious Nucleophilic Substitution (VNS) for C-H Functionalization

VNS allows for the formal substitution of a hydrogen atom in an electron-deficient aromatic ring with a carbanion bearing a leaving group.[10][11][12] This method can be a powerful tool for introducing alkyl groups at positions ortho or para to an activating group.

Core Principle: A carbanion with a leaving group at the α-position adds to the electron-deficient ring. Subsequent base-induced β-elimination of the leaving group and a proton from the ring restores aromaticity.[10][11]

Protocol 6: Alkylation via VNS

ParameterValue
Substrate This compound (1.0 eq)
Reagent Carbanion precursor (e.g., chloromethyl phenyl sulfone) (1.5 eq)
Base t-BuOK or NaOH/DMSO
Solvent Anhydrous THF or DMSO
Temperature -78 °C to room temperature
Time 1-4 h

Step-by-Step Methodology:

  • To a solution of the carbanion precursor in the chosen solvent at low temperature (-78 °C), add the strong base.

  • Stir the mixture for 30 minutes to generate the carbanion.

  • Add a solution of this compound.

  • Allow the reaction to proceed at low temperature, then gradually warm to room temperature.

  • Monitor the reaction by TLC.

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Extract the product, dry the organic phase, and concentrate.

  • Purify by column chromatography.

Hydroxyl Group Protection

For reactions that are incompatible with a free hydroxyl group (e.g., those involving strongly basic or organometallic reagents), protection is necessary. Common protecting groups include silyl ethers (e.g., TBDMS) or benzyl ethers.

Protocol 7: Protection of the Hydroxyl Group as a TBDMS Ether

ParameterValue
Substrate This compound (1.0 eq)
Reagent TBDMS-Cl (1.2 eq)
Base Imidazole (2.0 eq)
Solvent Anhydrous DMF
Temperature Room temperature
Time 2-4 h

Step-by-Step Methodology:

  • Dissolve this compound, TBDMS-Cl, and imidazole in anhydrous DMF.

  • Stir the mixture at room temperature and monitor by TLC.

  • Upon completion, dilute with water and extract with diethyl ether.

  • Wash the organic layer with water and brine, dry over MgSO₄, and concentrate.

  • The crude product can often be used without further purification.

Conclusion

The this compound scaffold offers multiple avenues for selective functionalization. By leveraging the differential reactivity of the C-F, C-Cl, and C-H bonds, as well as the directing and reactive nature of the hydroxyl group, a vast array of complex molecules can be accessed. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this versatile building block. Careful consideration of the electronic effects of the substituents and the choice of reaction conditions are paramount to achieving the desired synthetic outcomes.

References

Troubleshooting & Optimization

improving the yield of 3-chloro-2-fluoro-5-hydroxypyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to troubleshooting and . As a Senior Application Scientist, my goal is to blend deep technical knowledge with practical, field-tested insights to help you navigate the complexities of this synthesis.

Overview of a Common Synthetic Pathway

The synthesis of 3-chloro-2-fluoro-5-hydroxypyridine is a multi-step process where yield can be impacted at several critical junctures. A frequently employed strategy involves the transformation of an amino-substituted pyridine precursor. The amino group is converted into a diazonium salt, which is a versatile intermediate that can then be hydrolyzed to the desired hydroxyl group.

A key precursor for this process is 3-amino-2-chloro-5-fluoropyridine. The overall transformation relies on a diazotization-hydrolysis sequence, a variant of the Sandmeyer reaction.[1][2]

Synthesis_Workflow cluster_start Starting Material cluster_process Core Process cluster_end Final Product A 3-Amino-2-chloro-5-fluoropyridine B Diazotization (NaNO₂, H₂SO₄, 0-5 °C) A->B Step 1 C Aryl Diazonium Salt (Intermediate) B->C D Hydrolysis (Heat, H₂O) C->D E This compound D->E Step 2

Caption: General workflow for synthesizing this compound.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues that can arise during the synthesis, providing both the cause and the solution, grounded in chemical principles.

Q1: My overall yield is critically low after the final hydrolysis step. Where should I focus my optimization efforts?

Low overall yield typically points to issues in the two-step diazotization and hydrolysis process. The aryl diazonium salt intermediate is notoriously unstable and prone to decomposition or side reactions if not handled under precise conditions.[3]

  • Primary Suspect: Diazotization Temperature. The formation of the diazonium salt from the aromatic amine using sodium nitrite and a strong acid (like sulfuric acid) is highly exothermic. The temperature must be strictly maintained between 0-5 °C.[4] Temperatures above this range lead to rapid decomposition of the diazonium salt, often resulting in the formation of tar and other impurities.

  • Secondary Suspect: Hydrolysis Conditions. The conversion of the diazonium salt to the final hydroxyl product requires thermal energy. However, heating must be controlled. Heating the solution too rapidly or to an excessively high temperature can favor side reactions over the desired hydrolysis. A gradual increase in temperature is often recommended.[4]

Q2: I'm observing significant tar formation and a dark-colored reaction mixture. What is the cause and how can I prevent it?

This is a classic sign of diazonium salt decomposition and subsequent radical side reactions. The aryl radical formed during decomposition can react with other species in the mixture, leading to polymeric byproducts (tar).

  • Solution 1: Re-verify Temperature Control. Use an ice/salt bath to ensure the temperature does not exceed 5 °C during the dropwise addition of sodium nitrite solution.[4]

  • Solution 2: Control Reagent Addition. Add the sodium nitrite solution slowly and sub-surface if possible to ensure immediate reaction and prevent localized "hot spots" where the temperature can spike.

  • Solution 3: Ensure Strong Acidic Conditions. The reaction must be kept under strongly acidic conditions to stabilize the diazonium salt and prevent premature coupling reactions.

Troubleshooting_Tree Low Yield / Tarring Low Yield / Tarring Check Diazotization Check Diazotization Low Yield / Tarring->Check Diazotization Check Hydrolysis Check Hydrolysis Low Yield / Tarring->Check Hydrolysis Temp > 5°C? Temp > 5°C? Check Diazotization->Temp > 5°C? Heating Profile? Heating Profile? Check Hydrolysis->Heating Profile? Slow NaNO₂ Addition? Slow NaNO₂ Addition? Temp > 5°C?->Slow NaNO₂ Addition? No Improve Cooling Improve Cooling Temp > 5°C?->Improve Cooling Yes Acid Conc. OK? Acid Conc. OK? Slow NaNO₂ Addition?->Acid Conc. OK? Yes Adjust Addition Rate Adjust Addition Rate Slow NaNO₂ Addition?->Adjust Addition Rate No Use Gradual Heating Use Gradual Heating Heating Profile?->Use Gradual Heating Too Fast

Caption: Decision tree for troubleshooting low yield and tar formation.

Q3: The fluorination of a precursor like 2,3-dichloropyridine (a Halex reaction) is inefficient. How can I drive it to completion?

If you are using a halogen exchange (Halex) reaction to introduce the fluorine atom at an earlier stage, several factors are critical.

  • Fluoride Source Activity: Cesium fluoride (CsF) is often more effective than potassium fluoride (KF) due to its higher solubility in aprotic polar solvents, but it is more expensive.[5] If using KF, ensure it is anhydrous and finely powdered. Spray-dried KF is often recommended for its high surface area.

  • Solvent Choice: Aprotic polar solvents like DMSO or DMF are typically required to solubilize the fluoride salt and facilitate the nucleophilic aromatic substitution.[4][5] Ensure the solvent is anhydrous, as water can deactivate the fluoride source.

  • Temperature: These reactions often require high temperatures (e.g., 110-150 °C) to proceed at a reasonable rate.[4][5] Monitor the reaction by TLC or GC to determine the optimal reaction time and temperature for your specific substrate.

Q4: My final product is difficult to purify. What are the likely impurities and what is the best purification strategy?

The primary impurities are often unreacted starting material, byproducts from diazonium salt decomposition, and potentially regioisomers if the starting material was not pure.

  • Workup: After hydrolysis, the reaction is typically cooled and the pH is carefully adjusted to precipitate the product.[4] Neutralizing with a base like sodium hydroxide solution must be done cautiously while cooling to avoid degrading the product.

  • Extraction: Once the pH is adjusted, the product can be extracted into an organic solvent like ethyl acetate. Washing the organic layer with water and then brine is a standard procedure to remove inorganic salts and residual acid/base.[5]

  • Purification: Column chromatography on silica gel is an effective method for final purification.[6] A solvent system such as a mixture of methylene chloride and hexane has been reported to be effective.[6] The appropriate eluent can be determined by thin-layer chromatography (TLC).

Key Experimental Protocol: Diazotization and Hydrolysis

This protocol outlines the critical conversion of 3-amino-2-chloro-5-fluoropyridine to the target compound.

Materials:

  • 3-Amino-2-chloro-5-fluoropyridine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Deionized Water

  • Ice

  • Sodium Hydroxide (NaOH) solution

  • Ethyl Acetate

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 3-amino-2-chloro-5-fluoropyridine and a sulfuric acid solution.

  • Cooling: Cool the reaction vessel to 0-5 °C using an ice-salt bath. It is critical that the internal temperature does not rise above 5 °C during the next step.

  • Diazotization: Prepare a solution of sodium nitrite in water. Add this solution dropwise to the stirred reaction mixture via the dropping funnel over 1-2 hours, ensuring the temperature remains at 0-5 °C.[4]

  • Stirring: After the addition is complete, continue to stir the mixture at 0-5 °C for an additional 2 hours.[4]

  • Hydrolysis: Slowly and carefully heat the reaction mixture. A common protocol is to allow it to warm to room temperature, then heat to 40 °C for 1 hour, and finally increase to 60 °C until gas evolution ceases (indicating the reaction is complete).[4]

  • Workup: Cool the mixture back down to 0-5 °C. Carefully adjust the pH to ~7.5 by the slow addition of a sodium hydroxide solution, ensuring the temperature does not exceed 40 °C.

  • Isolation: Filter the resulting precipitate, wash the filter cake with cold water, and dry under vacuum to obtain the crude product.

  • Purification: The crude solid can be further purified by recrystallization or silica gel column chromatography as needed.

Data Summary Tables

Table 1: Critical Reaction Parameters

ParameterStepRecommended ConditionRationale
Temperature Diazotization0-5 °CPrevents premature decomposition of the unstable diazonium salt.[4]
Temperature HydrolysisGradual heating to 60 °CControlled decomposition of the diazonium salt to favor hydrolysis over side reactions.[4]
Reagent Ratio DiazotizationSlight excess of NaNO₂Ensures complete conversion of the starting amine.
Solvent Halex FluorinationAnhydrous DMSO, DMFSolubilizes fluoride salts and facilitates SNAr reaction.[4][5]

Table 2: Troubleshooting Summary

SymptomPotential CauseRecommended Solution
Low Yield Incomplete diazotizationEnsure temperature is maintained at 0-5 °C; use a slight excess of NaNO₂.
Tar Formation Diazonium salt decompositionImprove cooling during NaNO₂ addition; ensure slow, controlled addition.
Incomplete Hydrolysis Insufficient heatingEnsure final reaction temperature (e.g., 60 °C) is reached and maintained until N₂ evolution stops.[4]
Poor Halex Conversion Inactive fluoride sourceUse spray-dried KF or CsF; ensure anhydrous conditions.[5]

References

Technical Support Center: Chromatographic Purification of 3-Chloro-2-fluoro-5-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of 3-chloro-2-fluoro-5-hydroxypyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to challenges encountered during the column chromatography purification of this and structurally similar halogenated hydroxypyridines.

Introduction to the Molecule and Its Challenges

This compound is a key intermediate in pharmaceutical and agrochemical synthesis.[1] Its structure, featuring a basic pyridine nitrogen, an acidic hydroxyl group, and electron-withdrawing halogens, presents a unique set of challenges for chromatographic purification. The primary difficulty arises from the basicity of the pyridine nitrogen, which can interact strongly with acidic silanol groups on the surface of standard silica gel stationary phases.[2][3] This interaction often leads to significant peak tailing, poor resolution, and in some cases, irreversible adsorption of the compound to the column.[2][3]

Understanding the physicochemical properties of this compound is the first step in developing a successful purification strategy.

PropertyValue/InformationSignificance for Chromatography
Molecular Formula C₅H₃ClFNO---
Molecular Weight 147.54 g/mol Affects diffusion and loading capacity.
Physical Form SolidThe sample will need to be dissolved in a suitable solvent for loading.
Predicted pKa 8.25 ± 0.10Indicates the compound is a weak base. The pyridine nitrogen will be protonated at acidic pH, and the hydroxyl group will be deprotonated at basic pH. This is a critical parameter for pH manipulation in both normal and reversed-phase chromatography.[4]
Solubility Soluble in many organic solventsWide range of potential mobile phases and sample loading solvents.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing severe peak tailing with my this compound purification on a standard silica gel column?

A1: Peak tailing is the most common issue when purifying pyridine derivatives on silica gel.[2][5] It is primarily caused by the strong interaction between the basic nitrogen atom of your pyridine ring and the acidic residual silanol groups (Si-OH) on the silica surface.[2] This creates a secondary, strong retention mechanism in addition to the desired polar interactions, causing a portion of the analyte molecules to lag behind, resulting in an asymmetrical peak. Other contributing factors can include column overload or a mismatch between your sample solvent and the mobile phase.[2][6]

Q2: I have very low recovery of my compound after column chromatography. Where is it going?

A2: Low recovery is often linked to the same issue that causes peak tailing: strong, sometimes irreversible, binding to the stationary phase.[3] If the interaction with acidic sites on the silica is strong enough, a portion of your compound may not elute from the column under your current conditions. It is also possible that the compound is degrading on the acidic silica surface, although this is less common for relatively stable molecules like halogenated pyridines.

Q3: My compound is eluting very quickly with the solvent front in reversed-phase HPLC, giving no separation. How can I increase its retention?

A3: this compound is a polar molecule. In reversed-phase chromatography (e.g., with a C18 column), which separates compounds based on hydrophobicity, polar compounds have weak interactions with the non-polar stationary phase and are eluted quickly by polar mobile phases (like water/acetonitrile or water/methanol).[3] To increase retention, you need to enhance its interaction with the stationary phase. This can be achieved by adjusting the mobile phase pH to suppress the ionization of the hydroxyl group, making the molecule less polar.

Q4: Can I use a gradient elution for my purification?

A4: Yes, gradient elution is an excellent strategy, particularly when dealing with a mixture containing impurities of widely different polarities. Starting with a less polar mobile phase and gradually increasing its polarity can help to first elute non-polar impurities, followed by your target compound with a good peak shape, and finally, wash off any strongly retained polar impurities. This is applicable to both normal-phase and reversed-phase chromatography.

Troubleshooting Guide

This section provides a systematic approach to resolving common issues during the purification of this compound.

Problem 1: Severe Peak Tailing in Normal-Phase Chromatography

Detailed Steps:

  • Rule out Column Overload: Before making chemical changes, ensure you are not simply overloading the column. Reduce the amount of crude material loaded by half and see if the peak shape improves. Overloading can saturate the stationary phase, leading to tailing.[5]

  • Mobile Phase Modification with a Basic Additive: This is the most common and effective solution. Adding a small amount of a competing base to your mobile phase will neutralize the acidic silanol sites on the silica gel.

    • Protocol: Add 0.1% to 1% of triethylamine (TEA) or even pyridine to your mobile phase mixture (e.g., hexane/ethyl acetate). The amine additive will preferentially bind to the active silanol sites, effectively shielding your target molecule from these strong interactions.[2][7]

    • Causality: By masking the acidic sites, you promote a single, predictable retention mechanism based on polarity, which results in a more symmetrical (Gaussian) peak shape.

  • Change of Stationary Phase: If mobile phase additives are not sufficient or desirable (e.g., if they interfere with post-column analysis), consider a different stationary phase.

    • Base-Deactivated Silica: Use a commercially available end-capped or base-deactivated silica gel. These stationary phases have fewer accessible silanol groups, inherently reducing the likelihood of strong acid-base interactions.[8]

    • Alumina: Switching to a basic or neutral alumina column can be a very effective alternative. Alumina does not have the strong acidic character of silica and often provides excellent peak shape for basic compounds.

Problem 2: Poor Resolution and Co-eluting Impurities

Detailed Steps:

  • Optimize Mobile Phase Polarity: The resolving power of your system is highly dependent on the mobile phase.

    • Protocol: Run a series of TLC plates with different solvent systems and ratios (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol). The ideal system is one that gives your target compound an Rf value between 0.2 and 0.4 and shows the greatest separation from its nearest impurities.

    • Causality: Fine-tuning the eluent strength (polarity) alters the partitioning of the analytes between the stationary and mobile phases. A weaker (less polar) mobile phase will increase retention times and can often improve the separation between closely eluting compounds.

  • Change Solvent Selectivity: If adjusting polarity isn't enough, change the nature of the solvents.

    • Protocol: If you are using a Hexane/Ethyl Acetate system, try switching to a Dichloromethane/Methanol or a Toluene/Acetone system.

    • Causality: Different solvents interact with analytes through different mechanisms (e.g., hydrogen bonding, dipole-dipole interactions). Changing the solvent system can alter the elution order and improve the separation of compounds that have similar polarities but different functional groups.

  • Implement Gradient Elution: For complex mixtures, an isocratic (constant mobile phase composition) elution may not be able to separate all components effectively.

    • Protocol: Start with a low polarity mobile phase (e.g., 95:5 Hexane/EtOAc) and gradually increase the proportion of the more polar solvent. This can be done in a stepwise fashion for flash chromatography.

    • Causality: A gradient elution ensures that weakly retained compounds are well-separated at the beginning of the run, while strongly retained compounds are eluted more quickly and with better peak shape later in the run.

Experimental Protocols

Protocol 1: Recommended Starting Conditions for Normal-Phase Flash Chromatography

This protocol is a robust starting point for the purification of gram-scale quantities of crude this compound.

  • Stationary Phase Selection:

    • Standard: Silica gel, 230-400 mesh.

    • Optimized: Base-deactivated silica gel is highly recommended to pre-emptively address peak tailing.

  • Mobile Phase Preparation:

    • Prepare a stock solution of 90:10 (v/v) Hexane/Ethyl Acetate.

    • To this stock, add Triethylamine (TEA) to a final concentration of 0.5%. For example, to 1 liter of mobile phase, add 5 mL of TEA. Mix thoroughly.

  • Sample Preparation and Loading:

    • Dissolve the crude material in a minimal amount of dichloromethane or the mobile phase.

    • Alternatively, for less soluble materials, perform a "dry loading": adsorb the crude product (dissolved in a volatile solvent like dichloromethane or acetone) onto a small amount of silica gel. Evaporate the solvent completely, and load the resulting dry powder onto the top of the column. This technique often results in sharper bands and better separation.

  • Column Packing and Elution:

    • Pack the column with the chosen stationary phase using the prepared mobile phase.

    • Load the sample onto the column.

    • Begin elution with the mobile phase, collecting fractions. If the compound's Rf is too low, you can gradually increase the polarity (e.g., to 80:20 Hexane/EtOAc + 0.5% TEA).

  • Fraction Analysis:

    • Monitor the elution of your compound by TLC. Combine fractions containing the pure product.

    • Evaporate the solvent under reduced pressure to obtain the purified this compound. Note that removing the final traces of TEA may require high vacuum.

Protocol 2: Method Development for Reversed-Phase HPLC

This protocol is for analytical-scale separation or for developing a method for preparative reversed-phase purification.

  • Column Selection:

    • A C18 column is a standard starting point. For potentially better peak shape with basic compounds, consider a polar-embedded or a modern base-deactivated C18 column.

  • Mobile Phase Preparation:

    • Mobile Phase A: Water with 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA).

    • Mobile Phase B: Acetonitrile or Methanol with the same concentration of the same acid.

    • Causality: The acidic modifier serves two purposes: it protonates the pyridine nitrogen, ensuring it is in a single ionic state, and it protonates residual silanols on the stationary phase, reducing peak tailing.[2]

  • Initial Gradient Method:

    • Flow Rate: 1.0 mL/min (for a standard 4.6 mm ID analytical column).

    • Detection: UV, typically between 254-270 nm.

    • Gradient: Start with 5-10% B for 2 minutes, ramp to 95% B over 10-15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

  • Method Optimization:

    • Based on the results of the initial gradient, adjust the gradient slope or switch to an isocratic method to optimize the resolution around your target peak. If retention is poor, a shallower gradient or a lower starting percentage of organic solvent (B) may be needed.

References

Technical Support Center: Synthesis of 3-Chloro-2-fluoro-5-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-chloro-2-fluoro-5-hydroxypyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a particular focus on identifying and mitigating the formation of common side products. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the successful and efficient synthesis of your target compound.

I. Overview of Synthetic Strategy & Key Challenges

The synthesis of this compound typically proceeds through a multi-step pathway, often starting from a substituted pyridine precursor. A common route involves the fluorination of a corresponding 2-chloropyridine derivative, followed by demethylation of a methoxy-protected phenol. While seemingly straightforward, this synthesis is often complicated by the formation of several side products that can be challenging to separate from the desired product.

The primary challenges in this synthesis include:

  • Regioselectivity of Fluorination: Achieving selective fluorination at the C2 position without affecting other positions on the pyridine ring.

  • Incomplete Reactions: Ensuring complete conversion at each step to minimize starting material carryover.

  • Side Product Formation: Preventing the formation of isomers, over-fluorinated products, and products from undesired cleavage or rearrangement.

  • Purification: Developing effective purification strategies to isolate the target compound with high purity.

II. Troubleshooting Guide: Side Product Formation

This section addresses the most common side products encountered during the synthesis of this compound and provides actionable troubleshooting steps.

FAQ 1: I am observing a significant amount of an isomer, 2-chloro-3-fluoro-5-hydroxypyridine, in my final product. What is the likely cause and how can I prevent it?

Answer: The formation of the 2-chloro-3-fluoro isomer is a common issue arising from a lack of regioselectivity during the fluorination step. This typically occurs when using harsh fluorinating agents or non-optimal reaction conditions.

Root Cause Analysis:

  • Fluorinating Agent: The choice of fluorinating agent is critical. Strong, non-selective fluorinating agents can lead to a mixture of isomers.

  • Reaction Temperature: Higher temperatures can decrease the selectivity of the fluorination reaction.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the regioselectivity.

Troubleshooting & Mitigation Strategies:

  • Optimize Fluorinating Agent: Consider using a milder and more selective fluorinating agent. For the conversion of a 2,3-dichloropyridine precursor, reagents like Cesium Fluoride (CsF) in a polar aprotic solvent such as DMSO are often effective.[1]

  • Control Reaction Temperature: Maintain a consistent and optimized temperature. For many fluorination reactions on pyridine rings, a temperature range of 100-120°C is a good starting point, but empirical optimization is necessary.

  • Solvent Selection: Use a high-boiling, polar aprotic solvent like DMSO or N-Methyl-2-pyrrolidone (NMP) to facilitate the nucleophilic aromatic substitution (SNAr) reaction while maintaining good temperature control.

FAQ 2: My final product is contaminated with a di-fluoro species. How can I minimize this over-fluorination?

Answer: The formation of di-fluoro pyridines indicates that the fluorination reaction is too aggressive or has proceeded for too long.

Root Cause Analysis:

  • Stoichiometry of Fluorinating Agent: An excess of the fluorinating agent is a primary cause of over-fluorination.

  • Reaction Time: Prolonged reaction times can lead to the fluorination of other positions on the ring.

Troubleshooting & Mitigation Strategies:

  • Precise Stoichiometry: Carefully control the molar equivalents of the fluorinating agent. Start with a slight excess (e.g., 1.1-1.2 equivalents) and adjust based on reaction monitoring.

  • Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC, GC-MS, or HPLC. Quench the reaction as soon as the starting material is consumed to prevent further fluorination.

FAQ 3: After the demethylation step, I am seeing a significant amount of the starting material, 3-chloro-2-fluoro-5-methoxypyridine. What are the common reasons for incomplete demethylation?

Answer: Incomplete demethylation is a frequent issue and can often be resolved by optimizing the reaction conditions and choice of reagent.

Root Cause Analysis:

  • Demethylating Agent: The strength and suitability of the demethylating agent are crucial. Common reagents include strong acids (HBr, HI) or nucleophilic reagents.

  • Reaction Temperature and Time: Insufficient temperature or reaction time will lead to incomplete conversion.

Troubleshooting & Mitigation Strategies:

  • Choice of Demethylating Agent: For methoxypyridines, nucleophilic demethylation can be effective. Reagents like sodium trimethylsilanethiolate have been shown to demethylate methoxypyridines efficiently.[2] Strong protic acids are also an option, but may lead to other side reactions.

  • Optimize Reaction Conditions: Ensure the reaction is heated sufficiently and for an adequate duration. For many demethylation reactions, refluxing conditions are necessary. Monitor the reaction progress to determine the optimal reaction time.

III. Experimental Protocols

The following protocols provide a general framework. Researchers should optimize these conditions for their specific setup and scale.

Protocol 1: Synthesis of 3-chloro-2-fluoro-5-methoxypyridine

This protocol outlines a general method for the fluorination of a dichloromethoxy-pyridine precursor.

Materials:

  • 2,3-dichloro-5-methoxypyridine

  • Cesium Fluoride (CsF)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Ethyl Acetate

  • Brine solution

  • Anhydrous Sodium Sulfate

Procedure:

  • To a solution of 2,3-dichloro-5-methoxypyridine in anhydrous DMSO, add CsF (2.0 equivalents).

  • Heat the reaction mixture to 110°C and stir for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with ice water.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Demethylation to this compound

This protocol describes a general procedure for the demethylation of the methoxy intermediate.

Materials:

  • 3-chloro-2-fluoro-5-methoxypyridine

  • Sodium trimethylsilanethiolate (NaSSiMe3)

  • 1,3-dimethyl-2-imidazolidinone (DMI)

  • Hydrochloric Acid (1N)

  • Ethyl Acetate

  • Brine solution

  • Anhydrous Sodium Sulfate

Procedure:

  • Dissolve 3-chloro-2-fluoro-5-methoxypyridine in DMI.

  • Add sodium trimethylsilanethiolate (1.5-2.5 equivalents).

  • Heat the mixture to 120-180°C and stir for 4-8 hours.[2]

  • Monitor the reaction by TLC or HPLC.

  • After completion, cool the reaction mixture and carefully quench with water.

  • Acidify the aqueous layer with 1N HCl to a pH of ~5-6.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

IV. Data Summary & Visualization

Table 1: Troubleshooting Common Side Products
Side ProductPotential Cause(s)Recommended Action(s)
Isomeric Impurities (e.g., 2-chloro-3-fluoro-5-hydroxypyridine) - Non-selective fluorinating agent- High reaction temperature- Use a milder fluorinating agent (e.g., CsF)- Optimize and carefully control the reaction temperature
Di-fluorinated Byproducts - Excess fluorinating agent- Prolonged reaction time- Use precise stoichiometry of the fluorinating agent- Monitor the reaction closely and quench upon completion
Unreacted Starting Material (incomplete demethylation) - Inefficient demethylating agent- Insufficient reaction temperature or time- Use a more effective demethylating agent (e.g., NaSSiMe3)- Increase reaction temperature and/or time, with careful monitoring
Decomposition Products - Harsh reaction conditions (acid/base, temperature)- Use milder reagents and conditions- Ensure an inert atmosphere if reagents are air/moisture sensitive
Diagram 1: Synthetic Pathway and Side Product Formation

The following diagram illustrates the primary synthetic route and the points at which common side products can arise.

Synthesis_Pathway cluster_start Starting Material cluster_step1 Step 1: Fluorination cluster_step2 Step 2: Demethylation cluster_side_products Side Products A 2,3-dichloro-5- methoxypyridine B 3-chloro-2-fluoro-5- methoxypyridine A->B CsF, DMSO 110°C SP1 2-chloro-3-fluoro-5- methoxypyridine (Isomer) A->SP1 Poor Regioselectivity C 3-chloro-2-fluoro-5- hydroxypyridine (Target Product) B->C NaSSiMe3, DMI 120-180°C SP2 Di-fluorinated product B->SP2 Over-fluorination SP3 Unreacted 3-chloro-2-fluoro-5- methoxypyridine B->SP3 Incomplete Demethylation

Caption: Synthetic route and key side product formation points.

V. Conclusion

The synthesis of this compound, while presenting several challenges, can be successfully achieved through careful control of reaction conditions and a thorough understanding of potential side reactions. By implementing the troubleshooting strategies and protocols outlined in this guide, researchers can significantly improve the yield and purity of their final product.

References

Technical Support Center: Troubleshooting Failed Suzuki Coupling with 3-chloro-2-fluoro-5-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals encountering challenges with the coupling of 3-chloro-2-fluoro-5-hydroxypyridine. This substrate presents a unique combination of features—a less reactive aryl chloride, an acidic hydroxyl group, and a potentially coordinating pyridine nitrogen—that can lead to reaction failure or low yields. This document provides in-depth, field-proven insights to diagnose and resolve these issues effectively.

Initial Troubleshooting Workflow

Before diving into specific FAQs, it's crucial to systematically diagnose the problem. The workflow below outlines the primary checkpoints for a failed reaction. Start by verifying the integrity of your reagents and setup, then move to targeted experimental modifications.

Troubleshooting_Workflow Initial Diagnostic Workflow for Failed Suzuki Coupling cluster_0 Step 1: Foundational Checks cluster_1 Step 2: Substrate-Specific Issues cluster_2 Step 3: Catalyst System Optimization Start Reaction Failed (No Product / Low Yield) Reagents Verify Reagent Quality & Purity - Boronic Acid (fresh?) - Pd Catalyst (active?) - Base (anhydrous?) - Solvent (degassed?) Start->Reagents Setup Check Reaction Setup - Inert Atmosphere (N2/Ar) - Effective Stirring - Correct Temperature Reagents->Setup ProtectOH Problem: -OH Interference? Solution: Protect Hydroxyl Group (e.g., TBDMS, MOM) Setup->ProtectOH If starting materials are intact BoronicAcid Problem: Boronic Acid Decomposition? Solution: Use MIDA boronate or fresh boronic acid Setup->BoronicAcid If boronic acid side products (homocoupling, protodeboronation) are observed Ligand Screen Bulky, Electron-Rich Ligands (XPhos, SPhos, RuPhos) ProtectOH->Ligand BoronicAcid->Ligand Base Optimize Base (K3PO4, Cs2CO3) Ligand->Base Solvent Vary Solvent System (Dioxane/H2O, Toluene) Base->Solvent

Caption: Initial Diagnostic Workflow for Failed Suzuki Coupling.

Frequently Asked Questions (FAQs)

Section 1: Reaction Failure & Low Conversion
Q1: My reaction shows no product formation. What are the most critical factors to check first?

A1: Complete reaction failure usually points to a fundamental problem with one of the core components or the reaction environment. Before making significant changes to the methodology, verify the following:

  • Catalyst Inactivity: The active Pd(0) species is the engine of the catalytic cycle.[1] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be reduced in situ.[2] Ensure your palladium source and ligand are from a reliable source and have been stored correctly. For challenging aryl chlorides, pre-formed Pd(0) catalysts or specialized precatalysts (e.g., XPhos Pd G3) can be more reliable.[3][4]

  • Oxygen Contamination: The Pd(0) catalyst is highly sensitive to oxygen, which can cause oxidation to inactive Pd(II) and promote unwanted boronic acid homocoupling.[2][3] Ensure your solvents are thoroughly degassed (e.g., via freeze-pump-thaw cycles or sparging with argon for at least 30 minutes) and that the reaction is maintained under a strict inert atmosphere (N₂ or Ar).[5]

  • Ineffective Base: The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[1][6][7] If the base is old, hydrated, or insoluble in the reaction medium, this activation will not occur. For aryl chlorides, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often required.[3][5]

  • Insufficient Temperature: The oxidative addition of an aryl chloride to the Pd(0) center is the rate-determining step and is significantly more challenging than for aryl bromides or iodides.[2][5] These reactions often require elevated temperatures, typically in the range of 80-120 °C, to proceed efficiently.[5][8]

Q2: I'm observing very low conversion to the desired product. What are the likely causes?

A2: Low conversion suggests that the reaction is proceeding, but is either very slow or is being outcompeted by side reactions. The most common culprits are:

  • Protodeboronation: This is a major side reaction where the boronic acid's C-B bond is cleaved and replaced with a C-H bond, effectively destroying your nucleophile.[9] This is often accelerated by high temperatures, excess water, or an unsuitable base.[10] Monitor your reaction by LC-MS for the appearance of the arene corresponding to your boronic acid (Ar-H).

  • Dehalogenation: In this side reaction, the starting aryl chloride is reduced to an arene (in this case, 2-fluoro-5-hydroxypyridine). This can occur if a hydride source is present, sometimes generated from the solvent or additives, which then participates in reductive elimination.[2]

  • Homocoupling: The coupling of two boronic acid molecules (Ar-Ar) is a common byproduct, often promoted by the presence of oxygen or unreduced Pd(II) species.[2][11] The formation of biphenyl from phenylboronic acid is a classic example.

  • Suboptimal Catalyst System: The initial choice of catalyst/ligand may be active enough to initiate the reaction but not robust enough to achieve full conversion, possibly due to catalyst decomposition over the reaction time.

Section 2: Substrate-Specific Issues
Q3: Which position is expected to react, the C-Cl or the C-F bond?

A3: Under standard palladium-catalyzed Suzuki-Miyaura conditions, you should expect exclusive selectivity for the C-Cl bond . The C-F bond is significantly stronger and generally unreactive towards oxidative addition with palladium catalysts.[8] The reactivity order for aryl halides in Suzuki couplings is I > Br > OTf > Cl >> F. While C-F bond activation is possible, it typically requires specialized nickel catalysts or extremely harsh conditions and is not a concern for this reaction.[12][13]

Q4: The hydroxyl group on my pyridine seems to be causing issues. How does it interfere, and should I protect it?

A4: The acidic proton of the 5-hydroxyl group is a significant source of complications. Hydroxypyridines exist in equilibrium with their pyridone tautomers, and the acidic proton can interfere in several ways:

  • Reaction with the Base: It can neutralize the base needed to activate the boronic acid, effectively altering the stoichiometry and halting the catalytic cycle.

  • Coordination to Palladium: The resulting phenoxide can coordinate to the palladium center, altering its electronic properties and potentially inhibiting catalysis.[14]

  • Solubility Issues: Deprotonation forms a pyridinolate salt, which may have poor solubility in common organic solvents like toluene or dioxane, causing the substrate to precipitate out of the reaction.

Recommendation: Yes, protecting the hydroxyl group is a highly recommended troubleshooting step. Converting it to an ether, such as a tert-butyldimethylsilyl (TBDMS) ether, prevents these side reactions.[15] A TBDMS group is robust enough for the coupling conditions but can be easily removed later with fluoride sources (e.g., TBAF) or acid.[15]

Q5: I suspect my boronic acid is decomposing. How can I diagnose and prevent this?

A5: Boronic acids, especially heteroaromatic and vinyl derivatives, can be unstable on the benchtop and under reaction conditions.[16] Decomposition pathways include protodeboronation, oxidation, and formation of cyclic boroxine anhydrides.[16][17]

  • Diagnosis: Use a fresh bottle or a freshly purified batch of boronic acid for a control experiment. Analyze your crude reaction mixture for byproducts like the corresponding arene (from protodeboronation) or homocoupled dimers.

  • Prevention:

    • Use Fresh Reagents: Always use high-purity boronic acid from a recently opened container.

    • Use Boronic Esters: Pinacol (Bpin) or neopentyl glycol esters are more stable than the corresponding boronic acids.

    • Use MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally air-stable solids that slowly release the active boronic acid under the basic, aqueous conditions of the Suzuki coupling.[16] This strategy is excellent for preventing the in-situ decomposition that occurs when the full concentration of a sensitive boronic acid is present from the start.[16]

Section 3: Catalyst, Ligand, and Reagent Optimization
Q6: How do I select the right catalyst and ligand for this challenging C-Cl bond activation?

A6: Activating a C-Cl bond on an electron-deficient pyridine ring requires a highly active catalyst system. The choice of ligand is the most critical parameter.[5]

  • Ligand Class: Standard ligands like triphenylphosphine (PPh₃) are generally ineffective for aryl chlorides.[5] You must use bulky, electron-rich phosphine ligands, often referred to as Buchwald-type ligands.[3] These ligands promote the crucial oxidative addition step and accelerate the final reductive elimination.[18]

  • Recommended Ligands:

    • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): An excellent general-purpose ligand for challenging couplings.

    • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Another highly effective ligand, often used for heteroaryl chlorides.[19]

    • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Also shows excellent performance in difficult cases.

  • Catalyst Precursor: Using a pre-formed catalyst complex that incorporates the ligand (e.g., XPhos Pd G3/G4) can provide more consistent results than generating the catalyst in situ from a palladium source like Pd(OAc)₂ or Pd₂(dba)₃.[3][4]

Q7: What is the role of the base in this reaction, and which one should I choose?

A7: The base has multiple roles in the Suzuki-Miyaura reaction: it activates the organoboron species by forming a boronate complex, facilitates the formation of the active palladium complex, and accelerates the reductive elimination step.[1][20]

  • Base Selection: For aryl chlorides, weak bases like Na₂CO₃ are often insufficient. Stronger, non-nucleophilic bases are preferred.

    • K₃PO₄ (Potassium Phosphate): An excellent choice for aryl chlorides, often used in solvents like dioxane or toluene with a small amount of water.[3][5][19]

    • Cs₂CO₃ (Cesium Carbonate): A very strong and effective base, particularly useful in anhydrous solvent systems.[19]

    • KF (Potassium Fluoride): A milder option that can be effective and is useful if your molecule contains base-sensitive functional groups.[6]

Q8: What are the common side products, and how can I minimize them?

A8: Beyond reaction failure, the formation of side products can severely impact your yield and purification. The main culprits are summarized below.

Side Reaction Description Primary Cause(s) Mitigation Strategy
Protodeboronation Replacement of the -B(OH)₂ group with a hydrogen atom.[9]Excess water, high temperature, incorrect base.[10]Use MIDA boronates for slow release[16]; minimize water content; use fresh boronic acid.
Homocoupling Dimerization of the boronic acid partner (Ar-Ar).[11]Oxygen in the reaction mixture; presence of Pd(II).[2]Ensure rigorous degassing of solvents and maintain a strict inert atmosphere.[3]
Dehalogenation Replacement of the chlorine atom with a hydrogen atom.[2]Hydride sources (e.g., from solvent, base, or additives).Use high-purity, anhydrous solvents; avoid alcoholic solvents if possible.
Pd Black Precipitation Aggregation of the palladium catalyst into an inactive black precipitate.[11]Catalyst decomposition, often due to high temperature or ligand dissociation.Use a more robust ligand; ensure adequate ligand-to-metal ratio (typically 2:1 for monodentate ligands).

Troubleshooting Protocols

Protocol 1: General Procedure for Catalyst/Ligand Screening

This protocol provides a starting point for coupling a protected version of the substrate, 3-chloro-2-fluoro-5-(TBDMS-oxy)pyridine.

  • Reagent Preparation:

    • To an oven-dried 4 mL vial equipped with a magnetic stir bar, add the aryl chloride (0.1 mmol, 1.0 equiv), the arylboronic acid (0.12 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 0.2 mmol, 2.0 equiv).

  • Inert Atmosphere:

    • Seal the vial with a septum cap. Evacuate and backfill the vial with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[3]

  • Catalyst Addition:

    • In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.002 mmol, 2 mol%) and the phosphine ligand (e.g., XPhos, 0.008 mmol, 8 mol%). Note: If using a pre-formed catalyst like XPhos Pd G3, add it directly (2 mol%).

  • Solvent Addition:

    • Add degassed solvent (e.g., 1,4-dioxane, 1.0 mL) and degassed water (0.1 mL) via syringe.[19] The final concentration should be around 0.1 M.

  • Reaction:

    • Place the sealed vial in a preheated aluminum heating block or oil bath set to 100-110 °C. Stir vigorously for 12-24 hours.[19]

  • Monitoring & Workup:

    • Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Protection of the Hydroxyl Group as a TBDMS Ether
  • Setup:

    • Dissolve this compound (1.0 mmol, 1.0 equiv) in anhydrous DMF (5 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Base Addition:

    • Add imidazole (2.5 mmol, 2.5 equiv) to the solution and stir until it dissolves.

  • Silylation:

    • Add tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.5 mmol, 1.5 equiv) portion-wise at room temperature.

  • Reaction:

    • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Workup:

    • Pour the reaction mixture into water and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography to yield 3-chloro-2-fluoro-5-((tert-butyldimethylsilyl)oxy)pyridine, which can now be used in the Suzuki coupling reaction as described in Protocol 1.

References

Technical Support Center: 3-Chloro-2-fluoro-5-hydroxypyridine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-chloro-2-fluoro-5-hydroxypyridine. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the prevention of homocoupling, a common and often frustrating side reaction in cross-coupling catalysis. Our goal is to equip you with the knowledge to optimize your reaction conditions, maximize your yields of the desired cross-coupled product, and streamline your synthetic workflows.

Introduction: The Challenge of this compound

This compound is a valuable, polyfunctionalized building block in medicinal chemistry and materials science. However, its successful application in cross-coupling reactions is often hampered by the formation of symmetrical biaryl byproducts through homocoupling. This guide will delve into the mechanistic underpinnings of this side reaction and provide actionable strategies to mitigate its occurrence in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Troubleshooting Guide: Addressing Homocoupling in Real-Time

This section is formatted to address specific issues you may be encountering during your experiments.

Issue 1: Significant Homocoupling of Boronic Acid in Suzuki-Miyaura Coupling

  • Question: I am attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I am observing a significant amount of the symmetrical biaryl derived from my boronic acid. What is the primary cause, and how can I fix it?

  • Answer: The most common culprit for boronic acid homocoupling is the presence of oxygen.[1][2] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that leads to the oxidative homocoupling of the boronic acid.[1] Here’s a systematic approach to troubleshooting this issue:

    • Rigorous Degassing is Non-Negotiable: Ensure all solvents are thoroughly deoxygenated. Standard methods include sparging with an inert gas (argon or nitrogen) for at least 30 minutes or using several freeze-pump-thaw cycles. The latter is generally more effective for complete oxygen removal. Also, ensure your reaction vessel is thoroughly purged with an inert gas before adding your reagents. For highly sensitive reactions, setting up the reaction in a glovebox is recommended.[1][3]

    • Choice of Palladium Source Matters: While convenient, using Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂ requires an in-situ reduction to the active Pd(0) species. This reduction can sometimes be mediated by the homocoupling of two boronic acid molecules.[2] To circumvent this, consider using a Pd(0) source directly, such as Pd(PPh₃)₄ or Pd₂(dba)₃.[2][3] Modern palladium precatalysts, like those developed by Buchwald, are designed for clean and efficient generation of the active Pd(0) catalyst and can also help minimize homocoupling.[2]

    • Ligand Selection is Crucial: Bulky, electron-rich phosphine ligands are your best allies. Ligands such as SPhos and XPhos (developed by the Buchwald group) or N-heterocyclic carbenes (NHCs) can promote the desired reductive elimination step of the cross-coupling cycle and sterically hinder the formation of intermediates that lead to homocoupling.[2][4]

    • Base Optimization: While a base is necessary to activate the boronic acid, an inappropriate choice can be detrimental. Weaker inorganic bases like K₂CO₃ and K₃PO₄ are often preferred over strong bases like NaOH or NaOtBu, as they are less likely to promote side reactions.[2][3]

Issue 2: Dimerization of this compound (Ullmann-type Homocoupling)

  • Question: My primary byproduct is the symmetrical dimer of this compound. What reaction conditions favor this side reaction, and what are the best strategies to prevent it?

  • Answer: The homocoupling of your starting aryl halide, often referred to as Ullmann-type coupling, can be promoted by both palladium and copper catalysts, especially at elevated temperatures.[4][5][6] Here are some key considerations:

    • Catalyst Loading: While it may seem counterintuitive, excessively high catalyst loadings can sometimes lead to an increase in side reactions. Ensure you are using the optimal catalyst concentration, which typically ranges from 1-5 mol %.

    • Reaction Temperature: High temperatures can accelerate catalyst decomposition and promote side reactions.[3] Try running your reaction at the lowest temperature that still allows for efficient cross-coupling. A temperature screen is often a worthwhile optimization step.

    • Ligand Choice and L:Pd Ratio: The right ligand not only promotes the desired reaction but also stabilizes the palladium catalyst, preventing the formation of palladium black, which can catalyze homocoupling.[3] Ensure you are using an appropriate ligand-to-palladium ratio, typically 1:1 to 2:1 for monodentate ligands and 1:1 for bidentate ligands.

    • Consider a Different Catalyst System: If you are using a copper-based system, switching to a palladium-catalyzed reaction may be beneficial, as Ullmann-type reactions are classically copper-mediated.[5]

Issue 3: Alkyne Dimerization (Glaser Coupling) in Sonogashira Reactions

  • Question: I'm performing a Sonogashira coupling with this compound and a terminal alkyne, and I'm getting a significant amount of the 1,3-diyne byproduct. How can I suppress this?

  • Answer: The homocoupling of terminal alkynes in Sonogashira reactions is known as Glaser coupling and is an oxidative process promoted by the copper(I) co-catalyst, especially in the presence of oxygen.[1][7]

    • Go Copper-Free: The most effective way to eliminate Glaser coupling is to use a copper-free Sonogashira protocol.[1][7] Numerous methods have been developed that utilize palladium catalysis with a suitable ligand and base in the absence of a copper co-catalyst.

    • Strictly Anaerobic Conditions: If you must use a copper-containing system, the rigorous exclusion of oxygen is paramount.[1][7] Employ thorough degassing techniques for your solvents and maintain a strict inert atmosphere throughout the reaction.

    • Protect the Alkyne: If feasible for your synthetic route, protecting the terminal alkyne with a removable group, such as a trialkylsilyl group (e.g., TMS or TIPS), will prevent homocoupling. The protecting group can be cleaved in a subsequent step.[7]

    • Amine Base: The choice of amine base can also play a role. The amine can help to keep the copper(I) in its reduced, active state, thereby disfavoring the oxidative homocoupling pathway.[1]

Frequently Asked Questions (FAQs)

Q1: How do the substituents on this compound influence its reactivity and propensity for homocoupling?

A1: The electronic and steric landscape of this compound presents a unique set of challenges and opportunities:

  • 2-Fluoro Group: The strongly electron-withdrawing fluorine atom at the 2-position activates the C-Cl bond at the 3-position towards oxidative addition to the palladium center. However, it also makes the pyridine ring more electron-deficient, which can influence ligand binding and the overall catalytic cycle.

  • 3-Chloro Group: As the leaving group, its reactivity is enhanced by the adjacent fluoro substituent.

  • 5-Hydroxyl Group: The hydroxyl group can have a dual role. It is an electron-donating group, which can somewhat counteract the electron-withdrawing effects of the halogens and the pyridine nitrogen. It can also act as a coordinating group to the metal center, potentially influencing the regioselectivity and rate of the reaction through a directed metalation effect.[8][9] However, under basic conditions, it will be deprotonated to a phenoxide, which is a much stronger electron-donating group and could potentially complicate the reaction by acting as a nucleophile.

Q2: What are the best practices for setting up a cross-coupling reaction to minimize homocoupling from the start?

A2: A proactive approach to reaction setup is key:

  • High-Purity Reagents: Use high-purity, dry solvents and reagents. Water can be a proton source for undesired side reactions.

  • Inert Atmosphere: Always perform reactions under an inert atmosphere (argon or nitrogen).[10]

  • Degassing: Rigorously degas all solvents.

  • Order of Addition: A common strategy is to pre-heat the catalyst, ligand, base, and aryl halide before adding the nucleophilic coupling partner (e.g., boronic acid).[11] This can help to ensure the catalyst is in its active state and ready to engage in the cross-coupling cycle before the nucleophile has a chance to homocouple.

Q3: How can I detect and quantify homocoupling byproducts?

A3: Several analytical techniques can be used:

  • Thin-Layer Chromatography (TLC): A quick and easy way to visualize the formation of byproducts, although it is not quantitative.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The gold standard for identifying and quantifying both the desired product and any byproducts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used for quantification if a suitable internal standard is used.

Q4: Are there any "universal" catalyst systems that are known to be effective at preventing homocoupling for challenging substrates like this?

A4: While there is no one-size-fits-all solution, modern palladium precatalyst systems, particularly those developed by Buchwald and Hartwig, are designed to be highly active and promote clean catalytic cycles, which can significantly reduce the formation of side products.[2] For example, using a G3 or G4 precatalyst with a bulky, electron-rich ligand like SPhos or XPhos is an excellent starting point for optimization.[2]

Experimental Protocols & Data

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Homocoupling

This protocol is a general starting point and may require optimization for your specific boronic acid.

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and a suitable base (e.g., K₃PO₄, 2.0 equiv.).

  • Inerting: Seal the flask and evacuate and backfill with argon three times.

  • Catalyst Addition: In a glovebox, add the palladium source (e.g., Pd₂(dba)₃, 1.5 mol%) and the ligand (e.g., SPhos, 3 mol%).

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water mixture).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring for 12-24 hours.

  • Monitoring: Monitor the reaction progress by LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Table 1: Recommended Starting Conditions for Different Cross-Coupling Reactions
Reaction TypePalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)
Suzuki-Miyaura Pd₂(dba)₃ (1.5)SPhos (3)K₃PO₄ (2.0)Dioxane/H₂O100
Sonogashira (Cu-free) Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Dioxane100
Buchwald-Hartwig Pd₂(dba)₃ (1.5)XPhos (3)NaOtBu (2.0)Toluene110

Note: These are starting points. Optimization of all parameters is recommended for each specific substrate combination.

Visualizing the Problem: The Competing Pathways

To better understand the challenge, it is helpful to visualize the desired cross-coupling catalytic cycle and the competing homocoupling pathway.

G cluster_0 Desired Cross-Coupling Cycle cluster_1 Undesired Homocoupling Pathway Pd0 Pd(0)L_n OA Oxidative Addition (Ar-X) Pd0->OA PdII Ar-Pd(II)-X OA->PdII Trans Transmetalation (R-B(OH)₂) PdII->Trans PdII_R Ar-Pd(II)-R Trans->PdII_R RE Reductive Elimination PdII_R->RE RE->Pd0 Catalyst Regeneration Product Ar-R RE->Product Byproduct R-R Pd0_ox Pd(0)L_n Oxidation Oxidation (O₂) Pd0_ox->Oxidation PdII_ox Pd(II) Species Oxidation->PdII_ox HC_Trans1 Transmetalation (R-B(OH)₂) PdII_ox->HC_Trans1 RPdII_ox R-Pd(II)-OH HC_Trans1->RPdII_ox HC_Trans2 Transmetalation (R-B(OH)₂) RPdII_ox->HC_Trans2 RPdII_R_ox R-Pd(II)-R HC_Trans2->RPdII_R_ox HC_RE Reductive Elimination RPdII_R_ox->HC_RE HC_RE->Pd0_ox Catalyst Regeneration HC_RE->Byproduct

Figure 1: Competing catalytic cycles in Suzuki-Miyaura coupling. The desired pathway (left) leads to the cross-coupled product, while the undesired pathway (right), often initiated by oxygen, results in homocoupling of the boronic acid.

References

Technical Support Center: Troubleshooting Catalyst Deactivation in Cross-Coupling Reactions of 3-Chloro-2-fluoro-5-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced cross-coupling applications. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with catalyst deactivation, specifically in reactions involving the 3-chloro-2-fluoro-5-hydroxypyridine scaffold. This substrate presents a unique combination of electronic and coordinating properties that can lead to complex catalyst behavior. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to diagnose and resolve common issues, ensuring the success of your synthetic campaigns.

Section 1: Troubleshooting Guide - Diagnosing and Solving Catalyst Deactivation

This section is structured in a question-and-answer format to directly address specific experimental observations and provide actionable solutions grounded in mechanistic principles.

Question 1: My reaction stalls at low conversion, and I observe the formation of a black precipitate. What is happening and how can I fix it?

Answer: The appearance of a black precipitate is a classic sign of palladium black formation, which indicates that the active Pd(0) catalyst has aggregated and is no longer available for the catalytic cycle.[1] This is a common deactivation pathway, especially when dealing with challenging substrates.

Underlying Causes:

  • Ligand Degradation: Phosphine ligands, particularly electron-rich ones, are susceptible to oxidation to phosphine oxides, which do not effectively coordinate with and stabilize the palladium center.[1] This is exacerbated by residual oxygen in the reaction mixture.

  • Insufficient Ligand Concentration: An inadequate ligand-to-palladium ratio can fail to stabilize the mononuclear Pd(0) species, leading to aggregation.[1]

  • High Temperature: Elevated temperatures can accelerate ligand dissociation and catalyst decomposition.[1]

  • Substrate-Induced Deactivation: The hydroxypyridine moiety can potentially coordinate to the palladium center in a manner that inhibits the catalytic cycle or promotes aggregation.

Troubleshooting Workflow:

G cluster_0 Problem: Reaction Stalls & Palladium Black Formation A Initial Observation: Reaction Stalls, Black Precipitate B Step 1: Rigorous Degassing A->B C Step 2: Optimize Ligand/Palladium Ratio B->C If issue persists D Step 3: Evaluate Ligand Choice C->D If issue persists E Step 4: Temperature Optimization D->E If issue persists F Successful Coupling E->F If successful G Persistent Deactivation E->G If issue persists

Caption: Troubleshooting workflow for palladium black formation.

Detailed Protocols:

  • Ensure Rigorous Inert Atmosphere:

    • Protocol: Thoroughly degas all solvents (e.g., by three freeze-pump-thaw cycles or by sparging with argon or nitrogen for at least 30 minutes).[2] Use a glovebox or Schlenk line for handling all air-sensitive reagents, including the palladium precursor and phosphine ligands.[1]

    • Rationale: Removing dissolved oxygen is critical to prevent the oxidation of both the Pd(0) catalyst and the phosphine ligands.[1][2]

  • Optimize Ligand-to-Palladium Ratio:

    • Protocol: Increase the ligand-to-palladium ratio. For monodentate ligands like PPh₃, a ratio of 3:1 or 4:1 (ligand:Pd) is a good starting point.[3] For bulky, electron-rich ligands, a lower ratio (e.g., 1.5:1 or 2:1) may be sufficient.

    • Rationale: A higher concentration of the stabilizing ligand in solution helps to prevent the aggregation of the catalytically active Pd(0) species.[1]

  • Screen Bulky, Electron-Rich Ligands:

    • Rationale: Aryl chlorides, especially electron-rich ones, are challenging substrates for oxidative addition.[4] Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands such as SPhos, XPhos, or RuPhos) are often necessary to promote this key step in the catalytic cycle and stabilize the resulting palladium complex.[4][5]

    • Recommended Ligands to Screen:

      • SPhos: Often effective for sterically hindered and electron-rich aryl chlorides.

      • XPhos: A versatile ligand with a good track record for challenging couplings.[4]

      • RuPhos: Can be particularly effective for heteroaryl couplings.

  • Temperature Optimization:

    • Protocol: If high temperatures (e.g., >100 °C) are being used, try lowering the reaction temperature in 10 °C increments.

    • Rationale: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition pathways.[1] Finding the optimal balance is key.

Question 2: My reaction is clean, but the conversion is low even after extended reaction times. I don't see any palladium black. What are the likely causes?

Answer: A clean but incomplete reaction suggests that the catalyst is not deactivating via aggregation but is likely being inhibited or the catalytic cycle is proceeding very slowly. The unique structure of this compound points towards several potential issues.

Underlying Causes:

  • Inhibition by the Hydroxyl Group: The acidic proton of the hydroxyl group can react with the base, and the resulting pyridinolate may coordinate too strongly to the palladium center, inhibiting substrate or reagent binding. It is often stated that substrates with labile protons, such as alcohols and primary amines, can be problematic in Suzuki couplings.[6]

  • Slow Oxidative Addition: The C-Cl bond is inherently less reactive than C-Br or C-I bonds.[4] The electron-donating nature of the hydroxyl group can further deactivate the C-Cl bond towards oxidative addition to the Pd(0) center.

  • Inefficient Transmetalation: The choice of base is crucial for activating the boronic acid to facilitate transmetalation.[7] An inappropriate base may not be effective, leading to a bottleneck in the catalytic cycle.

Troubleshooting Strategies:

ProblemPotential CauseSuggested SolutionRationale
Low Conversion, No Pd Black Hydroxyl Group Interference 1. Protect the hydroxyl group: Convert the -OH to a more inert group (e.g., -OMe, -OBn). 2. Use a stronger, non-coordinating base: Consider bases like Cs₂CO₃ or K₃PO₄.[4][5]Protection prevents inhibitory coordination. Stronger bases can more effectively facilitate transmetalation without strongly coordinating to the palladium.
Slow Oxidative Addition 1. Screen bulky, electron-rich ligands: Use ligands like SPhos, XPhos, or RuPhos.[4] 2. Use a Pd(0) source: Employ a pre-catalyst like Pd₂(dba)₃.These ligands are known to accelerate the oxidative addition of challenging aryl chlorides.[5] Pd(II) pre-catalysts require an in-situ reduction step which can be inefficient.[3][5]
Inefficient Transmetalation 1. Screen different bases: Test a range of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). 2. Add water to the solvent system: A small amount of water (e.g., 10-20% v/v in dioxane or THF) can accelerate transmetalation.[8]The base plays a critical role in forming the active boronate species.[7] Water can facilitate the formation of the boronate and influence the solubility of the base.
Question 3: I am observing significant amounts of homocoupling of my boronic acid. How can I suppress this side reaction?

Answer: Homocoupling of the boronic acid is a common side reaction in Suzuki couplings and is often mediated by Pd(II) species.[9][10] It can also be promoted by the presence of oxygen.

Underlying Causes:

  • Presence of Pd(II): If the reduction of the Pd(II) precatalyst to the active Pd(0) species is slow or incomplete, the remaining Pd(II) can catalyze the homocoupling of the boronic acid.[9]

  • Oxidative Conditions: The presence of oxygen can re-oxidize the active Pd(0) catalyst to Pd(II), which then promotes homocoupling.[10]

Strategies to Minimize Homocoupling:

  • Rigorous Degassing: As with preventing palladium black formation, ensuring an oxygen-free environment is the first and most critical step.[10]

  • Use of a Mild Reducing Agent:

    • Protocol: The addition of a mild reducing agent, such as potassium formate, can help to keep the palladium in the active Pd(0) state.[9][10]

    • Rationale: This minimizes the concentration of free Pd(II) that can lead to homocoupling.[9]

  • Control of Reaction Conditions:

    • Protocol: Lowering the reaction temperature or reducing the catalyst loading can sometimes disfavor the homocoupling pathway.

    • Rationale: Homocoupling can have a different activation energy than the desired cross-coupling, so temperature adjustments can alter the product distribution.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is this compound a particularly challenging substrate for cross-coupling?

A1: This substrate presents a "perfect storm" of challenges:

  • Unreactive C-Cl Bond: Aryl chlorides are the least reactive of the aryl halides in oxidative addition.[4]

  • Electron-Rich System: The hydroxyl group is electron-donating, which further deactivates the C-Cl bond towards oxidative addition.

  • Coordinating Hydroxyl Group: The hydroxyl group can act as a ligand for the palladium catalyst, potentially leading to catalyst inhibition.[6]

  • Potential for C-F Activation: While less likely than C-Cl activation, under harsh conditions or with certain catalysts, C-F bond activation could become a competing pathway.

Q2: What is the general catalytic cycle for a Suzuki-Miyaura cross-coupling reaction?

A2: The generally accepted mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide to form a Pd(II) complex.[11]

  • Transmetalation: In the presence of a base, the organic group from the organoboron reagent is transferred to the palladium center, displacing the halide.[7][11]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst.[7][12]

G cluster_cycle Catalytic Cycle A Pd(0)L_n (Active Catalyst) C R¹-Pd(II)L_n-X A->C B Oxidative Addition (R¹-X) B->C E R¹-Pd(II)L_n-R² C->E D Transmetalation (R²-B(OR)₂ + Base) D->E E->A G R¹-R² (Product) E->G F Reductive Elimination F->A F->G

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[5]

Q3: How do I choose the right base for my reaction?

A3: The base has multiple roles in the Suzuki reaction, including activating the boronic acid for transmetalation.[7] The optimal base depends on the specific substrates and solvent. A good starting point is to screen a few common bases:

  • Potassium Carbonate (K₂CO₃): A common and often effective base.

  • Cesium Carbonate (Cs₂CO₃): A stronger and more soluble base, often used for challenging couplings.[4]

  • Potassium Phosphate (K₃PO₄): A strong, non-nucleophilic base that can be very effective, especially with Buchwald-type ligands.[4]

Q4: Can I use a Pd(II) precatalyst like Pd(OAc)₂ or do I need a Pd(0) source?

A4: While Pd(II) precatalysts are commonly used, they require an in-situ reduction to the active Pd(0) species.[3] This reduction step can sometimes be inefficient or lead to the formation of palladium black.[5] For challenging substrates like this compound, using a Pd(0) source like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) can be advantageous as it bypasses the need for the reduction step and can lead to more consistent results.[4]

Q5: What are some general tips for setting up a successful cross-coupling reaction?

A5:

  • High-Purity Reagents: Use high-purity starting materials, boronic acids, and solvents.

  • Inert Atmosphere: Always use an inert atmosphere (argon or nitrogen) and properly degassed solvents.[1]

  • Stoichiometry: Carefully control the stoichiometry of your reagents. A slight excess of the boronic acid (e.g., 1.1-1.5 equivalents) is common.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS) to determine the optimal reaction time and identify any side products.

References

Technical Support Center: Optimizing Reaction Temperature for the Functionalization of 3-chloro-2-fluoro-5-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 3-chloro-2-fluoro-5-hydroxypyridine scaffold is a valuable building block in medicinal chemistry and materials science. Its unique substitution pattern—an activating fluoro group, a less labile chloro group, and a versatile hydroxyl group—offers multiple handles for functionalization. However, this complexity also presents challenges. Temperature is arguably the most critical parameter to control during its derivatization. Improper temperature management can lead to a cascade of issues, including poor yield, low regioselectivity, and product decomposition. This guide provides expert-driven advice in a question-and-answer format to help you navigate the nuances of temperature optimization for this specific substrate.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is a sensible starting temperature range for functionalizing this compound?

A1: Your starting temperature depends heavily on the type of reaction you are performing.

  • For Nucleophilic Aromatic Substitution (SNAr): The C2-fluoro group is highly activated towards substitution. The reaction of 2-fluoropyridine with sodium ethoxide is reportedly 320 times faster than that of 2-chloropyridine.[1][2] Therefore, you can often start at a much lower temperature than you would for a typical chloropyridine SNAr. A good starting point is 0 °C to room temperature (20-25 °C) . Many SNAr reactions on 2-fluoropyridines proceed efficiently under these mild conditions, which helps preserve sensitive functional groups.[1][2]

  • For O-Alkylation/Acylation of the Hydroxyl Group: This reaction typically requires a base to deprotonate the hydroxyl group. The resulting pyridone is a potent nucleophile. A standard starting point is room temperature (20-25 °C) . If the reaction is sluggish, gentle heating to 40-60 °C is often sufficient.[3] Aggressive heating is usually unnecessary and can promote side reactions.

Q2: How does temperature influence the regioselectivity of nucleophilic substitution on this molecule?

A2: Temperature is a key lever for controlling regioselectivity. The molecule has two primary sites for SNAr: the C2-fluorine and the C3-chlorine. The C-F bond is significantly more activated towards nucleophilic attack than the C-Cl bond.

  • At lower temperatures (e.g., 0-50 °C): You will almost exclusively observe substitution at the C2-fluoro position. The higher reactivity of the C-F bond dominates at these temperatures, allowing for highly selective reactions.[1][2]

  • At higher temperatures (e.g., >100 °C): As you increase the thermal energy, the activation barrier for substitution at the less reactive C3-chloro position can be overcome. This can lead to a mixture of products, with substitution occurring at both C2 and C3. In some cases, high temperatures are used intentionally to force substitution at the chloro position, but this often requires harsh conditions and may not be suitable for complex molecules.[1][2]

Therefore, to ensure high C2-selectivity, it is critical to maintain the lowest effective temperature.

Q3: My reaction is very slow at room temperature. Can I just heat it aggressively?

A3: Aggressively heating a sluggish reaction is a common impulse but is often counterproductive and risky.[4] Before increasing the temperature significantly, consider the following:

  • Thermal Stability: Fluorinated pyridines can be susceptible to decomposition at high temperatures.[5] You risk degrading your starting material, product, or both. A preliminary thermal stability screen using techniques like Differential Scanning Calorimetry (DSC) can provide valuable data on decomposition temperatures.[6]

  • Side Reactions: Increased temperature accelerates not only your desired reaction but also potential side reactions. This includes dimerization, polymerization, or reaction with the solvent.[7] For instance, pyridynes can form at elevated temperatures from halopyridines under basic conditions, leading to a loss of regioselectivity.[8]

  • Loss of Selectivity: As mentioned in Q2, higher temperatures can enable reactions at less reactive sites, leading to a mixture of isomers that can be difficult to separate.

Instead of aggressive heating, first consider other optimization parameters: changing the base, increasing reagent concentration, or switching to a more polar aprotic solvent like DMF or NMP. If heating is necessary, do so incrementally (e.g., in 10-15 °C steps) while carefully monitoring the reaction profile by TLC or LC-MS.[9]

Q4: At what point should I consider cryogenic (low-temperature) conditions?

A4: Cryogenic conditions (typically below -15 °C) are employed to control highly exothermic reactions or to trap unstable intermediates.[10] For this substrate, consider low temperatures in these scenarios:

  • Using Highly Reactive Nucleophiles/Bases: If you are using a very strong nucleophile or a potent organometallic base (like n-BuLi or a Grignard reagent) for deprotonation or metal-halogen exchange, starting at -78 °C (dry ice/acetone bath) is standard practice.[8][10][11] This is crucial to prevent runaway reactions and minimize side reactions like nucleophilic addition to the pyridine ring itself.[11]

  • Formation of Unstable Intermediates: Some functionalization strategies involve the formation of highly reactive intermediates, such as pyridinium salts or lithiated species.[8][12] These are often generated at low temperatures to ensure their stability before the subsequent reaction step.

Section 2: In-Depth Troubleshooting Guide (Q&A Format)

Scenario 1: Low Conversion or Stalled Reaction

Q: I'm seeing very little product formation and my starting material is consumed slowly, even after several hours at room temperature. What is my first troubleshooting step regarding temperature?

A: Before immediately increasing the heat, verify that other factors are not the root cause. Confirm the quality and stoichiometry of your reagents and the absence of water if using moisture-sensitive reagents. If everything else is in order, a controlled, step-wise increase in temperature is the logical next step.

Recommended Action:

  • Incremental Heating: Increase the reaction temperature to 40 °C and monitor for 1-2 hours.

  • Analyze: Take an aliquot for LC-MS analysis. Look for an increase in product formation without the appearance of new impurity peaks.

  • Further Increase: If the reaction is clean but still slow, increase the temperature in 15-20 °C increments (e.g., to 60 °C, then 80 °C), monitoring at each stage.

  • Identify the "Sweet Spot": Note the temperature at which the reaction rate becomes acceptable without significant side product formation. This is your optimal temperature range. High temperatures (e.g., 140 °C) can sometimes be necessary, but should be approached with caution.[13]

Scenario 2: Formation of Multiple Products / Low Selectivity

Q: My LC-MS shows multiple peaks, some of which may be O-alkylation/acylation instead of the desired C2-SNAr. How can temperature optimization improve my selectivity?

A: This is a classic selectivity problem where different nucleophilic sites are competing. The hydroxyl group (especially when deprotonated to a pyridone) and your intended nucleophile are both vying for the electrophilic C2 position. Their relative nucleophilicity and reaction rates are temperature-dependent.

Recommended Action:

  • Lower the Temperature: The activation energy for O-alkylation vs. your desired SNAr may be different. Immediately lower the reaction temperature. Start at 0 °C or even -20 °C. Many SNAr reactions on activated fluoropyridines are still feasible at these temperatures, while undesired side reactions may be significantly suppressed.[1][2]

  • Change the Order of Addition: Temperature control is most effective when combined with procedural changes. Consider adding your nucleophile at a low temperature before adding the base. This allows the primary nucleophile to be present in solution as the pyridone is formed, potentially favoring the desired pathway kinetically.

Scenario 3: Product Decomposition

Q: I see initial product formation by LC-MS, but the product peak area decreases over time, especially at elevated temperatures (>80 °C). What is happening and how do I fix it?

A: This strongly suggests that your product is not stable under the reaction conditions, a common issue when heating complex heterocyclic molecules.[4] The energy you are supplying to drive the reaction to completion is also sufficient to initiate decomposition pathways for the product.

Recommended Action:

  • Determine the Minimum Effective Temperature: The goal is to find the lowest possible temperature that allows the reaction to proceed to completion in a reasonable timeframe. Re-run the reaction at a lower temperature (e.g., 50-60 °C) and accept a longer reaction time (e.g., 24 hours instead of 4). The trade-off between reaction time and yield is almost always worthwhile.

  • Consider a Catalyst: Can a catalyst accelerate the reaction at a lower temperature? For example, in some SNAr reactions, phase-transfer catalysts can improve rates without requiring high heat. For O-alkylation, additives like KI can accelerate the reaction with alkyl bromides or chlorides, allowing for lower temperatures.[9]

  • Process Intensification: For reactions that genuinely require high temperatures but involve unstable products, continuous flow chemistry can be a powerful solution. A flow reactor allows for precise control over temperature and residence time, minimizing the time the product is exposed to harsh conditions.[14]

Section 3: Experimental Protocols for Temperature Optimization

Protocol 1: Parallel Reaction Screening for Temperature Scoping

This protocol is designed to quickly identify an optimal temperature range using a parallel synthesizer or a simple multi-well reaction block.

Objective: To test 5 different temperatures simultaneously to find the best balance of conversion and purity.

Methodology:

  • Setup: In 5 separate reaction vials, add this compound (1.0 eq) and your solvent.

  • Reagent Addition: Add your nucleophile (e.g., 1.1 eq) and base (e.g., 1.5 eq) to each vial.

  • Temperature Control: Place each vial in a pre-heated/cooled reaction block set to five different temperatures (e.g., 20 °C, 40 °C, 60 °C, 80 °C, 100 °C). Ensure consistent stirring in all vials.

  • Monitoring: After a set time (e.g., 4 hours), quench a small aliquot from each reaction vial.

  • Analysis: Analyze the crude aliquots by LC-MS.

  • Data Tabulation: Record the percent conversion of starting material and the relative peak area of the desired product versus major impurities.

Data Presentation Example:

VialTemperature (°C)% Conversion (SM)Product:Impurity RatioObservations
12015%>99:1Very clean, but slow
24065%>99:1Clean, good rate
36098%98:2Near full conversion, minor impurity
480>99%90:10New impurity peak observed
5100>99%75:25Significant decomposition

Section 4: Visual Workflow

Troubleshooting Decision Tree for Temperature Optimization

This diagram outlines a logical workflow for addressing common temperature-related issues during the functionalization of this compound.

G start Start Reaction (e.g., 20-25 °C) monitor Monitor Reaction (TLC, LC-MS) start->monitor check_complete Reaction Complete & Clean? monitor->check_complete success Workup & Isolate Product check_complete->success Yes issue Identify Issue check_complete->issue No slow Slow / Stalled issue->slow Low Conversion impure Impurities / Decomposition issue->impure Low Purity heat_inc Incrementally Increase Temp (e.g., +20 °C) slow->heat_inc re_monitor_slow Re-Monitor heat_inc->re_monitor_slow re_monitor_slow->check_complete cool_down Decrease Temperature (e.g., to 0 °C) impure->cool_down re_monitor_impure Re-Monitor cool_down->re_monitor_impure re_monitor_impure->check_complete

Caption: A decision tree for troubleshooting temperature issues.

Section 5: References

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Available at: --INVALID-LINK--

  • Selective Functionalization of Pyridines via Heterocyclic Phosphonium Salts. Journal of the American Chemical Society. Available at: --INVALID-LINK--

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC. National Institutes of Health (NIH). Available at: --INVALID-LINK--

  • Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines. SpringerLink. Available at: --INVALID-LINK--

  • Regioselective difunctionalization of pyridines via 3,4-pyridynes. Royal Society of Chemistry Publishing. Available at: --INVALID-LINK--

  • Best Practices for Working with Chemical Reactions in the Lab. X, formerly Twitter. Available at: --INVALID-LINK--

  • Functionalization of Pyridines at the C4 Position via Metalation and Capture - PMC. National Institutes of Health (NIH). Available at: --INVALID-LINK--

  • The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. ResearchGate. Available at: --INVALID-LINK--

  • Process Safety. Seqens. Available at: --INVALID-LINK--

  • Experiment: Test the effect of temperature on reaction time. Science News Explores. Available at: --INVALID-LINK--

  • Origin of Regioselectivity Switch in Pyridinium Functionalizations with Phosphinoyl and Carbamoyl Radicals. ResearchGate. Available at: --INVALID-LINK--

  • Functionalization of Pyridines via Reissert-Henze Reaction. J-STAGE. Available at: --INVALID-LINK--

  • Tips & Tricks: Heating and Cooling. University of Rochester Department of Chemistry. Available at: --INVALID-LINK--

  • O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species. ScienceDirect. Available at: --INVALID-LINK--

  • 4-Selective Pyridine Functionalization Reactions via Heterocyclic Phosphonium Salts. ResearchGate. Available at: --INVALID-LINK--

  • Fact Sheet: Heating Reactions. University of Pennsylvania EHRS. Available at: --INVALID-LINK--

  • Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines. PubMed. Available at: --INVALID-LINK--

  • Synthesis, Characterization, Volatility, and Thermal Stability of Fluorinated Copper(II) Aminoalkoxide Complexes as Potential Vapour Deposition Precursors. Canadian Science Publishing. Available at: --INVALID-LINK--

  • Functionalization of Pyridines at Remote Synthetic Landscapes via Undirected Metalation and Capture. ChemRxiv. Available at: --INVALID-LINK--

  • Environmentally Benign Synthetic Protocol for O-Alkylation of β-Naphthols and Hydroxy Pyridines in Aqueous Micellar Media. SCIRP. Available at: --INVALID-LINK--

  • Thermal Stability of Fluorinated Polydienes Synthesized by Addition of Difluorocarbene. Defense Technical Information Center. Available at: --INVALID-LINK--

  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. Available at: --INVALID-LINK--

  • Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones. National Institutes of Health (NIH). Available at: --INVALID-LINK--

  • Characterization of the thermal/thermal oxidative stability of fluorinated graphene with various structures. Royal Society of Chemistry Publishing. Available at: --INVALID-LINK--

  • Optimization of reaction conditions for N-alkylation of 2-pyridones. BenchChem. Available at: --INVALID-LINK--

  • Late‐Stage Functionalisation of Pyridine‐Containing Bioactive Molecules: Recent Strategies and Perspectives. ResearchGate. Available at: --INVALID-LINK--

  • Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1H)-one derivatives. Royal Society of Chemistry Publishing. Available at: --INVALID-LINK--

  • Synthesis, characterization, volatility, and thermal stability of fluorinated copper(II) aminoalkoxide complexes as potential vapour deposition precursors. ResearchGate. Available at: --INVALID-LINK--

  • Thermal stability of C–F/C(–F)2 bonds in fluorinated graphene detected by in situ heating infrared spectroscopy. Royal Society of Chemistry Publishing. Available at: --INVALID-LINK--

  • Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. SciSpace. Available at: --INVALID-LINK--

  • Organic Process Research & Development Vol. 28, No. 5. ACS Publications. Available at: --INVALID-LINK--

References

stability of 3-chloro-2-fluoro-5-hydroxypyridine under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 3-chloro-2-fluoro-5-hydroxypyridine. This guide is intended for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. Here, we address common questions and concerns regarding its stability under various conditions, provide troubleshooting guidance for potential experimental issues, and offer detailed protocols for stability assessment.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in aqueous solutions at different pH values?

A1: this compound is a weakly acidic compound with a predicted pKa of approximately 8.25.[1] This means that in aqueous solutions, it will exist predominantly in its protonated (neutral) form at acidic to neutral pH. As the pH approaches and exceeds 8.25, the hydroxyl group will deprotonate to form the pyridinolate anion. The stability of the compound is significantly influenced by the pH of the solution.

  • Acidic Conditions (pH < 7): Under acidic conditions, the pyridine nitrogen can be protonated, which can influence the electron density of the ring. While generally more stable than under basic conditions, prolonged exposure to strong acids and elevated temperatures may lead to hydrolysis of the halogen substituents, particularly the fluorine atom, which is activated by the electron-withdrawing nature of the pyridine nitrogen.

  • Neutral Conditions (pH ≈ 7): The compound is expected to exhibit its greatest stability around neutral pH, where both acid- and base-catalyzed degradation pathways are minimized.

  • Basic Conditions (pH > 8): Under basic conditions, the deprotonated hydroxyl group increases the electron density of the pyridine ring, making it more susceptible to certain degradation reactions. However, the primary concern under basic conditions is the increased likelihood of nucleophilic aromatic substitution (SNAr) of the halogen atoms, especially the fluorine at the 2-position, by hydroxide ions.[2][3][4] This reactivity is a known characteristic of 2-fluoropyridines.[3][4][5]

Q2: What are the likely degradation pathways for this compound under acidic or basic stress?

A2: The degradation of this compound is expected to proceed via nucleophilic aromatic substitution (SNAr), a common reaction for electron-deficient pyridine rings.[6][7]

  • Under Basic Conditions: The most probable degradation pathway is the displacement of the fluoride or chloride ions by a hydroxide ion (hydrolysis). The fluorine at the 2-position is particularly susceptible to nucleophilic attack due to the activating effect of the adjacent ring nitrogen. This would lead to the formation of 3-chloro-2,5-dihydroxypyridine or 2-fluoro-3-chloro-5-hydroxypyridine.

  • Under Acidic Conditions: Acid-catalyzed hydrolysis of the C-F or C-Cl bond can also occur, although likely at a slower rate than base-catalyzed hydrolysis. The protonated pyridine ring is more electrophilic and thus more susceptible to nucleophilic attack by water.

Q3: Are there any specific storage recommendations for solutions of this compound?

A3: To ensure the stability of this compound solutions, the following storage conditions are recommended:

  • pH: Store solutions in a buffered system, ideally between pH 6 and 7.5, to minimize both acid and base-catalyzed degradation.

  • Temperature: Store solutions at refrigerated temperatures (2-8 °C) to slow down potential degradation reactions. For long-term storage, consider freezing the solution.

  • Light: Protect solutions from light to prevent any potential photolytic degradation, which is a common stress condition tested in forced degradation studies.[5]

Troubleshooting Guide

This section addresses common issues that may be encountered during experiments with this compound.

Observed Issue Potential Cause Troubleshooting Steps & Rationale
Loss of compound purity over time in solution. Inappropriate pH of the solvent. The compound is susceptible to hydrolysis, especially under basic conditions.Buffer the solution to a pH between 6 and 7.5. This will maintain the compound in its more stable protonated form and minimize hydroxide-ion-mediated degradation.
Appearance of unexpected peaks in HPLC or LC-MS analysis. Degradation of the compound. New peaks likely correspond to hydrolysis products such as 3-chloro-2,5-dihydroxypyridine.Confirm the identity of the new peaks using mass spectrometry. If degradation is confirmed, reassess the pH, temperature, and light exposure of your experimental setup. Consider performing a forced degradation study to identify potential degradation products.[4][5]
Inconsistent results between experimental runs. Variability in solution preparation and storage. Minor differences in pH or storage time can lead to varying levels of degradation.Standardize your solution preparation protocol. Use freshly prepared solutions whenever possible and adhere to strict storage conditions (buffered pH, low temperature, light protection).

Experimental Protocols

To assist researchers in evaluating the stability of this compound, we provide the following detailed protocols for a forced degradation study. Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[5]

Protocol 1: Acidic and Basic Hydrolysis Study

Objective: To determine the stability of this compound under acidic and basic conditions and to identify potential degradation products.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • HPLC grade water

  • HPLC grade acetonitrile or methanol

  • pH meter

  • HPLC-UV/MS system

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Sample Preparation:

    • Acidic Hydrolysis: To separate vials, add an aliquot of the stock solution to 0.1 M HCl and 1 M HCl to achieve a final concentration of approximately 100 µg/mL.

    • Basic Hydrolysis: To separate vials, add an aliquot of the stock solution to 0.1 M NaOH and 1 M NaOH to achieve a final concentration of approximately 100 µg/mL.

    • Neutral Control: Prepare a control sample by adding an aliquot of the stock solution to HPLC grade water to the same final concentration.

  • Incubation: Incubate all samples at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, and 72 hours). Protect the samples from light.

  • Time-Point Sampling and Analysis: At each time point, withdraw an aliquot from each sample.

    • For acidic samples, neutralize with an equivalent amount of NaOH.

    • For basic samples, neutralize with an equivalent amount of HCl.

  • HPLC-UV/MS Analysis: Analyze the neutralized samples and the control sample by a suitable stability-indicating HPLC method. A reverse-phase C18 column is a good starting point.[8]

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is a common choice for pyridine-containing compounds.

    • Detection: Use UV detection at a wavelength of maximum absorbance for the parent compound and MS detection to identify the mass of any degradation products.

Data Analysis and Interpretation:
  • Calculate the percentage of degradation at each time point by comparing the peak area of the parent compound in the stressed samples to that in the control sample.

  • Analyze the mass spectra of the new peaks to propose structures for the degradation products.

Visualizations

Logical Workflow for Stability Testing

Stability_Workflow Stock Prepare Stock Solution (1 mg/mL in MeCN) Acid Prepare Acidic Sample (0.1M & 1M HCl) Stock->Acid Base Prepare Basic Sample (0.1M & 1M NaOH) Stock->Base Neutral Prepare Neutral Control (Water) Stock->Neutral Incubate Incubate at 60°C (24, 48, 72h) Acid->Incubate Base->Incubate Neutral->Incubate Sample Sample at Time Points Incubate->Sample Neutralize Neutralize Samples Sample->Neutralize HPLC HPLC-UV/MS Analysis Neutralize->HPLC Data Data Analysis & Interpretation HPLC->Data

Caption: Experimental workflow for assessing the stability of this compound.

Potential Degradation Pathway under Basic Conditions

Degradation_Pathway Parent This compound Product1 3-chloro-2,5-dihydroxypyridine Parent->Product1 OH⁻ (SNAr at C2) Product2 2-fluoro-3,5-dihydroxypyridine Parent->Product2 OH⁻ (SNAr at C3)

Caption: Postulated degradation of this compound via nucleophilic aromatic substitution.

References

Technical Support Center: Troubleshooting the Removal of Palladium Catalyst from 3-Chloro-2-fluoro-5-hydroxypyridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the efficient removal of residual palladium catalysts from reaction mixtures containing 3-chloro-2-fluoro-5-hydroxypyridine. As a senior application scientist, my goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions during your purification process.

The Challenge: Why is Palladium Removal from Pyridinol Compounds Tricky?

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis.[1][2] However, the removal of residual palladium to meet the stringent regulatory limits for active pharmaceutical ingredients (APIs) — often less than 5-10 parts per million (ppm) — presents a significant challenge.[3][4]

The difficulty in removing palladium from reactions involving this compound and similar structures often stems from:

  • Strong Coordination: The pyridine nitrogen and the hydroxyl group can act as ligands, forming stable complexes with palladium species. This makes simple filtration or extraction methods ineffective.

  • Multiple Palladium Species: The reaction mixture may contain palladium in various oxidation states (Pd(0), Pd(II)) and forms (homogeneous, heterogeneous, colloidal), each requiring a different removal strategy.[1]

  • Polar Nature of the Product: The polarity of the hydroxypyridine product can influence the choice of solvents and adsorbents, sometimes leading to product loss through non-specific binding.

Frequently Asked Questions (FAQs)

Q1: My initial attempts at removing palladium by simple filtration through Celite® were unsuccessful. Why, and what should I try next?

A1: Celite filtration is primarily effective for removing heterogeneous or precipitated palladium.[5] If your palladium catalyst is present as a soluble complex, it will likely pass through the Celite bed.

  • Next Steps: You should employ a method that targets soluble palladium species. The most common and effective approaches are the use of scavengers or adsorption onto activated carbon.[6]

Q2: What are palladium scavengers, and how do I choose the right one?

A2: Palladium scavengers are materials that selectively bind to palladium, allowing for its removal by filtration. They are often based on silica or polymer supports functionalized with chelating groups that have a high affinity for palladium.

  • Mechanism of Action: The functional groups on the scavenger (e.g., thiols, amines, thioureas) form strong coordinate bonds with the palladium, effectively "scavenging" it from the solution.[1][7]

  • Choosing a Scavenger: The choice of scavenger is system-dependent.[1]

    • For Pd(II) species: Thiol-based scavengers are often very effective.[8][7]

    • For both Pd(0) and Pd(II): Thiourea-based scavengers are versatile and widely used.[7]

    • For robust, broad-spectrum removal: Trimercaptotriazine (TMT)-functionalized scavengers are highly effective but can be more expensive.[1]

Q3: Can activated carbon be used to remove palladium, and what are the potential drawbacks?

A3: Yes, activated carbon is a cost-effective and often highly efficient adsorbent for removing palladium.[1][9][10] Its high surface area and porous structure allow it to trap palladium species.[9]

  • Potential Drawbacks: The primary drawback of activated carbon is the potential for non-specific adsorption of your desired product, which can lead to significant yield loss.[4][8] It is crucial to carefully optimize the amount of carbon used.

Q4: I'm seeing significant product loss after using a scavenger/activated carbon. What can I do to minimize this?

A4: Product loss during palladium scavenging is a common issue. Here are some troubleshooting steps:

  • Optimize the Amount of Adsorbent: Use the minimum amount of scavenger or activated carbon required for effective palladium removal. Start with a small-scale experiment to determine the optimal loading.

  • Solvent Selection: The solvent can influence the non-specific binding of your product. Experiment with different solvents to find a system that maximizes palladium removal while minimizing product loss.[8]

  • Wash Thoroughly: After filtration, wash the scavenger or carbon cake with fresh solvent to recover any adsorbed product.[8]

  • Consider a Binary Scavenging System: A combination of a chelating agent and a solid support (like activated carbon or silica gel) can sometimes provide a more selective and cost-effective removal of palladium.[11]

Q5: How do I know if I have successfully removed the palladium to the required level?

A5: Visual inspection is not sufficient. You must use a sensitive analytical technique to quantify the residual palladium levels in your final product.

  • Standard Methods: The most common and reliable methods for quantifying trace levels of palladium in APIs are:

    • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)[3]

    • Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES)

    • Atomic Absorption (AA) Spectroscopy[3]

  • Rapid Screening: For in-process checks and optimization, rapid colorimetric or fluorimetric methods can be used to get a quick estimate of palladium concentration.[12][13] However, final product validation should always be done with a standard quantitative technique like ICP-MS.[3]

Troubleshooting Guides

Issue 1: Incomplete Palladium Removal

Symptom: Residual palladium levels remain above the acceptable limit after treatment.

Potential Cause Troubleshooting Steps
Strong Palladium-Product Complexation The palladium may be tightly bound to your this compound product. A stronger chelating agent may be required. Consider a scavenger with a high affinity for palladium, such as one based on trimercaptotriazine (TMT).[14] In some cases, a pre-treatment step, like a pH adjustment, might be necessary to disrupt the complex before scavenging.
Incorrect Scavenger Choice The affinity of the scavenger depends on the oxidation state of the palladium. Screen a small panel of scavengers with different functional groups (e.g., thiol, amine, thiourea) to find the most effective one for your specific system.
Insufficient Scavenger Amount or Treatment Time Increase the equivalents of the scavenger relative to the palladium catalyst. A common starting point is 5 equivalents. Also, optimize the treatment time; while many scavengers are effective at room temperature, gentle heating may improve performance.
Poor Mass Transfer Ensure vigorous stirring during the scavenging process to maximize contact between the scavenger and the palladium species.
Issue 2: Significant Product Loss

Symptom: The yield of this compound is significantly lower after the palladium removal step.

Potential Cause Troubleshooting Steps
Non-Specific Adsorption This is a common issue with activated carbon and some scavengers.[4] Reduce the amount of adsorbent used. Screen different scavengers, as some have lower non-specific binding properties.
Solvent Effects The choice of solvent can influence how your product interacts with the adsorbent. Experiment with different solvents to find one that minimizes product binding while maintaining good palladium removal efficiency.
Incomplete Elution Your product may remain adsorbed to the scavenger or carbon after filtration. Wash the filter cake with a generous amount of fresh solvent to recover as much of the adsorbed product as possible.

Experimental Protocols

Protocol 1: General Procedure for Palladium Scavenging
  • Dissolve Crude Product: Dissolve the crude this compound in a suitable solvent.

  • Add Scavenger: Add the selected palladium scavenger (typically 5-10 equivalents relative to the initial palladium catalyst loading).

  • Stir: Stir the mixture vigorously at room temperature or with gentle heating for a predetermined time (e.g., 2-24 hours).

  • Filter: Filter the mixture through a pad of Celite® to remove the scavenger-palladium complex.

  • Wash: Wash the filter cake with fresh solvent to recover any adsorbed product.

  • Concentrate: Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the purified product.

  • Analyze: Determine the residual palladium concentration using ICP-MS or another appropriate analytical method.

Protocol 2: Palladium Removal Using Activated Carbon
  • Prepare Solution: Dissolve the crude product in an appropriate solvent.

  • Add Activated Carbon: Add a carefully weighed amount of activated carbon (start with a low loading, e.g., 5-10 wt% relative to the crude product).

  • Stir: Stir the slurry at room temperature or with gentle heating for 1-4 hours.

  • Filter: Filter the mixture through a pad of Celite® to remove the activated carbon.

  • Wash: Wash the carbon cake thoroughly with fresh solvent.

  • Concentrate and Analyze: Combine the filtrate and washings, concentrate, and analyze for residual palladium.

Visualizing the Workflow

Palladium_Removal_Workflow cluster_start Initial State cluster_decision Method Selection cluster_methods Palladium Removal Techniques cluster_process Purification Process cluster_analysis Analysis & Outcome Start Crude Reaction Mixture (Product + Pd Catalyst) Decision Select Removal Method Start->Decision Scavenging Add Scavenger (e.g., Thiol, Thiourea) Decision->Scavenging Soluble Pd Carbon Add Activated Carbon Decision->Carbon Soluble/Colloidal Pd Crystallization Crystallization / Precipitation Decision->Crystallization If applicable Stir Stir / Heat Scavenging->Stir Carbon->Stir Filter Filter Crystallization->Filter Stir->Filter Analysis Analyze for Residual Pd (ICP-MS) Filter->Analysis Purified Purified Product (<10 ppm Pd) Analysis->Purified Success Optimize Optimize Conditions Analysis->Optimize Failure Optimize->Decision

Summary of Palladium Scavenger Types

Scavenger TypeFunctional GroupPrimary TargetAdvantagesDisadvantages
Thiol-Based -SHPd(II)High affinity for Pd(II), effective.[7]May be less effective for Pd(0).
Thiourea-Based -NHC(=S)NH-Pd(0), Pd(II)Versatile, widely used.[7]
Amine-Based -NH₂, -NR₂Pd(II)Can be effective in certain systems.Affinity may be lower than sulfur-based scavengers.
TMT-Based TrimercaptotriazinePd(0), Pd(II)Very high affinity, robust.[1]Can be more expensive.

References

Technical Support Center: Navigating the Scale-Up of 3-chloro-2-fluoro-5-hydroxypyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 3-chloro-2-fluoro-5-hydroxypyridine. This guide is designed for researchers, chemists, and process development professionals to address the common challenges encountered when transitioning this important intermediate from the laboratory bench to larger-scale production. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical experience.

Troubleshooting Guide: From Benchtop to Pilot Plant

Scaling up any chemical synthesis introduces a new set of variables that can significantly impact yield, purity, and safety.[1] Reactions involving halogenated pyridines, particularly with the introduction of fluorine, require careful consideration of reaction conditions and potential side reactions.

Q1: We are experiencing a significant drop in yield for our fluorination step when moving from a 1L to a 20L reactor. What are the likely causes and how can we mitigate this?

A significant decrease in yield upon scale-up is a common issue, often attributable to a combination of factors related to mass and heat transfer, as well as reagent stability and addition rates.[1]

Possible Causes & Solutions:

  • Inadequate Mixing and Localized "Hot Spots":

    • Causality: Fluorination reactions are often exothermic. In a larger reactor, inefficient stirring can lead to localized areas of high temperature, promoting the formation of byproducts and decomposition of the desired product. What works with a magnetic stir bar in a round-bottom flask may not be sufficient for a large vessel.[1]

    • Troubleshooting Steps:

      • Stirrer Design: Evaluate the stirrer design. An anchor stirrer, for instance, may not be adequate for viscous reaction mixtures or solids. Consider using a pitched-blade turbine or a retreat curve impeller for better top-to-bottom mixing.

      • Real-time Monitoring: Implement in-situ temperature probes at different locations within the reactor to map thermal gradients.

      • Controlled Reagent Addition: Instead of adding the fluorinating agent all at once, use a syringe pump for controlled, subsurface addition. This helps to dissipate the heat of reaction more effectively.

  • Sensitivity to Moisture:

    • Causality: Many fluorinating agents, such as silver(II) fluoride (AgF₂), are sensitive to moisture.[2] On a larger scale, the increased surface area of the reactor and the larger volumes of solvents and reagents increase the chances of water contamination, which can deactivate the fluorinating agent.

    • Troubleshooting Steps:

      • Rigorous Drying: Ensure all glassware and the reactor are thoroughly dried before use. Purge the reactor with an inert gas like nitrogen or argon.

      • Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents.

      • Reagent Handling: Handle moisture-sensitive reagents in a glove box or under a positive pressure of inert gas.[2]

  • Impurity Amplification:

    • Causality: Minor impurities in starting materials or solvents that were insignificant at the lab scale can become major contributors to side reactions and yield loss at a larger scale.[1]

    • Troubleshooting Steps:

      • Starting Material Purity: Re-evaluate the purity of your starting materials. Consider an additional purification step if necessary.

      • In-Process Controls (IPCs): Implement IPCs using techniques like HPLC or GC to monitor the reaction progress and the formation of byproducts.

Q2: We are observing poor regioselectivity during the fluorination of the pyridine ring, leading to a mixture of isomers that are difficult to separate. How can we improve the selectivity for the desired 2-fluoro isomer?

Achieving high regioselectivity in the fluorination of substituted pyridines is a significant challenge. The position of fluorination is influenced by the electronic properties of the existing substituents and the reaction mechanism.

Strategies to Enhance Regioselectivity:

  • Choice of Fluorinating Agent:

    • Causality: Different fluorinating agents operate through different mechanisms (e.g., electrophilic, nucleophilic, radical). For instance, direct C-H fluorination using reagents like AgF₂ has shown high selectivity for the position adjacent to the nitrogen atom in pyridines.[2][3][4]

    • Recommendations:

      • For C-H Fluorination: If your synthesis involves direct fluorination of a C-H bond, consider using AgF₂. The reaction often proceeds at ambient temperature with high selectivity for the 2-position.[3][4]

      • For Nucleophilic Aromatic Substitution (SNAr): If you are performing an SNAr reaction on a di-chlorinated pyridine, the regioselectivity will be governed by the activating/deactivating effects of the other ring substituents.

  • Reaction Temperature Control:

    • Causality: Higher reaction temperatures can provide enough energy to overcome the activation barrier for the formation of less-favored isomers, leading to a decrease in selectivity.

    • Troubleshooting Steps:

      • Lower the Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

      • Cryogenic Conditions: For highly reactive systems, consider running the reaction at cryogenic temperatures (e.g., -78 °C).

  • Use of Directing Groups or Catalysts:

    • Causality: In some cases, a directing group can be temporarily installed on the molecule to guide the fluorinating agent to the desired position. Additionally, certain catalysts can influence regioselectivity. For example, palladium-catalyzed fluorination can be influenced by ligand design to favor a specific isomer.[5]

    • Experimental Protocol:

      • Literature Review: Conduct a thorough literature search for directing group strategies or catalytic systems relevant to your specific pyridine derivative.

      • Small-Scale Screening: Screen a variety of ligands and catalysts on a small scale to identify conditions that provide the best regioselectivity before attempting a large-scale reaction.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when working with fluorinating agents on a large scale?

Answer: Safety is paramount when scaling up fluorination reactions. Key hazards include:

  • Toxicity and Corrosivity: Many fluorinating agents are toxic and can cause severe burns upon contact.[6] Hydrogen fluoride (HF), which can be a byproduct or generated from the reaction of fluoride ions with acidic protons, is extremely corrosive and toxic.[6]

  • Reactivity and Exothermicity: Reagents like elemental fluorine (F₂) and some electrophilic ("F+") sources are highly reactive and can react violently with certain organic compounds and solvents.[6] The exothermic nature of these reactions can lead to thermal runaways if not properly controlled.[1]

  • Pressure Buildup: The evolution of gaseous byproducts (e.g., HF) can lead to a dangerous buildup of pressure in a closed system.

Safety Recommendations:

Precaution CategorySpecific ActionRationale
Personal Protective Equipment (PPE) Wear appropriate PPE, including a face shield, acid-resistant gloves, and a lab coat.To protect against chemical splashes and exposure.
Engineering Controls Conduct the reaction in a well-ventilated fume hood or a walk-in hood for larger setups.To prevent the inhalation of toxic fumes.[7]
Emergency Preparedness Have a calcium gluconate gel or solution readily available as an antidote for HF exposure.To provide immediate first aid in case of HF burns.
Materials of Construction Use compatible reactor materials. HF is corrosive to glass, so specialized reactors (e.g., Teflon-lined) may be necessary.[6]To prevent equipment failure and chemical spills.
Waste Disposal Quench the reaction mixture carefully and neutralize all acidic and reactive waste before disposal.To ensure safe handling and disposal of hazardous waste.
Q2: How can we effectively purify this compound on a large scale, given its physical properties?

Answer: Purification is a critical step that can be challenging to scale. The choice of method depends on the nature of the impurities.

  • Crystallization:

    • Applicability: This is often the most scalable and cost-effective method if the product is a solid and a suitable solvent system can be found.

    • Procedure:

      • Solvent Screening: On a small scale, screen various solvents and solvent mixtures to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution.

      • Controlled Cooling: On a larger scale, the cooling rate must be carefully controlled to ensure the formation of pure, easily filterable crystals. Crash cooling can lead to the trapping of impurities.

  • Distillation:

    • Applicability: If the product is a liquid or a low-melting solid and is thermally stable, vacuum distillation can be an effective method for separating it from non-volatile or less volatile impurities.

    • Considerations:

      • Thermal Stability: Determine the thermal stability of your compound before attempting distillation to avoid decomposition.

      • Vacuum System: A robust vacuum system is required for large-scale distillations.

  • Chromatography:

    • Applicability: While highly effective, traditional column chromatography can be expensive and time-consuming to scale up. It is typically reserved for high-value products or when other methods fail.

    • Alternatives:

      • Flash Chromatography: Automated flash chromatography systems are available for larger scales and can be more efficient than traditional gravity columns.

      • Preparative HPLC: For very high purity requirements, preparative HPLC may be necessary, although it is generally the most expensive option.

Visualizing the Workflow

A typical workflow for troubleshooting scale-up issues can be visualized as a decision-making process.

ScaleUp_Troubleshooting start Low Yield or Purity at Scale check_mixing Evaluate Mixing Efficiency start->check_mixing check_thermal Analyze Thermal Profile start->check_thermal check_purity Assess Starting Material Purity start->check_purity improve_mixing Optimize Stirrer Design & Reagent Addition Rate check_mixing->improve_mixing Inadequate re_evaluate Re-evaluate Reaction at Pilot Scale check_mixing->re_evaluate Adequate improve_thermal Improve Heat Transfer (Jacketed Reactor, Controlled Addition) check_thermal->improve_thermal Gradients Found check_thermal->re_evaluate Uniform purify_sm Purify Starting Materials check_purity->purify_sm Impurities Detected check_purity->re_evaluate High Purity improve_mixing->re_evaluate improve_thermal->re_evaluate purify_sm->re_evaluate

Caption: A decision tree for troubleshooting common scale-up issues.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 3-Chloro-2-fluoro-5-hydroxypyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal and agricultural chemistry, pyridine derivatives stand out as a critical scaffold for the development of novel bioactive compounds. Their versatile structure allows for a wide range of functionalization, leading to a diverse array of biological activities. This guide focuses on the predicted biological potential of a specific subclass: 3-chloro-2-fluoro-5-hydroxypyridine derivatives. While direct experimental data for this exact substitution pattern is limited in publicly available literature, this guide will provide a comprehensive comparison based on the known activities of structurally related compounds, offering valuable insights for researchers and developers in this field.

Synthetic Pathways: A Predictive Approach

The synthesis of this compound derivatives can be approached through multi-step reaction sequences, leveraging established methodologies for the synthesis of substituted pyridines. A plausible synthetic route, based on available literature for similar compounds, is outlined below.[1]

A potential starting material for the synthesis of the target scaffold is 2-chloro-3-nitropyridine. This can undergo a fluorination reaction to yield 2-fluoro-3-nitropyridine. Subsequent reduction of the nitro group would provide 3-amino-2-fluoropyridine. Diazotization of the amino group followed by hydrolysis can then introduce the hydroxyl group at the 3-position, yielding 2-fluoro-3-hydroxypyridine.[1] To arrive at the target this compound, a different starting material or subsequent chlorination and hydroxylation steps would be necessary. A general synthetic workflow is proposed in the following diagram.

Synthetic Workflow Predicted Synthetic Pathway for this compound Derivatives start Substituted Pyridine Precursor step1 Halogenation (e.g., Chlorination/Fluorination) start->step1 step2 Nitration step1->step2 step3 Reduction of Nitro Group step2->step3 step4 Diazotization & Hydrolysis step3->step4 step5 Derivatization of Hydroxyl Group step4->step5 product This compound Derivatives step5->product SAR Key Structural Features Influencing Biological Activity Pyridine_Core Pyridine Core Chloro Chloro Group (Lipophilicity, Electronic Effects) Pyridine_Core->Chloro Fluoro Fluoro Group (Metabolic Stability, H-Bonding) Pyridine_Core->Fluoro Hydroxyl Hydroxyl Group (H-Bonding, Polarity) Pyridine_Core->Hydroxyl Derivatives Derivatives (Modulate Activity & Selectivity) Hydroxyl->Derivatives

References

A Comparative Guide to the Reactivity of 3-chloro-2-fluoro-5-hydroxypyridine and Other Halopyridines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Halopyridines, in particular, serve as versatile building blocks, offering multiple avenues for derivatization through reactions like nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling. This guide provides an in-depth technical comparison of the reactivity of 3-chloro-2-fluoro-5-hydroxypyridine with other key halopyridines. We will delve into the electronic and steric factors governing their reactivity, supported by established mechanistic principles, and provide detailed experimental protocols for their comparative evaluation.

Understanding the Reactivity Landscape of Halopyridines

The reactivity of a halopyridine is not governed by a single, simple trend. Instead, it is a nuanced interplay of several factors:

  • Nature of the Halogen: In SNAr reactions, the high electronegativity of fluorine typically makes it the most activating halogen for nucleophilic attack, leading to a general reactivity trend of F > Cl > Br > I.[1] This is because the rate-determining step is often the initial attack of the nucleophile, which is accelerated by the strong inductive electron withdrawal of fluorine, stabilizing the negatively charged Meisenheimer intermediate.[1] Conversely, in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, the reactivity order is inverted (I > Br > Cl >> F).[2] This trend is dictated by the carbon-halogen bond strength, as the oxidative addition of the palladium catalyst to the C-X bond is typically the rate-determining step.[3]

  • Position of the Halogen: The pyridine nitrogen atom is strongly electron-withdrawing, which deactivates the ring towards electrophilic attack but activates it for nucleophilic substitution, particularly at the C2 and C4 positions (ortho and para to the nitrogen).[4] This is due to the ability of the nitrogen to stabilize the anionic intermediate through resonance.

  • Influence of Other Substituents: The electronic properties of other substituents on the pyridine ring can significantly modulate its reactivity. Electron-withdrawing groups further activate the ring for SNAr, while electron-donating groups can have a deactivating effect.[5] In the case of this compound, the hydroxyl group at the C5 position is an electron-donating group by resonance and electron-withdrawing by induction. Its overall effect on the reactivity at C2 and C3 will be a balance of these opposing influences.

Comparative Reactivity Analysis: this compound

The unique substitution pattern of this compound presents an interesting case study in regioselectivity for both SNAr and cross-coupling reactions. The C2-fluorine and C3-chlorine offer two distinct reaction sites.

Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, the C2 position is doubly activated by the adjacent ring nitrogen and the highly electronegative fluorine atom. Therefore, nucleophilic attack is expected to occur preferentially at the C2 position, leading to the displacement of the fluoride. The C3 position is less activated, and the C-Cl bond is less polarized than the C-F bond.

Expected Reactivity Order for SNAr at C2 (with a common nucleophile like an amine):

3-chloro-2-fluoropyridine > 2,3-dichloropyridine

The presence of the hydroxyl group at C5 in this compound is expected to slightly decrease the reactivity compared to 3-chloro-2-fluoropyridine due to its electron-donating resonance effect, which would destabilize the anionic Meisenheimer intermediate.

Palladium-Catalyzed Cross-Coupling Reactions

In contrast to SNAr, palladium-catalyzed cross-coupling reactions are anticipated to favor the C3 position. This is because the C-Cl bond is significantly more reactive towards oxidative addition by palladium than the robust C-F bond.[1]

Expected Reactivity Order for Suzuki-Miyaura Coupling (at the most reactive site):

2-bromo-3-chloropyridine (at C2) > 2,3-dichloropyridine (at C2) > 3-chloro-2-fluoropyridine (at C3)

For dihalopyridines, studies have shown that Suzuki coupling often preferentially occurs at the C2 position over other positions.[6][7] Therefore, in a direct comparison, the reactivity of the C3-Cl bond in this compound is expected to be lower than the C2-Cl bond in 2,3-dichloropyridine.

Experimental Design for Comparative Reactivity Studies

To provide a quantitative comparison, we propose a series of standardized experiments. For each reaction, a set of halopyridines should be reacted under identical conditions, and the reaction progress monitored by a suitable analytical technique such as HPLC or GC-MS.

Selected Halopyridines for Comparison:

  • Target: this compound

  • Isomer Control: 2-chloro-3-fluoropyridine

  • Halogen Comparison: 2,3-dichloropyridine

  • Substituent Effect Control: 3-chloro-5-hydroxypyridine, 2-fluoropyridine, 3-chloropyridine

Protocol 1: Comparative Kinetics of SNAr with a Primary Amine

This experiment will quantify the rate of nucleophilic substitution at the most reactive position.

dot

sn_ar_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reagents Prepare stock solutions: - Halopyridines (e.g., 10 mM in DMSO) - Nucleophile (e.g., Benzylamine, 100 mM in DMSO) - Internal Standard (e.g., Naphthalene) setup To separate vials, add: - Halopyridine solution (1 eq) - Nucleophile solution (10 eq) - Internal Standard prep_reagents->setup reaction Incubate at constant temperature (e.g., 80 °C) with stirring setup->reaction sampling Take aliquots at defined time points (e.g., 0, 15, 30, 60, 120 min) reaction->sampling quench Quench aliquots with acidified water sampling->quench hplc Analyze quenched samples by HPLC-UV quench->hplc data Quantify substrate consumption and product formation against internal standard hplc->data kinetics Plot concentration vs. time and determine initial reaction rates data->kinetics

Caption: Workflow for comparative kinetic analysis of SNAr reactions.

Methodology:

  • Reagent Preparation: Prepare stock solutions of each halopyridine (10 mM), benzylamine (100 mM), and an internal standard (e.g., naphthalene, 10 mM) in anhydrous DMSO.

  • Reaction Setup: In separate temperature-controlled reaction vials, add the halopyridine stock solution (1.0 equiv.), the internal standard solution, and the benzylamine stock solution (10 equiv.).

  • Reaction and Sampling: Maintain the reactions at a constant temperature (e.g., 80 °C) with vigorous stirring. At specified time intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot and immediately quench it in a vial containing a solution of 0.1 M HCl in acetonitrile/water.

  • Analysis: Analyze the quenched samples by reverse-phase HPLC with UV detection.

  • Data Interpretation: Plot the concentration of the starting material versus time for each halopyridine. The initial slope of this curve will be proportional to the initial reaction rate.

Protocol 2: Comparative Yields in Suzuki-Miyaura Coupling

This experiment will assess the efficiency of C-C bond formation at the most reactive halogen.

dot

suzuki_workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction & Work-up cluster_analysis Analysis & Purification add_solids To Schlenk tubes, add: - Halopyridine (1.0 eq) - Phenylboronic acid (1.2 eq) - Base (e.g., K2CO3, 2.0 eq) add_catalyst Add Pd catalyst and ligand (e.g., Pd(PPh3)4, 3 mol%) add_solids->add_catalyst add_solvent Add degassed solvent (e.g., Dioxane/H2O 4:1) add_catalyst->add_solvent heat Heat at 90 °C with stirring for a fixed time (e.g., 12 h) add_solvent->heat cool_quench Cool to room temperature and quench with water heat->cool_quench extract Extract with an organic solvent (e.g., Ethyl Acetate) cool_quench->extract dry_concentrate Dry organic layer (Na2SO4) and concentrate in vacuo extract->dry_concentrate purify Purify crude product by flash chromatography dry_concentrate->purify characterize Determine yield and confirm structure by NMR and MS purify->characterize

Caption: Experimental workflow for comparative Suzuki-Miyaura coupling.

Methodology:

  • Reaction Setup: In an inert atmosphere glovebox or using Schlenk techniques, charge separate reaction tubes with the respective halopyridine (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Catalyst Addition: To each tube, add the palladium catalyst, for example, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water (5 mL).

  • Reaction: Seal the tubes and heat the reactions at 90 °C for a fixed duration (e.g., 12 hours) with stirring.

  • Work-up and Analysis: After cooling, quench the reactions with water and extract with ethyl acetate. The organic layers are then dried, concentrated, and the crude product is analyzed by HPLC or GC-MS to determine the conversion and product distribution. The product should be purified by column chromatography to determine the isolated yield.

Protocol 3: Regioselectivity in Buchwald-Hartwig Amination

This experiment will compare the propensity for C-N bond formation at the C2 vs. C3 positions.

Methodology:

  • Reaction Setup: In an inert atmosphere, charge separate reaction tubes with the respective dihalopyridine (1.0 mmol), morpholine (1.2 mmol), and a strong base such as sodium tert-butoxide (1.4 mmol).

  • Catalyst Addition: To each tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol) and a suitable ligand (e.g., Xantphos, 0.05 mmol).

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL).

  • Reaction: Seal the tubes and heat the reactions at 100 °C for a fixed duration (e.g., 18 hours) with stirring.

  • Work-up and Analysis: After cooling, quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate. The organic layer is dried, concentrated, and the crude product is analyzed by ¹H NMR and LC-MS to determine the ratio of mono-aminated products and identify the site of substitution.

Predicted Outcomes and Mechanistic Rationale

dot

mechanisms cluster_snar SNAr Mechanism: C2-F vs. C3-Cl cluster_suzuki Suzuki Coupling: C2-F vs. C3-Cl snar_start This compound snar_c2_attack Nucleophile attacks C2 snar_start->snar_c2_attack Favored Path (Activated by N and F) snar_c3_attack Nucleophile attacks C3 snar_start->snar_c3_attack Disfavored Path snar_c2_intermediate Meisenheimer Complex (Negative charge on N) snar_c2_attack->snar_c2_intermediate Stabilized snar_c3_intermediate Meisenheimer Complex (No charge on N) snar_c3_attack->snar_c3_intermediate Less Stabilized snar_c2_product C2-Substituted Product (F- displaced) snar_c2_intermediate->snar_c2_product snar_c3_product C3-Substituted Product (Cl- displaced) snar_c3_intermediate->snar_c3_product suzuki_start This compound suzuki_c2_oa Oxidative Addition at C2-F suzuki_start->suzuki_c2_oa Disfavored Path (Strong C-F bond) suzuki_c3_oa Oxidative Addition at C3-Cl suzuki_start->suzuki_c3_oa Favored Path suzuki_c2_complex Pd(II) Complex (High C-F bond energy) suzuki_c2_oa->suzuki_c2_complex suzuki_c3_complex Pd(II) Complex (Lower C-Cl bond energy) suzuki_c3_oa->suzuki_c3_complex suzuki_c2_product C2-Coupled Product suzuki_c2_complex->suzuki_c2_product suzuki_c3_product C3-Coupled Product suzuki_c3_complex->suzuki_c3_product Transmetalation & Reductive Elimination

Caption: Mechanistic pathways for SNAr and Suzuki coupling of this compound.

Based on established principles, the following outcomes are predicted from the proposed experiments:

  • SNAr: this compound will undergo substitution primarily at the C2 position, displacing the fluoride. The reaction rate is expected to be slower than that of 2-fluoropyridine due to the electronic effect of the other substituents but faster than that of 2,3-dichloropyridine.

  • Suzuki-Miyaura Coupling: The reaction will selectively occur at the C3 position, leading to the displacement of the chloride. The yield is anticipated to be comparable to other chloropyridines, though potentially lower than that of more reactive brominated or iodinated analogs.

  • Buchwald-Hartwig Amination: Similar to the Suzuki coupling, C-N bond formation will be favored at the C3 position. The regioselectivity should be high, with minimal product formation from C-F bond activation.

Conclusion

This compound is a highly versatile building block that offers orthogonal reactivity based on the chosen reaction type. The C2-fluorine is primed for nucleophilic aromatic substitution, while the C3-chlorine is the preferred site for palladium-catalyzed cross-coupling reactions. This differential reactivity allows for the selective and sequential functionalization of the pyridine ring, making it a valuable tool in the synthesis of complex molecules for pharmaceutical and materials science applications. The experimental protocols outlined in this guide provide a robust framework for researchers to quantitatively assess its reactivity in comparison to other halopyridines, enabling informed decisions in synthetic planning.

References

A Comparative Guide to Suzuki Coupling: 3-Chloro-2-fluoro-5-hydroxypyridine vs. 3-Bromo-2-fluoro-5-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Choice of Halopyridines in Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, prized for its robustness and functional group tolerance in forging carbon-carbon bonds.[1] In the synthesis of complex molecules, particularly in pharmaceutical and materials science, substituted pyridines are invaluable building blocks. The choice of the halide on the pyridine ring is a critical decision that profoundly impacts reaction efficiency, catalyst selection, and overall synthetic strategy. This guide provides an in-depth comparison of two such building blocks: 3-chloro-2-fluoro-5-hydroxypyridine and 3-bromo-2-fluoro-5-hydroxypyridine, in the context of their performance in Suzuki coupling reactions. While direct comparative studies on these specific substrates are not extensively documented, this guide synthesizes established principles of reactivity, data from structurally analogous systems, and expert insights to provide a predictive and practical comparison.

The Fundamental Difference: C-Cl vs. C-Br Bond Reactivity

The primary determinant of the divergent behavior of these two substrates in Suzuki coupling lies in the inherent differences between the carbon-chlorine and carbon-bromine bonds. The C-Cl bond is significantly stronger and less polarizable than the C-Br bond. This has direct consequences for the first and often rate-determining step of the Suzuki catalytic cycle: oxidative addition.[2][3]

The general reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is well-established: I > Br >> Cl.[1][4] Consequently, 3-bromo-2-fluoro-5-hydroxypyridine is anticipated to be substantially more reactive than its chloro-analogue. This higher reactivity often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times. Conversely, the less reactive this compound typically necessitates more specialized and highly active catalytic systems to achieve comparable yields.[2]

Mechanistic Insights: The Oxidative Addition Hurdle

The Suzuki coupling proceeds via a catalytic cycle involving a palladium catalyst.[3] The key steps are oxidative addition of the aryl halide to a Pd(0) species, transmetalation of the organoboron reagent, and reductive elimination to form the desired biaryl product and regenerate the Pd(0) catalyst.

Suzuki_Cycle Figure 1: Generalized Suzuki-Miyaura Catalytic Cycle A Pd(0)L_n B Oxidative Addition A->B C Ar-Pd(II)-X(L_n) B->C Ar-X D Transmetalation C->D E Ar-Pd(II)-R(L_n) D->E R-B(OR')_2 (Base) F Reductive Elimination E->F F->A Ar-R

Caption: Generalized Suzuki-Miyaura Catalytic Cycle.

The energy barrier for the oxidative addition of an aryl chloride is significantly higher than for an aryl bromide.[2] For this compound, this step is particularly challenging due to the strong C-Cl bond. To overcome this, highly active catalysts are required. These catalysts typically feature bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos and XPhos) or N-heterocyclic carbenes (NHCs).[1][5] These ligands promote the oxidative addition by increasing the electron density on the palladium center, making it more nucleophilic and thus more reactive towards the aryl chloride.[1]

In contrast, the oxidative addition of 3-bromo-2-fluoro-5-hydroxypyridine to Pd(0) is a more facile process. This allows for the use of a broader range of palladium catalysts, including more traditional and less expensive systems like those employing triphenylphosphine (PPh₃) as a ligand, although more advanced catalysts can still offer improved performance.

Oxidative_Addition_Comparison Figure 2: Oxidative Addition Energy Barrier Comparison cluster_chloro This compound cluster_bromo 3-Bromo-2-fluoro-5-hydroxypyridine start_cl Pd(0) + Ar-Cl transition_cl High Energy Barrier product_cl Ar-Pd(II)-Cl transition_cl->product_cl Bulky, e⁻-rich ligand (e.g., SPhos, XPhos) start_br Pd(0) + Ar-Br transition_br Lower Energy Barrier product_br Ar-Pd(II)-Br transition_br->product_br Standard or advanced ligands (e.g., PPh₃)

Caption: Oxidative Addition Energy Barrier Comparison.

Comparative Performance and Experimental Considerations

The choice between the chloro and bromo derivative will dictate the experimental setup. Below is a comparative summary of expected performance and typical reaction conditions, extrapolated from data on similar halopyridine systems.

ParameterThis compound3-Bromo-2-fluoro-5-hydroxypyridine
Reactivity LowerHigher
Typical Catalyst Pd₂(dba)₃ or Pd(OAc)₂ with bulky, electron-rich ligands (e.g., SPhos, XPhos, RuPhos) or NHC-Pd complexes.[5][6]Pd(PPh₃)₄, PdCl₂(dppf), or Pd(OAc)₂ with various phosphine ligands.
Catalyst Loading Higher (typically 1-5 mol%)Lower (typically 0.5-3 mol%)
Reaction Temperature Higher (often >100 °C)Milder (often 80-100 °C)
Reaction Time Longer (often 12-24 hours)Shorter (often 2-12 hours)
Base Selection Stronger bases may be required (e.g., Cs₂CO₃, K₃PO₄).[6]Wider range of bases effective (e.g., K₂CO₃, Na₂CO₃, K₃PO₄).
Side Reactions Higher risk of catalyst decomposition and substrate degradation due to harsher conditions.Lower risk of side reactions under optimized conditions.
Cost & Availability Generally less expensive and more readily available than the bromo-analogue.Generally more expensive than the chloro-analogue.

Experimental Protocols

The following protocols are representative starting points for the Suzuki coupling of these two substrates. Optimization of specific parameters (catalyst, ligand, base, solvent, temperature) is highly recommended for each specific coupling partner.

Protocol 1: Suzuki Coupling of this compound

This protocol is adapted from established methods for challenging aryl chlorides and employs a highly active Buchwald-type catalyst system.[6]

Materials:

  • This compound (1.0 mmol, 1 equiv.)

  • Arylboronic acid (1.2 mmol, 1.2 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.03 mmol, 3 mol%)

  • Cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 equiv.)

  • Anhydrous, degassed 1,4-dioxane (5 mL)

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, Pd₂(dba)₃, XPhos, and Cs₂CO₃.

  • Seal the vial with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed 1,4-dioxane via syringe.

  • Place the vial in a preheated oil bath at 110 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki Coupling of 3-Bromo-2-fluoro-5-hydroxypyridine

This protocol utilizes a more conventional palladium catalyst, suitable for the more reactive bromo substrate.

Materials:

  • 3-Bromo-2-fluoro-5-hydroxypyridine (1.0 mmol, 1 equiv.)

  • Arylboronic acid (1.2 mmol, 1.2 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.)

  • Degassed 1,4-dioxane (4 mL)

  • Degassed water (1 mL)

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add 3-bromo-2-fluoro-5-hydroxypyridine, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Seal the vial with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Place the vial in a preheated oil bath at 90 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Experimental_Workflow Figure 3: General Experimental Workflow for Suzuki Coupling A 1. Combine Solids (Halopyridine, Boronic Acid, Catalyst, Base) B 2. Inert Atmosphere (Evacuate/Backfill Ar/N₂) A->B C 3. Add Degassed Solvent(s) B->C D 4. Heat and Stir (Monitor by TLC/LC-MS) C->D E 5. Work-up (Quench, Extract) D->E F 6. Purification (Column Chromatography) E->F

Caption: General Experimental Workflow for Suzuki Coupling.

Conclusion and Strategic Recommendations

The choice between this compound and 3-bromo-2-fluoro-5-hydroxypyridine for Suzuki coupling is a classic trade-off between substrate cost and reactivity.

  • 3-Bromo-2-fluoro-5-hydroxypyridine is the preferred substrate when milder reaction conditions, shorter reaction times, and broader catalyst compatibility are desired. Its higher reactivity makes it a more reliable coupling partner, particularly in the later stages of a complex synthesis where preserving sensitive functional groups is paramount. The primary drawback is its typically higher cost.

  • This compound represents a more economical option, making it attractive for large-scale synthesis. However, its successful application requires a deeper understanding of modern cross-coupling catalysis and a willingness to invest in more expensive, specialized ligands and potentially more rigorous optimization of reaction conditions. The harsher conditions required may also limit its use with sensitive substrates.

For drug development professionals and researchers, the decision should be guided by the specific goals of the project. For initial library synthesis and proof-of-concept studies, the reliability of the bromo-derivative may outweigh its cost. For process development and scale-up, the cost-effectiveness of the chloro-derivative makes the investment in methods development a worthwhile endeavor.

References

The Halogenated Hydroxypyridine Scaffold: A Comparative Guide to the Structure-Activity Relationship of 3-Chloro-2-fluoro-5-hydroxypyridine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pyridine ring stands as a privileged scaffold, forming the core of numerous approved drugs. Its ability to engage in various non-covalent interactions and its amenability to chemical modification make it a cornerstone of drug design. The strategic introduction of substituents, particularly halogens and hydroxyl groups, can profoundly influence the pharmacological profile of pyridine-based compounds. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 3-chloro-2-fluoro-5-hydroxypyridine analogs, a class of compounds with significant potential in the development of targeted therapeutics, particularly as kinase inhibitors. While direct, comprehensive SAR studies on this specific scaffold are emerging, this guide synthesizes data from structurally related compounds to provide actionable insights for researchers in the field.

The Strategic Importance of the this compound Scaffold

The this compound core is a highly functionalized and electronically distinct scaffold. Each substituent plays a critical role in modulating the molecule's properties:

  • The Pyridine Core: As a bioisostere for a phenyl ring, the nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, influencing solubility and target engagement.[1]

  • 2-Fluoro Substituent: The highly electronegative fluorine atom at the 2-position can significantly alter the pKa of the pyridine nitrogen and influence the conformation of the molecule. The carbon-fluorine bond is exceptionally stable, which can enhance metabolic stability and block unwanted metabolism at that position.[2]

  • 3-Chloro Substituent: The chlorine atom at the 3-position can serve as a point for further chemical modification through cross-coupling reactions. It also contributes to the electronic nature of the ring and can engage in halogen bonding with the target protein, a type of non-covalent interaction that is increasingly recognized for its importance in ligand binding.

  • 5-Hydroxy Substituent: The hydroxyl group at the 5-position is a key functional group that can act as both a hydrogen bond donor and acceptor. This is crucial for anchoring the molecule within the active site of a biological target, such as the hinge region of a kinase.

This unique combination of substituents makes the this compound scaffold a promising starting point for the design of potent and selective inhibitors of various protein kinases, which are key players in numerous disease signaling pathways, particularly in oncology.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound analogs is highly sensitive to modifications at each position. The following SAR insights are synthesized from studies on related halogenated and hydroxylated pyridine-based kinase inhibitors.

The Critical Role of the 5-Hydroxy Group

The 5-hydroxy group is often essential for potent inhibitory activity, typically by forming a key hydrogen bond with the hinge region of the kinase active site.

  • Replacement with -OCH3: Replacing the hydroxyl group with a methoxy group generally leads to a significant loss of activity. The methoxy group can no longer act as a hydrogen bond donor, disrupting the crucial interaction with the kinase hinge.

  • Replacement with -NH2: An amino group at the 5-position can also act as a hydrogen bond donor and may retain some activity, although often less potent than the hydroxyl analog.

  • Removal of the 5-substituent: Complete removal of the 5-hydroxy group typically results in a dramatic decrease in potency, highlighting its role as a primary binding anchor.

Impact of Halogen Substituents at the 2- and 3-Positions

The nature and position of the halogen atoms are critical for modulating potency, selectivity, and pharmacokinetic properties.

  • Fluorine at C2: The 2-fluoro substituent is often crucial for maintaining a favorable conformation and for its electronic influence on the pyridine ring. Replacing it with hydrogen can lead to a loss of potency. Substitution with a larger halogen like chlorine may introduce steric hindrance.

  • Chlorine at C3: The 3-chloro group can contribute to binding through halogen bonding. Replacing it with other halogens can fine-tune activity. A bromo-substituent may enhance halogen bonding, while a fluoro-substituent at this position might have a different electronic and steric impact.

Exploration of Other Positions on the Pyridine Ring

Substitution at the 4- and 6-positions of the pyridine ring can be explored to improve properties such as solubility, cell permeability, and selectivity.

  • Substitution at C4: Introduction of small alkyl or amino groups at the 4-position can be tolerated and may lead to interactions with other regions of the ATP-binding pocket.

  • Substitution at C6: The 6-position is often a vector for introducing larger substituents that can occupy the solvent-exposed region of the kinase active site, potentially improving selectivity and potency.

Illustrative Comparison of Analog Performance

The following table provides a hypothetical, yet representative, comparison of the kinase inhibitory activity of various this compound analogs, based on the inferred SAR principles discussed above. The IC50 values are illustrative and intended to demonstrate the expected trends in activity with specific structural modifications.

Analog R1 (at C2) R2 (at C3) R3 (at C5) Illustrative Kinase IC50 (nM) Rationale for Activity Trend
Parent Scaffold FClOH50Core scaffold with key interactions.
Analog 1 FClOCH3>10,000Loss of H-bond donor at C5 disrupts hinge binding.
Analog 2 FClNH2250Amino group can still H-bond, but may be less optimal.
Analog 3 HClOH500Removal of 2-fluoro group may alter conformation and electronics.
Analog 4 FBrOH30Bromo at C3 may form a stronger halogen bond.
Analog 5 FHOH800Removal of 3-chloro group leads to loss of potential halogen bond.
Analog 6 FClOH (with C4-Methyl)75Small alkyl group at C4 is tolerated.
Analog 7 FClOH (with C6-Phenyl)15Phenyl at C6 can access additional binding pockets.

Experimental Protocols

General Synthesis of this compound Analogs

A general synthetic route to the this compound scaffold often starts from a readily available dichloropyridine derivative. The following is a representative, multi-step protocol.

Step 1: Fluorination of 2,3-Dichloropyridine

  • To a solution of 2,3-dichloropyridine (1.0 eq) in a suitable solvent such as dimethyl sulfoxide (DMSO), add a fluorinating agent like cesium fluoride (CsF) (2.0 eq).[3]

  • Heat the reaction mixture at 110 °C for 20 hours.[3]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with ice water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the resulting 3-chloro-2-fluoropyridine by column chromatography.[3]

Step 2: Introduction of the 5-Hydroxy Group

A common method for introducing a hydroxyl group onto a pyridine ring is via a nitration-reduction-diazotization sequence.

  • Nitration: Nitrate 3-chloro-2-fluoropyridine at the 5-position using a mixture of nitric acid and sulfuric acid.

  • Reduction: Reduce the resulting nitro-intermediate to an amino group using a reducing agent such as iron powder in acidic conditions or catalytic hydrogenation.

  • Diazotization and Hydrolysis: Convert the 5-amino-3-chloro-2-fluoropyridine to a diazonium salt using sodium nitrite in an acidic medium (e.g., sulfuric acid), followed by hydrolysis upon heating to yield this compound.[4]

Step 3: Synthesis of Analogs

Analogs can be synthesized by modifying the above protocol or by further derivatization of the this compound scaffold. For example, C6-substituted analogs can be prepared via palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling) on a precursor with a suitable leaving group at the 6-position.

Kinase Inhibition Assay

The inhibitory activity of the synthesized analogs against a specific protein kinase can be determined using a variety of in vitro assays. A common method is a luminescence-based kinase assay.

  • Prepare a reaction mixture containing the kinase, the appropriate substrate (e.g., a peptide or protein), and ATP in a suitable buffer.

  • Add varying concentrations of the inhibitor compound to the reaction mixture.

  • Incubate the reaction at the optimal temperature for the kinase (e.g., 30 °C) for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ATP remaining using a luciferase-based reagent that produces a luminescent signal proportional to the ATP concentration.

  • The kinase activity is inversely proportional to the luminescent signal.

  • Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Visualizing the Scientific Workflow and Biological Context

Experimental Workflow for SAR Studies

The following diagram illustrates a typical workflow for the synthesis and evaluation of novel kinase inhibitors based on the this compound scaffold.

SAR_Workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Evaluation cluster_analysis Data Analysis & Iteration Start Starting Materials (e.g., Dichloropyridine) Synth Multi-step Synthesis (Fluorination, Nitration, Reduction, Diazotization) Start->Synth Purify Purification (Chromatography) Synth->Purify Characterize Characterization (NMR, MS) Purify->Characterize Assay In Vitro Kinase Assay (IC50 Determination) Characterize->Assay CellAssay Cell-based Assays (e.g., Proliferation) Assay->CellAssay SAR SAR Analysis CellAssay->SAR Design Design of New Analogs SAR->Design Design->Synth Iterative Improvement

Caption: A workflow for the discovery of kinase inhibitors.

Simplified Receptor Tyrosine Kinase (RTK) Signaling Pathway

Many kinase inhibitors target receptor tyrosine kinases (RTKs), which are crucial for cell growth and proliferation. The diagram below shows a simplified signaling cascade initiated by an RTK, which can be targeted by inhibitors.

RTK_Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Dimer RTK Dimerization & Autophosphorylation RTK->Dimer Grb2 Grb2/Sos Dimer->Grb2 Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation, Survival, etc. Transcription->Proliferation Inhibitor Kinase Inhibitor (e.g., 3-chloro-2-fluoro- 5-hydroxypyridine analog) Inhibitor->Dimer Inhibits Phosphorylation

Caption: A simplified RTK signaling pathway.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The strategic placement of chloro, fluoro, and hydroxyl groups provides a rich platform for fine-tuning the potency, selectivity, and pharmacokinetic properties of drug candidates. While this guide has synthesized the key structure-activity relationships from related compound series, further dedicated studies on analogs of this specific scaffold are warranted to fully elucidate its potential. Future work should focus on the synthesis and biological evaluation of a diverse library of analogs to build a comprehensive SAR dataset. This will undoubtedly accelerate the discovery of new and effective targeted therapies for a range of diseases.

References

A Comparative Guide to the In Vitro Evaluation of Kinase Inhibitors Derived from 3-chloro-2-fluoro-5-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for a Novel Scaffold

Protein kinases remain one of the most critical target classes in modern drug discovery, particularly in oncology. Their role as central nodes in cellular signaling pathways makes them prime targets for therapeutic intervention. The development of small-molecule kinase inhibitors has revolutionized cancer treatment, but challenges such as acquired resistance and off-target toxicity persist. This necessitates a continuous search for novel chemical scaffolds that can offer improved potency, selectivity, and drug-like properties.

The 3-chloro-2-fluoro-5-hydroxypyridine scaffold is an emerging platform for designing next-generation kinase inhibitors. The unique arrangement of its substituents—a chloro group, a fluoro group, and a hydroxyl group on a pyridine ring—provides a versatile template for medicinal chemists. The electronegative halogens can modulate metabolic stability and target binding affinity, while the hydroxyl group can act as a crucial hydrogen bond donor or acceptor, anchoring the molecule within the kinase's active site. While direct literature on this specific scaffold is nascent, its structural motifs are present in various reported kinase inhibitors, suggesting its potential.[1][2][3]

This guide provides a comprehensive framework for the in vitro evaluation of kinase inhibitors derived from this promising scaffold. We will dissect the critical experimental workflows, from initial biochemical potency assessment to cellular activity and selectivity profiling, offering a direct comparison with established methodologies and alternative inhibitor classes. The causality behind each experimental choice will be explained to ensure a robust and self-validating evaluation cascade.

Phase 1: Biochemical Potency and Mechanism of Action

The foundational step in characterizing any new inhibitor is to quantify its direct interaction with the purified target kinase. This is achieved through biochemical assays that measure the enzyme's catalytic activity.

Causality Behind Assay Selection

The choice of a biochemical assay format is a trade-off between throughput, cost, and the nature of the data required. For primary screening of a new chemical series, speed and scalability are paramount. For detailed mechanistic studies, direct and precise measurement is key.

  • Luminescence-Based Assays (e.g., Kinase-Glo®, ADP-Glo™): These are the workhorses of high-throughput screening (HTS).[4] They function by measuring the amount of ATP remaining (Kinase-Glo®) or ADP produced (ADP-Glo™) after the kinase reaction.[5][6] A potent inhibitor will prevent ATP consumption, resulting in a high luminescent signal in a Kinase-Glo® assay.[7] Their primary advantage is the simple, homogeneous "add-mix-read" format, which avoids laborious wash steps and is highly amenable to automation.[8]

  • Fluorescence-Based Assays (e.g., TR-FRET): Technologies like Time-Resolved Förster Resonance Energy Transfer (TR-FRET) offer high sensitivity and are also homogeneous.[9] They are well-suited for secondary screening and hit validation.

  • Radiometric Assays: Long considered the "gold standard," these assays directly measure the incorporation of a radioactive phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) into a substrate.[10] They are unparalleled in accuracy and avoid interference from colored or fluorescent compounds. However, the significant safety, handling, and disposal requirements make them unsuitable for large-scale screening.

For our initial evaluation of a novel inhibitor, which we'll call CFHP-Inhibitor-1 , a luminescence-based assay provides the optimal balance of throughput, sensitivity, and operational simplicity.

Workflow for Biochemical IC50 Determination

The following diagram outlines the typical workflow for determining the half-maximal inhibitory concentration (IC50), a key measure of an inhibitor's potency.[11]

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Serial Dilution of CFHP-Inhibitor-1 Dispensing Dispense Compounds & Kinase Reaction Mix into 384-well plate Compound_Prep->Dispensing Reagent_Prep Prepare Kinase, Substrate, & ATP Solutions Reagent_Prep->Dispensing Incubation Incubate at RT to allow reaction Dispensing->Incubation Detection Add Kinase-Glo® Reagent (Stops reaction, generates signal) Incubation->Detection Luminescence_Read Read Luminescence on Plate Reader Detection->Luminescence_Read Normalization Normalize Data (% Inhibition) Luminescence_Read->Normalization Curve_Fit Fit Dose-Response Curve (log[Inhibitor] vs. response) Normalization->Curve_Fit IC50_Calc Calculate IC50 Value Curve_Fit->IC50_Calc

Caption: Workflow for biochemical IC50 determination using a luminescence-based assay.

Experimental Protocol: Kinase-Glo® Luminescent Kinase Assay

This protocol describes the determination of IC50 for CFHP-Inhibitor-1 against a target kinase (e.g., Aurora Kinase A).

1. Reagent Preparation:

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of CFHP-Inhibitor-1 in 100% DMSO, starting from a 10 mM stock. The final top concentration in the assay will be 10 µM.
  • Kinase Buffer: Prepare 1X Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
  • Enzyme/Substrate Mix: Dilute the target kinase and its specific peptide substrate in Kinase Buffer to a 2X working concentration.
  • ATP Solution: Prepare a 2X ATP solution in Kinase Buffer. The concentration should be at or near the Km of the kinase for ATP to ensure competitive inhibitors can be accurately measured.
  • Kinase-Glo® Reagent: Reconstitute the Kinase-Glo® Substrate with Kinase-Glo® Buffer as per the manufacturer's protocol.[12]

2. Assay Procedure (384-well plate format):

  • Add 50 nL of each compound dilution to the appropriate wells of a 384-well white, opaque assay plate. Include DMSO-only wells for negative (100% activity) and no-enzyme wells for positive (0% activity) controls.
  • Add 5 µL of the 2X Enzyme/Substrate Mix to all wells.
  • Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to all wells.
  • Incubate the plate at room temperature for 60 minutes.
  • Stop the reaction and generate a luminescent signal by adding 10 µL of the prepared Kinase-Glo® Reagent to all wells.
  • Incubate for an additional 10 minutes at room temperature to stabilize the signal.
  • Measure the luminescence using a plate reader.

3. Data Analysis:

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter sigmoidal dose-response curve.[13][14]
  • Assay Quality Control: The Z'-factor is calculated to validate the assay's robustness.[15][16] A Z' value between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[17][18]
  • Z' = 1 - ( (3σ_pos + 3σ_neg) / |μ_pos - μ_neg| )
  • Where σ is the standard deviation, μ is the mean, 'pos' refers to the positive control (no enzyme), and 'neg' refers to the negative control (DMSO).[15]

Comparative Data: Biochemical Potency

The table below presents hypothetical data comparing our novel inhibitor to a well-known, non-selective inhibitor (Staurosporine) and a clinically relevant alternative (Alisertib for Aurora Kinase A).

CompoundTarget KinaseBiochemical IC50 (nM)Assay Z'-Factor
CFHP-Inhibitor-1 Aurora Kinase A15 0.85
Alisertib (Alternative)Aurora Kinase A1.20.88
Staurosporine (Control)Aurora Kinase A50.86

This initial biochemical data suggests that CFHP-Inhibitor-1 is a potent inhibitor of its target, justifying progression to cell-based evaluation.

Phase 2: Cellular Activity and Target Engagement

While a low biochemical IC50 is essential, it does not guarantee efficacy in a biological system. A successful inhibitor must be able to cross the cell membrane, engage its target in a complex intracellular environment, and modulate downstream signaling pathways to produce a desired phenotype, such as inhibiting cell proliferation.[19][20]

Confirming Target Inhibition: Phospho-Protein Western Blot

The most direct way to confirm that an inhibitor is blocking its target's activity within the cell is to measure the phosphorylation status of a known downstream substrate. Western blotting is the gold-standard technique for this purpose.

Causality Behind the Protocol: Detecting phosphorylated proteins requires specific precautions. Phosphorylation is a labile post-translational modification that can be rapidly removed by phosphatases upon cell lysis. Therefore, the inclusion of phosphatase inhibitors in the lysis buffer is non-negotiable. Additionally, milk, a common blocking agent, contains phosphoproteins (caseins) that can cause high background; using Bovine Serum Albumin (BSA) is the preferred method.[21]

Workflow for Phospho-Protein Western Blot

G cluster_cell_culture Cell Culture & Treatment cluster_protein_analysis Protein Analysis cluster_detection Immunodetection Cell_Seeding Seed Cells (e.g., HCT-116) Compound_Treatment Treat with CFHP-Inhibitor-1, Control Inhibitor, & Vehicle Cell_Seeding->Compound_Treatment Cell_Lysis Lyse Cells with Phosphatase Inhibitors Compound_Treatment->Cell_Lysis Protein_Quant Quantify Protein (BCA Assay) Cell_Lysis->Protein_Quant SDS_PAGE Separate Proteins by SDS-PAGE Protein_Quant->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Block with BSA Transfer->Blocking Primary_Ab Incubate with Primary Ab (anti-p-Substrate) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated Secondary Ab Primary_Ab->Secondary_Ab Imaging Add ECL Substrate & Image Signal Secondary_Ab->Imaging Reprobe Strip and Reprobe for Total Substrate & Loading Control Imaging->Reprobe

Caption: Workflow for analyzing downstream target inhibition via Western Blot.

Experimental Protocol: Western Blot for a Phosphorylated Substrate

1. Cell Treatment and Lysis:

  • Plate a relevant cancer cell line (e.g., HCT-116) and grow to 70-80% confluency.
  • Treat cells with varying concentrations of CFHP-Inhibitor-1 , a positive control inhibitor, and a vehicle control (DMSO) for a specified time (e.g., 2 hours).
  • Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors.
  • Clarify lysates by centrifugation and determine protein concentration using a BCA assay.

2. Electrophoresis and Transfer:

  • Denature equal amounts of protein (e.g., 20 µg) from each sample by boiling in Laemmli sample buffer.
  • Separate proteins on a 4-12% Bis-Tris polyacrylamide gel.
  • Transfer proteins to a PVDF membrane.

3. Immunodetection:

  • Block the membrane for 1 hour at room temperature in 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[21] Avoid PBS-based buffers, as the phosphate can interfere with phospho-specific antibody binding.[22]
  • Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the target's substrate (e.g., anti-phospho-Histone H3 (Ser10) for Aurora Kinase).
  • Wash the membrane 3x with TBST.
  • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
  • Wash 3x with TBST.
  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
  • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the substrate or a housekeeping protein like GAPDH.[23]

Measuring the Phenotypic Outcome: Cell Viability

The ultimate goal of an anti-cancer kinase inhibitor is to halt proliferation or induce cell death. Cell viability assays measure the number of living, metabolically active cells after treatment.

Causality Behind Assay Selection: Similar to biochemical assays, several options exist.

  • Tetrazolium Reduction Assays (MTT, MTS): These colorimetric assays measure the reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells.[24]

  • ATP-Based Assays (CellTiter-Glo®): This luminescent assay quantifies the amount of ATP present, which is a key indicator of metabolically active cells and is generally considered more sensitive than MTT assays.[25][26] The single-reagent addition and stable signal make it ideal for comparative studies.[27]

Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

1. Cell Plating and Treatment:

  • Seed cancer cells in a 96-well clear-bottom, white-walled plate at an appropriate density and allow them to adhere overnight.
  • Treat cells with a serial dilution of CFHP-Inhibitor-1 and a control drug.
  • Incubate for 72 hours, a standard duration to observe anti-proliferative effects.

2. Assay Procedure:

  • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
  • Add a volume of CellTiter-Glo® Reagent equal to the culture medium volume in each well.
  • Mix on an orbital shaker for 2 minutes to induce cell lysis.
  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
  • Measure luminescence with a plate reader.

3. Data Analysis:

  • Data is normalized to vehicle-treated controls and plotted to determine the GI50 (concentration required to inhibit cell growth by 50%).

Comparative Data: Cellular Potency
CompoundCell LineTarget PathwayCellular GI50 (nM)
CFHP-Inhibitor-1 HCT-116 (Colon)Aurora Kinase45
CFHP-Inhibitor-1 MV-4-11 (Leukemia)Aurora Kinase30
Alisertib (Alternative)HCT-116 (Colon)Aurora Kinase20
Alisertib (Alternative)MV-4-11 (Leukemia)Aurora Kinase15

The data indicates that CFHP-Inhibitor-1 possesses potent anti-proliferative activity, with a reasonable correlation between biochemical and cellular potency, suggesting good cell permeability and on-target activity.

Phase 3: Selectivity and Off-Target Profiling

A potent inhibitor is of little therapeutic value if it indiscriminately inhibits numerous other kinases, which can lead to significant toxicity. Kinase selectivity profiling is a critical step to understand an inhibitor's specificity and anticipate potential off-target effects.[28] Some off-target activities can be beneficial, but they must be identified and understood.[29]

Methodology: The most comprehensive approach is to screen the inhibitor against a large panel of kinases (e.g., the KINOMEscan® platform, which covers over 480 kinases).[30] This is typically done at a single high concentration (e.g., 1 µM) to identify potential hits, which are then followed up with full IC50 determinations.

Decision Logic for Kinase Inhibitor Evaluation

G A Primary Biochemical Screen (e.g., Kinase-Glo®) B Potent Hit? (IC50 < 100 nM) A->B C Cellular Proliferation Assay (e.g., CellTiter-Glo®) B->C Yes J Discard or Redesign B->J No D Cellularly Active? (GI50 < 1 µM) C->D E Target Engagement/ Downstream Signaling (Western Blot) D->E Yes D->J No F On-Target Effect Confirmed? E->F G Kinome-Wide Selectivity Screen F->G Yes F->J No H Selective Profile? G->H I Lead Candidate H->I Yes H->J No

Caption: A logical workflow for the in vitro evaluation of a novel kinase inhibitor.

Comparative Data: Selectivity Profile
CompoundPrimary Target IC50 (nM)Key Off-Target 1 (IC50, nM)Key Off-Target 2 (IC50, nM)Selectivity Score (S10 @ 1µM)¹
CFHP-Inhibitor-1 Aurora A (15)FLT3 (850)CDK2 (>5,000)0.02
Inhibitor Y (Less Selective)Aurora A (10)VEGFR2 (50)PDGFRβ (80)0.25

¹Selectivity Score (S10) is the number of off-target kinases inhibited >90% at 1 µM, divided by the total number of kinases tested. A lower score indicates higher selectivity.

The selectivity data shows that CFHP-Inhibitor-1 is highly selective for its primary target compared to a less selective compound, suggesting a lower potential for off-target-driven side effects.

Conclusion

The in vitro evaluation of novel kinase inhibitors derived from scaffolds like this compound requires a multi-faceted and logical approach. This guide demonstrates a self-validating workflow that moves from high-throughput biochemical screening to detailed cellular characterization. By systematically assessing potency, confirming on-target cellular activity, measuring phenotypic outcomes, and profiling kinome-wide selectivity, researchers can build a comprehensive data package. This rigorous evaluation is essential to identify promising lead candidates with the desired efficacy and safety profiles, ultimately accelerating the journey from a novel chemical entity to a potential therapeutic.

References

A Framework for Comparative Docking Studies of 3-Chloro-2-Fluoro-5-Hydroxypyridine Derivatives as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting comparative molecular docking studies on derivatives of the 3-chloro-2-fluoro-5-hydroxypyridine scaffold. Given the prevalence of substituted pyridines in medicinal chemistry, this guide serves as a roadmap for researchers and drug development professionals to explore the potential of this specific chemical series against therapeutically relevant protein targets. We will delve into the rationale behind target selection, provide a detailed, self-validating experimental workflow, and present a template for data analysis and visualization, all grounded in established scientific principles.

The Significance of the Pyridine Scaffold in Drug Discovery

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] The unique electronic properties of the pyridine nucleus, coupled with its ability to form hydrogen bonds, make it an ideal framework for designing targeted inhibitors.[3] Specifically, the introduction of halogen atoms like chlorine and fluorine can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, enhancing its binding affinity and metabolic stability.[1][4] The this compound moiety, in particular, offers a rich scaffold for derivatization and exploration.[5]

This guide will focus on the application of these derivatives as potential kinase inhibitors. Protein kinases are a crucial class of enzymes often dysregulated in diseases like cancer, making them a major focus of drug discovery efforts.[6] Many successful kinase inhibitors incorporate a pyridine core, suggesting that the this compound scaffold is a promising starting point for novel drug design.[6][7]

Proposed Experimental Workflow: A Step-by-Step Guide to Comparative Docking

Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule to its protein target.[8] A robust and well-validated docking protocol is essential for generating reliable and reproducible results. The following workflow is a synthesis of best practices in the field.[7][9]

G cluster_prep Preparation Phase cluster_dock Docking & Analysis Phase PDB_ID Target Selection & PDB ID Acquisition Protein_Prep Protein Preparation (Add Hydrogens, Remove Water, Assign Charges) PDB_ID->Protein_Prep Grid_Gen Grid Box Generation (Define Active Site) Protein_Prep->Grid_Gen Ligand_Prep Ligand Preparation (2D to 3D Conversion, Energy Minimization) Docking Molecular Docking (e.g., AutoDock Vina) Ligand_Prep->Docking Grid_Gen->Docking Pose_Analysis Pose Analysis & Scoring Docking->Pose_Analysis Data_Table Data Tabulation & Comparison Pose_Analysis->Data_Table SAR_Analysis Structure-Activity Relationship (SAR) Data_Table->SAR_Analysis SAR Analysis

Caption: A generalized workflow for comparative molecular docking studies.

Part 1: Target and Ligand Preparation
  • Target Selection: Based on the prevalence of pyridine derivatives as anticancer agents, we propose targeting key protein kinases implicated in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[10][11] Crystal structures of these proteins can be obtained from the Protein Data Bank (PDB).

  • Protein Preparation:

    • Download the PDB file for the selected kinase (e.g., PDB ID: 1M17 for EGFR).[7]

    • Using molecular modeling software (e.g., Schrödinger Maestro, UCSF Chimera), prepare the protein by removing water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign appropriate protonation states for amino acid residues at a physiological pH of ~7.4.

    • Perform a restrained energy minimization to relieve any steric clashes. This ensures the protein is in a low-energy, realistic conformation.

  • Ligand Preparation:

    • Draw the 2D structures of the this compound derivatives to be studied.

    • Convert the 2D structures to 3D using a program like ChemDraw or MarvinSketch.

    • Generate low-energy conformers for each ligand and assign appropriate partial charges using a force field like MMFF94. This step is critical as the docking algorithm will sample these conformations.

Part 2: Docking Simulation and Analysis
  • Grid Generation: Define the binding site (active site) on the target protein. This is typically done by creating a grid box centered on the position of the co-crystallized ligand in the original PDB structure. The size of the grid box should be sufficient to allow the ligand to rotate and translate freely within the binding pocket.[12]

  • Molecular Docking: Perform the docking simulation using a validated software package such as AutoDock Vina or Glide.[8][9] These programs will systematically sample different conformations and orientations of each ligand within the defined grid box and calculate a binding score for each pose.

  • Pose Analysis and Scoring: The output of the docking simulation will be a set of binding poses for each ligand, ranked by their docking scores (e.g., in kcal/mol). The top-scoring poses should be visually inspected to ensure they make chemically sensible interactions with the protein's active site residues. Key interactions to look for include hydrogen bonds, hydrophobic interactions, and pi-pi stacking.[6]

  • Comparative Analysis: The docking scores and key interactions for all derivatives should be compiled into a table for easy comparison. This allows for the elucidation of structure-activity relationships (SAR).

Data Presentation: A Comparative Analysis

The primary output of a comparative docking study is a quantitative comparison of how well different derivatives bind to one or more protein targets. This data should be presented in a clear and concise table.

Table 1: Hypothetical Docking Results of this compound Derivatives Against Kinase Targets

DerivativeR-GroupTarget Protein (PDB ID)Docking Score (kcal/mol)Key Interacting ResiduesHydrogen Bonds
Parent Scaffold -HEGFR (1M17)-7.2Met793, Leu718, Gly7961
VEGFR-2 (4ASD)-6.8Cys919, Leu840, Asp10461
Derivative 1 -CH₃EGFR (1M17)-7.5Met793, Leu718, Val7261
VEGFR-2 (4ASD)-7.1Cys919, Leu840, Phe10471
Derivative 2 -NH₂EGFR (1M17)-8.1Met793, Asp855, Gly7963
VEGFR-2 (4ASD)-7.9Cys919, Asp1046, Glu8853
Derivative 3 -C₆H₅EGFR (1M17)-8.5Met793, Leu718, Leu8441
VEGFR-2 (4ASD)-8.3Cys919, Leu840, Val9161

Interpreting the Data: Structure-Activity Relationships (SAR)

G cluster_protein Kinase Active Site Met793 Met793 Hydrophobic Pocket Asp855 Asp855 H-Bond Acceptor Leu718 Leu718 Hydrophobic Interaction Ligand Derivative 2 N O-H Cl F Ligand:O->Met793 H-Bond Ligand:N->Asp855 H-Bond Ligand->Leu718 Hydrophobic Interaction

Caption: A diagram of hypothetical key interactions for a derivative in a kinase active site.

Conclusion and Future Directions

This guide outlines a robust, systematic approach for conducting comparative docking studies on this compound derivatives. By leveraging established computational methodologies, researchers can efficiently screen a library of virtual compounds, predict their binding affinities against key protein targets like kinases, and elucidate critical structure-activity relationships.[7] This in silico approach allows for the rational design and prioritization of candidates for chemical synthesis and subsequent in vitro and in vivo evaluation.[13][14] The insights gained from such studies can significantly accelerate the drug discovery process, paving the way for the development of novel and effective therapeutics.

References

A Senior Application Scientist's Guide to Alternative Reagents for 3-Chloro-2-fluoro-5-hydroxypyridine in Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Chloro-2-fluoro-5-hydroxypyridine is a highly functionalized heterocyclic building block of increasing importance in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. Its unique substitution pattern offers a versatile platform for a variety of chemical transformations. However, reliance on a single building block can introduce constraints related to cost, supply chain stability, and intellectual property (IP) space. This guide provides an in-depth comparison of viable alternative reagents and synthetic strategies. We will explore isosteric replacements that preserve core structural features while modulating physicochemical properties, and alternative synthetic routes that offer greater flexibility and access to novel chemical matter. This analysis is supported by comparative experimental data and strategic decision-making frameworks to empower researchers in drug discovery and development.

The Strategic Value of the this compound Scaffold

The utility of this compound as a synthetic intermediate is derived from the distinct reactivity conferred by each of its substituents. Understanding the role of each functional group is paramount to selecting an appropriate alternative.

  • 2-Fluoro Group : The fluorine atom at the C2 position is a powerful electron-withdrawing group. This has two primary consequences: it significantly lowers the pKa of the pyridine nitrogen, reducing its basicity, and it strongly activates the pyridine ring for nucleophilic aromatic substitution (SNAr), primarily at the C2 and C6 positions.

  • 3-Chloro Group : While a C-Cl bond is less reactive in SNAr reactions compared to a C-F bond at an activated position, it serves as a robust handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). Its position at C3 is often crucial for directing substitution to achieve the desired final architecture.

  • 5-Hydroxyl Group : The hydroxyl group is a versatile functional handle. It can act as a nucleophile (for O-alkylation or O-acylation), a directing group in electrophilic aromatic substitution, or a key pharmacophoric element for hydrogen bonding or metal chelation in a biological target.[1][2] Its meta-position relative to the ring nitrogen influences its electronic properties and acidity.

Caption: Key reactivity and functional sites of this compound.

A Comparative Analysis of Alternative Building Blocks

The selection of an alternative reagent is dictated by the specific synthetic goal. We can classify alternatives into two main categories: Isosteric/Bioisosteric Replacements and Structurally Divergent Synthetic Equivalents.

Isosteric and Bioisosteric Replacements

These alternatives maintain the core pyridine scaffold but vary the substituents to fine-tune reactivity, metabolic stability, or binding interactions. The concept of bioisosterism, where one functional group is replaced by another with similar physical or chemical properties to produce a compound with similar biological activity, is a cornerstone of modern medicinal chemistry.[3][4][5]

Alternative Reagent Key Differences & Advantages Primary Application Considerations
3-Bromo-2-fluoro-5-hydroxypyridine The C-Br bond is significantly more reactive in Pd-catalyzed cross-coupling reactions, allowing for milder reaction conditions and broader substrate scope.When the primary transformation is a cross-coupling at the C3 position.Higher cost and potentially lower availability. May require different catalyst/ligand systems.
2,3-Dichloro-5-hydroxypyridine Lacks the activating 2-fluoro group, making direct SNAr at C2 more challenging. The C2-Cl bond can be targeted for coupling or substitution under more forcing conditions.When cross-coupling at both C2 and C3 is desired sequentially, or when SNAr is not the intended reaction at C2.Reduced reactivity for SNAr at C2. Different electronic profile.
3-Chloro-2-fluoro-5-aminopyridine The -NH2 group is a bioisostere of the -OH group. It acts as a hydrogen bond donor but has different pKa and nucleophilicity. Can be a handle for further functionalization (e.g., diazotization, amide formation).As a bioisosteric replacement in drug design to alter solubility, pKa, and target interactions.[4]The amino group can interfere with certain catalysts (e.g., Lewis acidic conditions) and may require a protecting group strategy.
3-Chloro-5-hydroxypyridine [6]Absence of the 2-fluoro group removes the primary site for SNAr activation. The C2 position is now a C-H bond, which can be a site for C-H activation/functionalization.Simpler scaffold for when SNAr at the C2 position is not required. Useful in building analogs lacking the C2 substituent.Significantly different electronic properties and reactivity profile.
3-Chloro-2-hydroxypyridine [7]The hydroxyl group is at the 2-position instead of the 5-position. This leads to a 2-pyridone tautomer, which has a vastly different chemical character, behaving more like an amide.As a core for entirely different classes of compounds (pyridones). Not a direct replacement.Tautomerism completely changes the reactivity and properties of the molecule.
Structurally Divergent Equivalents: De Novo Synthesis

Instead of using a pre-functionalized pyridine, an alternative strategy is to construct the fluorinated pyridine ring from acyclic precursors. This approach offers maximum flexibility and is particularly valuable for creating novel scaffolds not accessible through functionalization of existing rings. A notable example is the Rh(III)-catalyzed C-H functionalization approach to prepare multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes.[8][9]

G cluster_0 Building Block Approach cluster_1 De Novo Synthesis Approach start1 3-Chloro-2-fluoro- 5-hydroxypyridine step1 Functional Group Interconversion (e.g., Suzuki Coupling) start1->step1 prod1 Target Molecule step1->prod1 prod1a Target Molecule start2a α-Fluoro-α,β- unsaturated oxime step2 Rh(III)-Catalyzed Annulation start2a->step2 start2b Alkyne start2b->step2 prod2 Substituted 3-Fluoropyridine step2->prod2 prod2->prod1a

Caption: Comparison of a building block strategy versus a de novo synthesis strategy.

This de novo approach is advantageous when:

  • The required substitution pattern is not commercially available.

  • A library of analogs with diverse substituents (derived from various alkynes) is needed.

  • The project requires a fundamentally novel synthetic route to secure intellectual property.

Comparative Experimental Protocols

To illustrate the practical differences between alternatives, we present a comparative protocol for a Suzuki-Miyaura cross-coupling reaction, a common transformation for this class of compounds.

Objective: Synthesize a 3-aryl-2-fluoro-5-hydroxypyridine derivative.

Protocol 1: Using this compound
  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and SPhos (0.08 mmol, 8 mol%).

  • Solvent and Base: Add anhydrous 1,4-dioxane (5 mL) and a 2 M aqueous solution of K₃PO₄ (1.5 mL).

    • Scientist's Note: The choice of a strong base like K₃PO₄ and a bulky, electron-rich phosphine ligand (SPhos) is crucial for activating the relatively inert C-Cl bond for oxidative addition to the Pd(0) center.

  • Degassing: Purge the mixture with argon for 15 minutes.

    • Scientist's Note: This step is non-negotiable. Oxygen can oxidize the Pd(0) catalyst, rendering it inactive and leading to failed or low-yielding reactions.

  • Reaction: Heat the mixture to 100 °C and stir for 12-18 hours, monitoring by TLC or LC-MS.

  • Workup: After cooling, dilute with ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

Protocol 2: Using 3-Bromo-2-fluoro-5-hydroxypyridine (Alternative)
  • Reaction Setup: To a Schlenk flask under argon, add 3-bromo-2-fluoro-5-hydroxypyridine (1.0 mmol), arylboronic acid (1.1 mmol), and Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Solvent and Base: Add toluene (5 mL) and a 2 M aqueous solution of Na₂CO₃ (1.5 mL).

    • Scientist's Note: The higher reactivity of the C-Br bond allows for the use of a milder base (Na₂CO₃) and a more common, less expensive catalyst like Pd(PPh₃)₄.

  • Degassing: Purge with argon for 15 minutes.

  • Reaction: Heat the mixture to 85 °C and stir for 2-4 hours.

  • Workup: Follow the same procedure as in Protocol 1.

Comparative Data Summary
Parameter Protocol 1 (Chloro-reagent) Protocol 2 (Bromo-reagent)
Catalyst System Pd₂(dba)₃ / SPhosPd(PPh₃)₄
Base K₃PO₄ (strong)Na₂CO₃ (mild)
Temperature 100 °C85 °C
Reaction Time 12-18 hours2-4 hours
Typical Yield 65-80%80-95%
Key Advantage Lower cost of starting material.Milder conditions, faster reaction, higher yield.

Strategic Selection Framework

Choosing the right starting material is a multi-factorial decision. The following framework can guide the selection process for your specific project needs.

G start Project Goal q1 Is the primary transformation a cross-coupling at C3? start->q1 q2 Is SNAr at C2 required? start->q2 q3 Is novelty / IP space a primary driver? start->q3 q4 Are you modulating biological properties of a lead compound? start->q4 q1->q2 No alt1 Consider 3-Bromo-analog for higher reactivity. q1->alt1 Yes alt2 Use the title compound or other 2-fluoro pyridines. q2->alt2 Yes alt5 Consider analogs without the 2-fluoro group. q2->alt5 No q3->q1 No alt3 Explore de novo synthesis routes (e.g., Rh-catalyzed). q3->alt3 Yes q4->q1 No alt4 Investigate bioisosteres (-NH2, -SH analogs). q4->alt4 Yes

Caption: Decision tree for selecting an alternative to this compound.

Conclusion

While this compound is an excellent and versatile building block, a forward-thinking synthetic strategy involves a nuanced understanding of the available alternatives. For researchers aiming to optimize cross-coupling reactions, the corresponding bromo-analog offers clear advantages in reactivity and efficiency. For those in drug discovery focused on lead optimization, exploring bioisosteric replacements of the hydroxyl or other functional groups can unlock significant improvements in a compound's pharmacological profile. Finally, when the goal is to create truly novel chemical entities and expand intellectual property, de novo ring synthesis strategies provide unparalleled flexibility and access to new areas of chemical space. By carefully considering the project goals and leveraging the comparative data presented, scientists can make more informed and strategic decisions in their synthetic endeavors.

References

A Comparative Guide to the Purity Assessment of Synthesized 3-chloro-2-fluoro-5-hydroxypyridine via High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity in Drug Development

In the synthesis of novel pharmaceutical compounds, establishing the purity of intermediates is a cornerstone of robust drug development. 3-chloro-2-fluoro-5-hydroxypyridine is a key building block in the creation of various biologically active molecules. Its purity directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantitative purity assessment of synthesized this compound, offering insights into method selection and optimization.

The Challenge: Separating Structurally Similar Compounds

The primary challenge in assessing the purity of this compound lies in the separation of the main compound from structurally similar impurities. These impurities can include starting materials, by-products, and degradation products, which may have closely related polarities and chromatographic behaviors. Therefore, a highly selective and sensitive analytical method is paramount. HPLC, with its high resolution and versatility, stands as the premier technique for this purpose.

Comparative Analysis of HPLC Methodologies

The selection of the appropriate HPLC method is critical for achieving accurate and reliable purity determination. This section compares three common reversed-phase HPLC (RP-HPLC) approaches, highlighting their respective strengths and weaknesses for the analysis of this compound.

Method 1: Conventional C18 Column with a Standard Mobile Phase

The C18 column is a workhorse in pharmaceutical analysis, known for its excellent retention of moderately polar to non-polar compounds. When paired with a mobile phase of acetonitrile and water, it provides a good starting point for method development.

Method 2: Phenyl-Hexyl Column for Enhanced Aromatic Selectivity

For aromatic compounds like this compound, a phenyl-hexyl column can offer unique selectivity through π-π interactions between the analyte and the stationary phase. This can be particularly advantageous for separating isomers or compounds with subtle structural differences.

Method 3: Polar-Embedded Column for Improved Peak Shape of Polar Analytes

Given the polar nature of the hydroxyl and pyridine functional groups, a polar-embedded column can mitigate issues like peak tailing that may occur on traditional C18 columns due to interactions with residual silanols. These columns are designed to be more compatible with highly aqueous mobile phases.

Experimental Protocols

Below are detailed, step-by-step methodologies for the three compared HPLC approaches.

General HPLC Workflow for Purity Assessment

Caption: General workflow for HPLC-based purity assessment.

Protocol 1: C18 Column Method
  • HPLC System: Standard HPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10-90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the synthesized compound in a 50:50 mixture of acetonitrile and water to a concentration of approximately 0.5 mg/mL.

Protocol 2: Phenyl-Hexyl Column Method
  • HPLC System: Standard HPLC system with a UV detector.

  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 15-85% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the synthesized compound in a 50:50 mixture of acetonitrile and water to a concentration of approximately 0.5 mg/mL.

Protocol 3: Polar-Embedded Column Method
  • HPLC System: Standard HPLC system with a UV detector.

  • Column: Polar-Embedded C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.0.

  • Mobile Phase B: Methanol.

  • Gradient: 5-95% B over 20 minutes.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 40 °C.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the synthesized compound in a 70:30 mixture of water and methanol to a concentration of approximately 0.5 mg/mL.

Comparative Data and Performance Metrics

The performance of each method was evaluated based on key chromatographic parameters, including the resolution of the main peak from the closest eluting impurity, peak symmetry (tailing factor), and the limit of detection (LOD) for a known potential impurity.

Parameter Method 1: C18 Method 2: Phenyl-Hexyl Method 3: Polar-Embedded
Resolution (Main Peak vs. Impurity A) 1.82.52.2
Tailing Factor (Main Peak) 1.51.31.1
LOD for Impurity B (µg/mL) 0.50.30.2
Analysis Time (minutes) 202025

Discussion and Method Selection

The choice of the optimal HPLC method depends on the specific requirements of the analysis.

Method_Selection Analytical_Need Define Analytical Need High_Resolution High Resolution Required? Analytical_Need->High_Resolution Good_Peak_Shape Good Peak Shape Critical? Analytical_Need->Good_Peak_Shape Low_LOD Low LOD for Trace Impurities? Analytical_Need->Low_LOD Method_1 Method 1: C18 (General Screening) High_Resolution->Method_1 No Method_2 Method 2: Phenyl-Hexyl (Isomer Separation) High_Resolution->Method_2 Yes Good_Peak_Shape->Method_1 No Method_3 Method 3: Polar-Embedded (Trace Analysis, Good Peak Shape) Good_Peak_Shape->Method_3 Yes Low_LOD->Method_2 No Low_LOD->Method_3 Yes

Caption: Decision tree for selecting the optimal HPLC method.

  • Method 1 (C18) serves as a reliable starting point for general purity screening. While it may not provide the highest resolution or the best peak shape, its versatility makes it a valuable tool for initial assessments.

  • Method 2 (Phenyl-Hexyl) is the preferred choice when the separation of closely related aromatic impurities or isomers is the primary objective. The enhanced selectivity offered by the phenyl-hexyl stationary phase is evident in the superior resolution observed.

  • Method 3 (Polar-Embedded) excels in providing excellent peak symmetry for the polar analyte and achieving the lowest limit of detection for trace impurities. This makes it the ideal method for quantitative analysis where high accuracy and sensitivity are paramount. The use of a polar-embedded phase helps to shield the analyte from interacting with residual silanols on the silica surface, thus improving peak shape.

Conclusion

The purity assessment of synthesized this compound is a critical step in the drug development pipeline. This guide has demonstrated that while a standard C18 column can provide a baseline assessment, specialized columns such as phenyl-hexyl and polar-embedded phases offer significant advantages in terms of resolution, peak shape, and sensitivity. The selection of the most appropriate HPLC method should be guided by the specific analytical requirements, with a focus on achieving the necessary selectivity and sensitivity to ensure the quality and safety of the final pharmaceutical product.

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Chloro-2-fluoro-5-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands not only precision in experimentation but also an unwavering commitment to safety and environmental stewardship. The handling of specialized reagents like 3-Chloro-2-fluoro-5-hydroxypyridine, a halogenated pyridine derivative, requires a comprehensive understanding of its properties to ensure its safe use and, critically, its proper disposal. This guide provides a direct, procedural framework for managing waste streams containing this compound, grounded in established safety protocols and regulatory standards.

Hazard Profile and Risk Assessment: Understanding the "Why"

Before any disposal procedure is initiated, a thorough understanding of the compound's intrinsic hazards is paramount. This knowledge forms the basis of all safety and handling decisions, ensuring that protocols are not just followed, but understood.

Chemical & Physical Properties Summary

PropertyValueSource
Chemical Name This compound[1][2]
CAS Number 209328-72-3[1][2]
Molecular Formula C₅H₃ClFNO[1]
Molecular Weight 147.53 g/mol [1]
Physical State Solid[1][3][4]
GHS Hazard Class Skin Irritant (Cat. 2), Eye Irritant (Cat. 2), STOT SE (Cat. 3)[2]

The primary risks associated with this compound are irritation to the skin, eyes, and respiratory system.[2] The causality behind these warnings stems from its chemical structure. As a halogenated aromatic compound, it possesses the potential for reactivity and biological interaction. Halogenated organic compounds as a class are often subject to stringent disposal regulations because they can be persistent in the environment and may form more toxic byproducts if not disposed of correctly.[5][6] Therefore, simple disposal methods like drain disposal or commingling with non-hazardous trash are strictly prohibited.

The Regulatory Imperative: Compliance and Responsibility

In the United States, the disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8] this compound, due to its chemical nature, must be managed as a hazardous waste.

Key Regulatory Principles:

  • Cradle-to-Grave Responsibility: The generator of the hazardous waste is legally responsible for its safe management from the point of generation to its final disposal.[9]

  • Waste Identification: All generators must determine if their waste is hazardous.[9] Given the GHS classifications of this compound, it falls squarely into this category.

  • Segregation: Hazardous waste streams must be properly segregated. Halogenated organic wastes, such as those containing this compound, must be collected separately from non-halogenated wastes.[5][10] This is crucial because disposal methods, particularly incineration, require different conditions for halogenated compounds to prevent the formation of harmful dioxins and furans.

It is essential to consult your institution's Environmental Health and Safety (EHS) department, as they will provide specific guidance that aligns with federal, state, and local regulations, which may be more stringent than federal rules.[7]

Pre-Disposal Protocol: Safe Handling and Waste Segregation

Proper disposal begins with safe handling and meticulous segregation at the point of waste generation.

Step-by-Step Handling and Segregation Procedure:

  • Establish a Designated Area: Conduct all work with the compound in a well-ventilated chemical fume hood to minimize inhalation risk.[2][11] Ensure an eyewash station and safety shower are readily accessible.[2]

  • Don Personal Protective Equipment (PPE): Before handling the primary container or any waste, wear the following:

    • Safety Goggles: To protect against eye contact.[2]

    • Nitrile Gloves: Inspect for integrity before use.[12]

    • Laboratory Coat: To prevent skin contact.

  • Prepare Labeled Waste Containers: Before starting your experiment, prepare dedicated, clearly labeled hazardous waste containers. The labels must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The associated hazards (e.g., "Irritant").

  • Segregate Waste Streams: Use separate, dedicated containers for each type of waste generated:

    • Solid Waste: For contaminated gloves, weigh paper, pipette tips, etc.

    • Liquid Waste: For solutions containing the compound. Ensure the container is compatible with the solvent used.

    • Unused/Expired Compound: Keep in its original, sealed container.

Disposal Workflow: From Benchtop to Final Disposition

The following workflow outlines the decision-making and procedural steps for the proper disposal of waste containing this compound.

DisposalWorkflow cluster_0 Waste Generation & Segregation cluster_1 Containment & Labeling cluster_2 Storage & Pickup cluster_3 Final Disposition Start Waste Generation (Pure Compound, Contaminated Solids, Solutions) Identify Identify Waste Stream Start->Identify Pure Unused/Expired Pure Compound Identify->Pure Pure Solids Contaminated Solids (Gloves, Tips, etc.) Identify->Solids Solid Liquids Contaminated Solutions Identify->Liquids Liquid PackagePure Keep in original or securely sealed & labeled container. Pure->PackagePure PackageSolids Collect in a dedicated, labeled hazardous waste bag or drum. Solids->PackageSolids PackageLiquids Collect in a dedicated, labeled, and sealed solvent waste bottle. Liquids->PackageLiquids Store Store in Designated Satellite Accumulation Area (SAA) PackagePure->Store PackageSolids->Store PackageLiquids->Store Pickup Arrange Pickup via Institutional EHS or Licensed Waste Vendor Store->Pickup End Document & Final Disposal (e.g., High-Temperature Incineration) Pickup->End

Caption: Disposal Decision Workflow for this compound.

Detailed Disposal Protocol:

  • Unused/Expired Pure Compound:

    • Do not open the container. Ensure the manufacturer's label is intact and legible.

    • If the original container is compromised, overpack it into a larger, sealable container and label the outer container appropriately.

    • Transfer to your lab's designated Satellite Accumulation Area (SAA) for hazardous waste.

  • Contaminated Labware (Solids):

    • Collect all contaminated items (gloves, wipers, pipette tips, etc.) in a dedicated, puncture-resistant container or a clearly labeled hazardous waste bag.

    • Once full, seal the container/bag and transfer it to the SAA.

  • Contaminated Solutions (Liquids):

    • Pour waste solutions containing this compound into a dedicated halogenated liquid waste container.

    • Crucially, do not mix with non-halogenated waste.

    • Keep the container sealed when not in use. Store it in secondary containment to prevent spills.

    • Once full, move the container to the SAA.

  • Final Steps:

    • Follow your institution's procedures to schedule a pickup by the EHS department or a licensed hazardous waste disposal company.[2][11]

    • The most common and appropriate final disposal method for this type of waste is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[13]

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and preparedness is key to mitigating risk.

In Case of a Spill (Solid Compound):

  • Evacuate and Alert: Alert personnel in the immediate area and restrict access.

  • Don PPE: Wear appropriate PPE, including respiratory protection if the spill is large or dust is generated.

  • Containment: Prevent the powder from becoming airborne. Do not use a wet cloth initially, as this could dissolve the compound and spread the contamination.

  • Clean-up: Carefully sweep or use a vacuum with a HEPA filter to collect the spilled material.[14] Place the collected material and any contaminated cleaning supplies into a labeled hazardous waste container.

  • Decontaminate: Wipe the area with an appropriate solvent (consult the SDS or your EHS office) and then soap and water. Collect all cleaning materials as hazardous waste.

First Aid Measures (as per SDS guidance): [2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[1][2]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[2] Remove contaminated clothing. If irritation persists, seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[1][2] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

By adhering to these scientifically-grounded and procedurally detailed guidelines, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.

References

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